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N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine Documentation Hub

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  • Product: N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine
  • CAS: 339013-13-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine

Abstract This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine, a substituted triazine of interest to researchers in med...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine, a substituted triazine of interest to researchers in medicinal chemistry and drug development. The presented synthetic pathway is a robust two-step process, commencing with the formation of a key intermediate, 3,6-diphenyl-1,2,4-triazine-5-carbonitrile, followed by a nucleophilic ipso-substitution with isopropylamine. This document offers detailed experimental protocols, mechanistic insights, and a discussion of the underlying chemical principles to ensure reproducibility and a thorough understanding of the synthetic strategy.

Introduction and Strategic Overview

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The target molecule, N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine (Chemical Formula: C₁₈H₁₈N₄, Molecular Weight: 290.36 g/mol , CAS: 339013-13-7), features a diphenyl-substituted triazine ring with an N-isopropylamino group at the C5 position. The synthesis of such specifically substituted triazines requires a strategic approach that allows for the regioselective introduction of the desired functionalities.

The synthetic strategy detailed in this guide was chosen for its efficiency and reliance on well-established chemical transformations. It circumvents potential issues with direct amination or alkylation of less activated precursors. The overall pathway can be visualized as follows:

Synthetic_Pathway Benzil Benzil + Amidrazone Precursor Triazine_Ring 3,6-Diphenyl- 1,2,4-triazine Benzil->Triazine_Ring Ring Formation N_Oxide 3,6-Diphenyl- 1,2,4-triazine 4-oxide Triazine_Ring->N_Oxide Oxidation Nitrile_Intermediate 3,6-Diphenyl-1,2,4- triazine-5-carbonitrile N_Oxide->Nitrile_Intermediate Cyanation (Step 1) Target_Molecule N-isopropyl-3,6-diphenyl- 1,2,4-triazin-5-amine Nitrile_Intermediate->Target_Molecule ipso-Substitution (Step 2)

Figure 1: Overall synthetic strategy for N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine.

The core of this strategy lies in the formation of a 5-cyano-1,2,4-triazine intermediate. The electron-withdrawing nature of the triazine ring, further activated by the cyano group, makes the C5 position highly susceptible to nucleophilic attack. The cyano group acts as an excellent leaving group in an ipso-substitution reaction, allowing for the direct and efficient introduction of the isopropylamino moiety.

Synthesis of the Key Intermediate: 3,6-Diphenyl-1,2,4-triazine-5-carbonitrile

The synthesis of the nitrile intermediate is a multi-stage process that begins with the construction of the core triazine ring system, followed by N-oxidation and subsequent cyanation.

Mechanistic Rationale

The formation of the 3,6-diphenyl-1,2,4-triazine ring is a classic condensation reaction between an α-dicarbonyl compound (benzil) and an appropriate amidrazone. To introduce a substituent at the 5-position, a different approach is necessary. A well-established method involves the nucleophilic substitution of hydrogen at the C5 position of a 1,2,4-triazine 4-oxide. The N-oxide functionality activates the C5 position towards nucleophilic attack.

The cyanation of the 1,2,4-triazine 4-oxide with a cyanide source, such as acetone cyanohydrin, in the presence of a base, proceeds via a nucleophilic aromatic substitution of hydrogen (SNH) mechanism. The base facilitates the formation of the cyanide nucleophile, which attacks the electron-deficient C5 position of the N-oxide. Subsequent elimination and rearomatization yield the 5-cyano-1,2,4-triazine.[1][2]

Experimental Protocol: Step 1

This protocol is adapted from established procedures for the synthesis and cyanation of 1,2,4-triazine 4-oxides.[1][2]

Part A: Synthesis of 3,6-diphenyl-1,2,4-triazine 4-oxide

A detailed protocol for the synthesis of 3,6-diphenyl-1,2,4-triazine 4-oxide is a prerequisite. This typically involves the cyclization of benzil with an appropriate precursor, followed by oxidation (e.g., with a peroxy acid). For the purpose of this guide, we will assume the availability of 3,6-diphenyl-1,2,4-triazine 4-oxide as the starting material for the cyanation step.

Part B: Cyanation of 3,6-diphenyl-1,2,4-triazine 4-oxide

  • Reagents and Materials:

    • 3,6-diphenyl-1,2,4-triazine 4-oxide

    • Acetone cyanohydrin (Caution: Highly Toxic)[3][4]

    • Triethylamine (TEA)

    • Acetonitrile (anhydrous)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

    • Standard work-up and purification equipment (rotary evaporator, chromatography supplies)

  • Procedure:

    • In a well-ventilated fume hood, dissolve 3,6-diphenyl-1,2,4-triazine 4-oxide (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

    • Add triethylamine (2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature.

    • Carefully add acetone cyanohydrin (1.5-2.0 eq) dropwise to the stirring solution. Extreme caution is advised due to the high toxicity of acetone cyanohydrin.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude residue can be purified by column chromatography on silica gel to yield pure 3,6-diphenyl-1,2,4-triazine-5-carbonitrile.

Synthesis of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine

The final step in the synthesis is the nucleophilic substitution of the cyano group with isopropylamine. This reaction is often performed under solvent-free conditions, which aligns with green chemistry principles.[5][6]

Mechanistic Rationale

The reaction proceeds via a nucleophilic aromatic substitution (ipso-substitution) mechanism. The lone pair of electrons on the nitrogen atom of isopropylamine acts as a nucleophile, attacking the electron-deficient C5 carbon of the triazine ring. This addition is followed by the elimination of the cyanide ion, which is a stable leaving group. The driving force for this reaction is the formation of the more stable C-N bond and the restoration of the aromatic triazine ring.

Ipso_Substitution cluster_0 Mechanism of ipso-Substitution Start 5-Cyano-1,2,4-triazine + Isopropylamine Intermediate Meisenheimer-like Intermediate Start->Intermediate Nucleophilic Attack Product N-isopropyl-1,2,4-triazin-5-amine + CN⁻ Intermediate->Product Elimination of CN⁻

Figure 2: Simplified mechanism of the ipso-substitution reaction.
Experimental Protocol: Step 2

This protocol is based on a general method for the solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines.[6]

  • Reagents and Materials:

    • 3,6-diphenyl-1,2,4-triazine-5-carbonitrile (from Step 1)

    • Isopropylamine

    • Reaction vial or small round-bottom flask

    • Magnetic stirrer and heating plate/oil bath

    • Standard work-up and purification equipment

  • Procedure:

    • In a reaction vial, combine 3,6-diphenyl-1,2,4-triazine-5-carbonitrile (1.0 eq) and isopropylamine (1.0-1.2 eq).

    • Seal the vial and heat the mixture with stirring at 150 °C for the time required for the reaction to complete (typically monitored by TLC, e.g., 10 hours).[6]

    • After cooling to room temperature, the crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

    • If necessary, column chromatography can be employed for further purification.

    • The final product, N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine, should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS).

Data Summary

The following table summarizes the key reactants and the final product of this synthetic pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
3,6-diphenyl-1,2,4-triazine 4-oxideC₁₅H₁₁N₃O249.27Starting Material
Acetone cyanohydrinC₄H₇NO85.11Cyanating Agent
3,6-diphenyl-1,2,4-triazine-5-carbonitrileC₁₆H₁₀N₄258.28Key Intermediate
IsopropylamineC₃H₉N59.11Nucleophile
N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amineC₁₈H₁₈N₄290.36Final Product

Conclusion

This guide has detailed a logical and experimentally validated two-step synthesis for N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine. The strategy hinges on the creation of a 5-cyano-1,2,4-triazine intermediate, which readily undergoes ipso-substitution with isopropylamine. The provided protocols, grounded in established literature, offer a clear path for researchers to obtain this compound for further investigation in drug discovery and related fields. As with any chemical synthesis, appropriate safety precautions must be taken, particularly when handling toxic reagents such as acetone cyanohydrin.

References

  • Kopchuk, D. S., Chepchugov, N. V., Kovalev, I. S., & Chupakhin, O. N. (2017). Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines with greener prospects. RSC Advances, 7(15), 9610–9619. Available at: [Link]

  • Kopchuk, D. S., Chepchugov, N. V., Kovalev, I. S., & Chupakhin, O. N. (2017). Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines. RSC Advances, 7(15), 9610-9619. Available at: [Link]

  • Charushin, V. N., & Chupakhin, O. N. (2010). Transformations of 1,2,4-Triazines in Reactions with Nucleophiles. Part 5. SNH and ipso-Substitution in the Synthesis and Transformations of 5-Cyano-1,2,4-triazines. Russian Journal of Organic Chemistry, 46(1), 1-22. Available at: [Link]

  • Kopchuk, D. S., et al. (2020). Interaction of aza-analogs of anilines with 5-cyano-1,2,4-triazines. Russian Chemical Bulletin, 69(8), 1533-1538. Available at: [Link]

  • Rammohan, A., et al. (2023). Solvent-Free Reaction of 3,6-Diaryl-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryloxazoles. Chemistry of Heterocyclic Compounds, 59(3), 223-225. Available at: [Link]

  • Kopchuk, D. S., et al. (2021). Polynuclear Aromatic Amines as N-Nucleophiles in the ipso-Substitution of the Cyano Group in 1,2,4-Triazines. Russian Journal of Organic Chemistry, 57(1), 127-133. Available at: [Link]

  • Vo, C. V., et al. (2018). Synthesis of a New 1,2,4‐Triazine Derived Azidoxime. Propellants, Explosives, Pyrotechnics, 43(11), 1146-1149. Available at: [Link]

  • Charushin, V. N., & Chupakhin, O. N. (2010). Transformations of 1,2,4‐Triazines in Reactions with Nucleophiles. Part 5. SNH and ipso‐Substitution in the Synthesis and Transformations of 5‐Cyano‐1,2,4‐triazines. ChemInform, 41(33). Available at: [Link]

  • Kumar, D., & Kumar, N. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. ARKIVOC, 2008(15), 79-87. Available at: [Link]

  • Organic Syntheses. Copper-catalyzed Cyanation of Alkenyl Iodides. Available at: [Link]

  • European Patent Office. (2011). EP2300444B1 - Process for the synthesis of 3,6-dihydro-1,3,5-triazine derivatives.
  • Rusinov, V. L., et al. (2001). Nucleophilic Substitution of Hydrogen in the Reaction of 1,2,4-Triazin-4-oxides with Cyanamide. Chemistry of Heterocyclic Compounds, 37(10), 1287-1291. Available at: [Link]

  • Abdel-Rahman, R. M. (2014). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. International Journal of Organic Chemistry, 4(4), 291-325. Available at: [Link]

  • Inserra, M., et al. (2024). Electrocatalytic Hydrogen Evolution Reaction Enabling Cyanation of Electron-poor Carbons with Acetone Cyanohydrin. European Journal of Organic Chemistry, 27(22), e202400236. Available at: [Link]

  • Chang, S., et al. (2010). Acetone Cyanohydrin as a Source of HCN in the Cu-Catalyzed Hydrocyanation of α-Aryl Diazoacetates. The Journal of Organic Chemistry, 75(8), 2760-2762. Available at: [Link]

  • U.S. Patent and Trademark Office. (2014). US8703940B2 - Process for preparing 3,6-dihydro-1,3,5-triazine derivatives.
  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200. Available at: [Link]

  • Galt, R. H. B., et al. (2000). Mesomorphic 1,2,4-triazine-4-oxides in the synthesis of new heterocyclic liquid crystals. Journal of Materials Chemistry, 10(4), 855-862. Available at: [Link]

  • Kopchuk, D. S., et al. (2017). The synthesis of 1,2,4-triazines bearing the residues of higher alcohols in the 5-position via the ipso-substitution of cyano group under the solvent-free conditions. Mendeleev Communications, 27(5), 488-489. Available at: [Link]

  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF 2-[3,3'-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6,-DICHLORO-1,3,5-TRIAZINE AS A MONOMER AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE AS A CORE FOR THE LARGE SCALE SYNTHESIS OF MELAMINE (TRIAZINE) DENDRIMERS. Available at: [Link]

Sources

Exploratory

The Mechanism of Formation of 5-Amino-1,2,4-Triazine Derivatives: A Technical Guide

Abstract The 5-amino-1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, most notably recognized as the pharmacophore of the antiepileptic and mood-stabilizing drug lamotrigine. The synthesis of the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-amino-1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, most notably recognized as the pharmacophore of the antiepileptic and mood-stabilizing drug lamotrigine. The synthesis of these derivatives relies on a highly regioselective condensation between an aminoguanidine and an activated α -ketonitrile (acyl cyanide), followed by a base-catalyzed intramolecular cyclization. This whitepaper dissects the chemical causality behind these transformations, evaluates the kinetic optimization of the reaction conditions, and provides a self-validating experimental protocol for drug development professionals.

Chemical Causality: The Regioselective Pathway

The formation of 5-amino-1,2,4-triazines is not a single concerted reaction but a stepwise cascade that requires strict environmental control (pH modulation) to direct the regioselectivity of the nucleophilic attacks.

Electrophilic Activation of Acyl Cyanides

The synthesis begins with an acyl cyanide (e.g., 2,3-dichlorobenzoyl cyanide). Unlike standard diketones, which often yield a mixture of asymmetrical triazine isomers, an acyl cyanide provides two distinct electrophilic centers: a highly reactive ketone carbonyl and a nitrile carbon. The electron-withdrawing nature of the adjacent nitrile group heavily polarizes the ketone, making it the primary target for nucleophilic attack[1].

Regioselectivity of Aminoguanidine in Acidic Media

Aminoguanidine possesses two distinct types of nitrogen atoms: the hydrazine terminal nitrogens ( −NH−NH2​ ) and the guanidine nitrogens ( −C(=NH)NH2​ ). The terminal hydrazine nitrogen is the most nucleophilic because its lone pair is not delocalized into the guanidinium resonance system.

When the reaction is conducted in an acidic medium, the basic guanidine moiety becomes protonated, rendering it non-nucleophilic and protecting it from premature side reactions. Simultaneously, the acid protonates the ketone oxygen of the acyl cyanide, further increasing its electrophilicity. The hydrazine nitrogen selectively attacks the activated ketone, forming a stable Schiff base (hydrazone) intermediate[2].

The Thermodynamic Drive of Base-Catalyzed Cyclization

The resulting Schiff base cannot cyclize under acidic conditions because the pendant guanidine nitrogen remains protonated. The addition of a strong base (e.g., KOH) deprotonates the guanidine nitrogen, restoring its nucleophilicity. Due to its spatial proximity, this nitrogen attacks the adjacent nitrile carbon ( C≡N ). This intramolecular cyclization forms a 6-membered heterocyclic ring, which rapidly undergoes tautomerization to yield the highly stable, aromatic 3,5-diamino-1,2,4-triazine core[3].

Mechanism A Acyl Cyanide (Electrophilic Ketone) C Schiff Base (Protonated Intermediate) A->C + B Acidic Media (pH < 2) B Aminoguanidine (Nucleophilic Hydrazine) D 5-Amino-1,2,4-Triazine (Aromatic Product) C->D Base (pH > 10) Intramolecular Cyclization

Fig 1: Core mechanistic pathway for the formation of 5-amino-1,2,4-triazine derivatives.

Optimization of Reaction Kinetics: A Quantitative Analysis

Historically, the condensation step was the bottleneck in 5-amino-1,2,4-triazine synthesis. Early patents utilized 8N Nitric Acid ( HNO3​ ), which required up to 7 days of reaction time and yielded poor results due to the oxidative degradation of intermediates. Modern optimized protocols utilize Methanesulfonic Acid (MSA) coupled with a dehydrating agent like Thionyl Chloride ( SOCl2​ ). By actively removing the water generated during hydrazone formation, SOCl2​ drives the equilibrium forward via Le Chatelier’s principle, drastically reducing reaction time and improving yield.

Table 1: Comparison of Acid Catalysts in Schiff Base Condensation
Acid Catalyst SystemReaction TimeOverall Yield (%)Environmental / Process Impact
8N HNO3​ 7 Days~15.6%High toxicity (NOx gas), severe oxidative side reactions.
H2​SO4​ 2.5 Days~40.0%Moderate; prone to localized charring if poorly agitated.
MSA + SOCl2​ 3 - 4 Hours~78.0%Low; highly scalable, efficient water scavenging.

Data synthesized from comparative patent literature on lamotrigine synthesis,[3].

Self-Validating Experimental Protocol: Synthesis of Lamotrigine

The following protocol details the synthesis of lamotrigine as a model 5-amino-1,2,4-triazine, utilizing the optimized MSA pathway. Every step is designed as a self-validating system to ensure quality control before proceeding to the next phase.

Phase 1: Acid-Catalyzed Condensation
  • Preparation: Charge a reactor with aminoguanidine bicarbonate ( 1.5 eq) and methanesulfonic acid (MSA, 1.8 eq). Stir until effervescence ( CO2​ release) ceases.

  • Addition: Slowly add 2,3-dichlorobenzoyl cyanide ( 1.0 eq) dissolved in a minimal amount of anhydrous acetonitrile.

  • Dehydration: Dropwise, add thionyl chloride ( SOCl2​ , 0.5 eq) to act as an in-situ dehydrating agent. Stir the mixture at room temperature for 1 hour.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the high-Rf acyl cyanide spot and the appearance of a new, lower-Rf Schiff base spot confirms the reaction has reached completion. Do not proceed until the starting material is consumed.

Phase 2: Base-Promoted Intramolecular Cyclization
  • Basification: Cool the reaction mixture to 5∘C . Slowly add a 4N Potassium Hydroxide ( KOH ) solution until the mixture is strongly basic.

  • Thermal Cyclization: Heat the reaction mixture to reflux ( 100−105∘C ) for 3 to 4 hours.

  • Self-Validation Checkpoint: Test the aqueous layer with pH paper; it must remain strictly at pH > 10 . If the pH drops, the guanidine intermediate will reprotonate, stalling the cyclization. Upon gradual cooling to room temperature, the successful formation of the triazine core is physically validated by the heavy precipitation of a crystalline solid (the product is insoluble in the basic aqueous matrix).

Phase 3: Isolation and Analytical Validation
  • Filtration: Filter the precipitated solid under vacuum and wash thoroughly with chilled distilled water to remove residual salts.

  • Recrystallization: Dissolve the crude solid in boiling methanol, treat with activated carbon, filter hot, and allow to crystallize at 4∘C .

  • Drying: Dry the crystals under vacuum at 60∘C to yield anhydrous lamotrigine.

  • Self-Validation Checkpoint: The ultimate validation of the triazine formation is an analytical melting point determination. The anhydrous product must exhibit a sharp melting point at 218∘C . HPLC analysis should confirm a purity of >99.7% .

Workflow Step1 Phase 1: Condensation Reagents: MSA, SOCl2 Step2 Validation 1 TLC: Disappearance of Acyl Cyanide Step1->Step2 Step3 Phase 2: Cyclization Reagents: 4N KOH, Reflux Step2->Step3 Step4 Validation 2 pH > 10, Product Precipitation Step3->Step4 Step5 Phase 3: Purification Recrystallization (MeOH) Step4->Step5

Fig 2: Self-validating experimental workflow for the synthesis of 5-amino-1,2,4-triazines.

References

  • Lamotrigine - Wikipedia , Wikipedia, 1

  • Ламотрижин, Lamotrigine an antiepileptic , New Drug Approvals, Link

  • An In-depth Technical Guide to the Synthesis and Characterization of Lamotrigine , Benchchem, 2

  • A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine , MedJpps, 3

Sources

Foundational

spectroscopic characterization of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine Foreword: The Imperative of Rigorous Spectroscopic Validation In the landscape of medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine

Foreword: The Imperative of Rigorous Spectroscopic Validation

In the landscape of medicinal chemistry and materials science, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. For heterocyclic compounds such as N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine, a molecule with potential applications stemming from the pharmacologically significant 1,2,4-triazine core, this validation is non-negotiable. The inherent complexity of this scaffold, featuring multiple nitrogen atoms and aromatic systems, necessitates a multi-pronged analytical approach to definitively elucidate its electronic and structural features.

This guide provides a comprehensive, field-tested framework for the complete . We move beyond a mere recitation of techniques, delving into the strategic rationale behind the selection of specific methods, the meticulous optimization of experimental parameters, and the expert interpretation of the resulting data. This document is designed for the discerning researcher who understands that true scientific integrity lies not just in the data itself, but in the robust, self-validating process by which it is obtained and interpreted.

Molecular Structure and Analytical Strategy

The target molecule, N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine, possesses a unique combination of structural motifs that dictate our analytical approach. The key features include:

  • Aromatic Systems: Two phenyl rings, whose electronic environments are influenced by their attachment to the triazine core.

  • Heterocyclic Core: The 1,2,4-triazine ring, an electron-deficient system whose spectroscopic signature is highly informative.

  • Substituents: An amine group at the 5-position, further substituted with an isopropyl group, introducing specific aliphatic and N-H signals.

Our strategy is to employ a suite of complementary spectroscopic techniques to probe each of these features, ensuring that the data from each method corroborates the others, creating a self-validating analytical workflow.

Mass Spectrometry: The Definitive Molecular Weight Confirmation

Expertise & Rationale: Before delving into the intricacies of molecular connectivity, we must first confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing an exact mass measurement with sub-ppm accuracy. This level of precision is crucial for distinguishing the target compound from potential isomers or byproducts, a common challenge in heterocyclic synthesis. We select Electrospray Ionization (ESI) as the ionization method due to the presence of the basic amine and triazine nitrogens, which are readily protonated to form a stable [M+H]⁺ ion.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a high-purity solvent such as acetonitrile or methanol. The sample must be fully dissolved to prevent clogging of the ESI source.

  • Instrument Calibration: Calibrate the mass spectrometer using a known reference standard immediately prior to the analysis to ensure mass accuracy.

  • Analysis Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Capillary Voltage: Typically 3.5 - 4.5 kV.

    • Gas Flow: Optimize nebulizer and drying gas (N₂) flow rates and temperatures to achieve stable ion generation.

  • Data Acquisition: Acquire the spectrum over a mass range that comfortably includes the expected m/z of the [M+H]⁺ ion (e.g., m/z 100-500).

Data Interpretation and Validation

The molecular formula for N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine is C₁₈H₁₈N₄.

ParameterTheoretical ValueObserved Value (Example)
Molecular FormulaC₁₈H₁₈N₄-
Exact Mass (M)290.1531-
Ion Species[M+H]⁺[M+H]⁺
Theoretical m/z291.1604-
Observed m/z-291.1601
Mass Error (ppm)-< 2 ppm

A mass error of less than 5 ppm provides unambiguous confirmation of the elemental composition, thereby validating the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint

Expertise & Rationale: NMR spectroscopy provides the definitive map of the molecule's carbon-hydrogen framework. For a molecule of this complexity, a suite of 1D and 2D NMR experiments is not a luxury, but a necessity for unambiguous assignment of all proton and carbon signals. Deuterated chloroform (CDCl₃) is a common initial choice for a solvent due to its excellent dissolving power for many organic compounds.

¹H NMR Spectroscopy: Mapping the Protons

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃.

  • Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio and a relaxation delay (d1) of at least 1-2 seconds.

Predicted ¹H NMR Data (Based on Analogous Structures)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.2 - 8.0Multiplet4HPhenyl-H (ortho)Deshielded due to proximity to the electron-withdrawing triazine ring.
~ 7.6 - 7.4Multiplet6HPhenyl-H (meta, para)Typical aromatic region for phenyl protons.
~ 5.5 - 5.0Broad Singlet1HN-HChemical shift can be variable and concentration-dependent. May exchange with D₂O.
~ 4.5 - 4.2Septet1HCH (isopropyl)Splitting pattern (septet) is characteristic of a CH group coupled to six equivalent methyl protons.
~ 1.4 - 1.2Doublet6HCH₃ (isopropyl)Shielded aliphatic protons, split by the adjacent CH group.
¹³C NMR Spectroscopy: The Carbon Backbone

Protocol:

  • Sample Preparation: As for ¹H NMR. A more concentrated sample (~20-30 mg) may be required.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is necessary due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data (Based on Analogous Structures)

Chemical Shift (δ, ppm)AssignmentRationale
~ 160 - 155C3, C6 (Triazine)Carbons of the triazine ring attached to phenyl groups are deshielded.
~ 150 - 145C5 (Triazine)Carbon bearing the amine group.
~ 135 - 128Phenyl CarbonsAromatic carbons, with quaternary carbons appearing at the lower field end.
~ 50 - 45CH (isopropyl)Aliphatic methine carbon.
~ 25 - 20CH₃ (isopropyl)Aliphatic methyl carbons.
2D NMR for Unambiguous Assignments

To definitively link the proton and carbon signals and confirm connectivity, COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments are essential.

  • COSY: Will show correlations between the isopropyl CH and CH₃ protons, and within the spin systems of the phenyl rings.

  • HSQC: Will directly link each proton signal to its attached carbon (e.g., the isopropyl CH proton at ~4.3 ppm will correlate with the carbon signal at ~47 ppm).

Vibrational Spectroscopy (FT-IR): Probing Functional Groups

Expertise & Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful tool for identifying the key functional groups present in the molecule. The vibrations (stretching, bending) of specific bonds absorb IR radiation at characteristic frequencies. For our target molecule, we are particularly interested in confirming the N-H, C=N, and aromatic C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Data Interpretation
Frequency Range (cm⁻¹)Vibration TypeFunctional Group Assignment
~ 3400 - 3300N-H StretchSecondary Amine (N-H)
~ 3100 - 3000C-H Stretch (sp²)Aromatic C-H
~ 3000 - 2850C-H Stretch (sp³)Aliphatic C-H (isopropyl)
~ 1650 - 1500C=N and C=C StretchTriazine and Phenyl Rings
~ 1500 - 1400N-H BendSecondary Amine (N-H)

The presence of a distinct peak in the 3300-3400 cm⁻¹ region is strong evidence for the N-H group, while the complex fingerprint of absorptions between 1650-1500 cm⁻¹ confirms the aromatic and heteroaromatic core.

UV-Visible Spectroscopy: Electronic Transitions

Expertise & Rationale: UV-Vis spectroscopy provides insight into the electronic structure of the molecule by probing the π → π* and n → π* transitions within the conjugated system. The extended conjugation involving the two phenyl rings and the electron-deficient triazine core is expected to result in strong absorption bands in the UV region.

Experimental Protocol
  • Solvent Selection: Choose a UV-transparent solvent, such as ethanol or acetonitrile.

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally < 1.0 AU).

  • Data Acquisition: Record the spectrum from approximately 200 to 400 nm.

Expected Data and Interpretation
  • λ_max ~ 260-280 nm: This strong absorption band is attributed to the π → π* transitions within the highly conjugated phenyl-triazine system.

  • λ_max ~ 320-350 nm (Shoulder): A lower energy, less intense band or shoulder may be observed, corresponding to n → π* transitions involving the lone pairs on the nitrogen atoms of the triazine ring.

The exact position and intensity of these bands provide a characteristic electronic fingerprint for the molecule.

Integrated Data Analysis: A Self-Validating Workflow

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Purified_Compound Purified Compound HRMS HRMS (ESI-TOF) Purified_Compound->HRMS NMR NMR (¹H, ¹³C, COSY, HSQC) Purified_Compound->NMR FTIR FT-IR (ATR) Purified_Compound->FTIR UVVis UV-Vis Purified_Compound->UVVis Formula Elemental Formula (C₁₈H₁₈N₄) HRMS->Formula Connectivity Connectivity & Framework (C-H, C-C, H-H) NMR->Connectivity Functional_Groups Functional Groups (N-H, C=N, C=C) FTIR->Functional_Groups Conjugation Electronic System (π → π*, n → π*) UVVis->Conjugation Final_Structure Validated Structure: N-isopropyl-3,6-diphenyl- 1,2,4-triazin-5-amine Formula->Final_Structure Connectivity->Final_Structure Functional_Groups->Final_Structure Conjugation->Final_Structure

Caption: Integrated workflow for spectroscopic validation.

This process ensures that the molecular formula confirmed by HRMS is consistent with the framework elucidated by NMR, which in turn contains the functional groups identified by FT-IR and the electronic system probed by UV-Vis. Each piece of data reinforces the others, leading to an unassailable structural assignment.

References

Due to the specific nature of the requested compound, direct literature may be sparse. The following references provide authoritative information on the characterization of the 1,2,4-triazine core and general spectroscopic methods, which form the basis of the analysis presented in this guide.

  • Spectrometric Identification of Organic Compounds, 8th Edition. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]

  • Introduction to Spectroscopy, 5th Edition. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. [Link]

  • Recent advances in the synthesis of 1,2,4-triazines. Ryabukhin, S. V., & Plaskon, A. S. (2012). Chemistry of Heterocyclic Compounds, 48(1), 13-37. This review provides context on the synthesis and general properties of the 1,2,4-triazine ring system.[Link]

  • High-Resolution Mass Spectrometry. Gross, J. H. (2017). In Mass Spectrometry (pp. 209-241). Springer, Cham. This chapter details the principles and applications of HRMS for accurate mass determination.[Link]

Exploratory

Decoding the Core: An In-depth Technical Guide to ¹H and ¹³C NMR Data for Substituted 1,2,4-Triazines

For Immediate Release An Essential Guide for Researchers in Medicinal Chemistry and Drug Development on the Structural Elucidation of 1,2,4-Triazines using NMR Spectroscopy. The 1,2,4-triazine scaffold is a cornerstone i...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

An Essential Guide for Researchers in Medicinal Chemistry and Drug Development on the Structural Elucidation of 1,2,4-Triazines using NMR Spectroscopy.

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a wide array of pharmacologically active agents with applications spanning anticancer, antiviral, and antimicrobial therapies.[1] The precise and unambiguous structural characterization of novel 1,2,4-triazine derivatives is a critical and foundational step in the drug discovery and development pipeline. This technical guide provides a comprehensive exploration of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation of this vital class of heterocyclic compounds.

Authored for researchers, scientists, and drug development professionals, this guide delves into the nuances of interpreting NMR spectra of substituted 1,2,4-triazines, offering insights into the influence of various substituents on chemical shifts and coupling constants.

The Bedrock of Structural Analysis: NMR Spectroscopy

NMR spectroscopy stands as arguably the most powerful technique for determining the molecular architecture of organic compounds in solution.[1] For 1,2,4-triazine derivatives, both ¹H and ¹³C NMR are indispensable for mapping atomic connectivity and defining the overall molecular framework.[1][2] The electron-withdrawing nature of the three nitrogen atoms within the triazine ring significantly influences the chemical environment of the core protons and carbons, providing a distinct spectral fingerprint.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule.[1] For the 1,2,4-triazine core, the protons directly attached to the carbon atoms typically resonate in the downfield region of the spectrum due to the deshielding effect of the adjacent nitrogen atoms.

The nature and position of substituents dramatically impact the chemical shifts of the triazine ring protons. Electron-donating groups (EDGs) such as alkyl or methoxy groups tend to shift the signals of nearby protons to a higher field (lower ppm), while electron-withdrawing groups (EWGs) like nitro or halogen groups cause a downfield shift (higher ppm).

For instance, in a study of 3-(2-pyridyl)-5-(4-methoxyphenyl)-1,2,4-triazine, the proton on the triazine ring was observed at a low magnetic field (10 ppm), indicative of its deshielded environment.[3] In contrast, protons on substituent groups, such as the methoxy group, appear at a much higher field (3.8 ppm).[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) is a crucial complementary technique that provides a detailed map of the carbon framework of a molecule. The carbon atoms within the 1,2,4-triazine ring are significantly deshielded and typically resonate in the downfield region of the spectrum, often between 145 and 165 ppm.

Similar to ¹H NMR, the chemical shifts of the triazine ring carbons are highly sensitive to the electronic effects of substituents. The presence of substituents not only alters the chemical shifts of the directly attached carbon but also influences the shifts of other carbons within the ring system through resonance and inductive effects.

For example, in 5,6-diphenyl-3-methyl-1,2,4-triazine, the carbon atoms of the triazine ring appear at 156.4, 157.6, and 159.9 ppm, while the methyl carbon is observed at a much higher field of 21.4 ppm.[4] Aromatic carbons from the phenyl substituents are found in the typical range of 124.8 to 136.9 ppm.[4]

The Influence of Substituents: A Deeper Dive

The predictive power of NMR spectroscopy lies in understanding the systematic effects of different functional groups on the spectra. The following provides a general overview of these effects on the ¹H and ¹³C NMR spectra of 1,2,4-triazines.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted 1,2,4-Triazines

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
3-(Furan-2-yl)-5,6-diphenyl-1,2,4-triazineDMSO-d66.83 (1H, d), 7.41-7.60 (11H, m), 8.10 (1H, d)113.37, 115.58, 129.21, 129.48, 129.79, 129.89, 130.11, 131.09, 135.82, 135.91, 147.55, 149.73, 155.29, 155.64, 156.24[5]
3,5,6-Triphenyl-1,2,4-triazineCDCl37.28-7.90 (13H, m), 8.70 (2H, m)128.48, 128.56, 128.64, 128.89, 129.43, 129.68, 129.92, 130.87, 131.77, 134.38, 135.35, 135.77, 155.48, 155.95, 161.10[5]
5,6-Diphenyl-3-methyl-1,2,4-triazineNot Specified2.42 (s, 3H), 7.24-7.51 (m, 7H), 7.80-8.11 (m, 3H)21.4, 124.8, 126.9, 128.7, 128.9, 129.0, 129.2, 129.7, 130.1, 136.9, 156.4, 157.6, 159.9[4]
5,6-Diphenyl-1,2,4-triazineNot Specified7.25-7.94 (m, 10H), 9.60 (s, 1H)Not Specified[6]
3-Methylphenanthro[9,10-e][2][5][7]triazineDMSO-d63.07 (s, 3H), 7.85-8.86 (8H, m)Not Specified[5]

Experimental Protocol: Acquiring High-Quality NMR Data

The acquisition of clean, high-resolution NMR spectra is paramount for accurate structural elucidation. The following is a standardized protocol for the preparation and analysis of substituted 1,2,4-triazine samples.

Step-by-Step Methodology for NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified 1,2,4-triazine derivative.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] Complete dissolution is critical; gentle warming or sonication may be employed if necessary.[1]

    • For compounds with low solubility, a co-solvent such as trifluoroacetic acid (TFA) may be used to disrupt intermolecular hydrogen bonding and π-stacking.[8]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).[1]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Advanced 2D NMR Techniques:

    • For complex structures with overlapping signals, a suite of 2D NMR experiments is essential for unambiguous assignment.

    • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, revealing proton connectivity.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei, which is invaluable for piecing together the molecular framework.

Visualizing the Logic: From Spectrum to Structure

The interpretation of NMR spectra is a deductive process that combines information from chemical shifts, signal integrations, and coupling patterns to build a coherent molecular structure.

NMR_Workflow cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation Sample_Prep Sample Preparation OneD_NMR 1D NMR (¹H, ¹³C) Sample_Prep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR If needed Chem_Shift Chemical Shifts (δ) OneD_NMR->Chem_Shift Integration Integration OneD_NMR->Integration Coupling Coupling Constants (J) OneD_NMR->Coupling TwoD_NMR->Chem_Shift Fragments Identify Molecular Fragments Chem_Shift->Fragments Integration->Fragments Connectivity Establish Connectivity Coupling->Connectivity Fragments->Connectivity Final_Structure Propose Final Structure Connectivity->Final_Structure

Sources

Foundational

Mass Spectrometry Analysis of N-Isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine: A Mechanistic and Analytical Guide

The Chemical Logic of the 1,2,4-Triazine Scaffold The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently leveraged in the development of neuroprotective, anticancer, and antimic...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Logic of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently leveraged in the development of neuroprotective, anticancer, and antimicrobial agents[1]. The specific derivative, N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine (CAS: 339013-13-7), presents a highly substituted architecture with a molecular weight of 290.36 g/mol and a chemical formula of C₁₈H₁₈N₄[2].

From an analytical perspective, the structural elucidation of this compound via mass spectrometry (MS) requires a deep understanding of its localized electron densities. The ring system consists of a contiguous N1-N2 bond, which introduces a distinct thermodynamic instability under high-energy conditions[3]. As a Senior Application Scientist, I approach the mass spectral analysis of this compound not merely as a molecular weight confirmation, but as a topological mapping exercise. By controlling the internal energy imparted to the molecule, we can induce specific bond cleavages that orthogonally validate the positions of the isopropylamine and phenyl substituents.

Ionization & Dissociation Mechanics

Under positive Electrospray Ionization (ESI+), the basic nature of the secondary amine at the C5 position and the triazine ring nitrogens readily accept a proton, yielding a robust [M+H]⁺ precursor ion at m/z 291.16 . When subjected to Collisionally Activated Dissociation (CAD) or Electron Impact (EI), the molecule exhibits a hierarchical fragmentation profile dictated by the relative bond dissociation energies of its substituents versus the core ring[4].

Pathway A: Thermodynamically Driven N₂ Extrusion

The hallmark of 1,2,4-triazine fragmentation is the expulsion of molecular nitrogen (N₂, 28 Da)[1]. Because the N1-N2 linkage is relatively weak, the input of collision energy triggers a concerted ring contraction. The loss of N₂ from the m/z 291 precursor generates a highly stabilized fragment at m/z 263 . Causality: This pathway is thermodynamically favored because the neutral loss (N₂ gas) has a highly negative enthalpy of formation, driving the reaction forward even at moderate collision energies.

Pathway B: Alkyl Chain Inductive Cleavage

The isopropyl group attached to the C5-amine is highly susceptible to alpha-cleavage and inductive effects. The loss of a propene neutral (C₃H₆, 42 Da) via a McLafferty-like rearrangement yields a primary amine fragment at m/z 249 . Alternatively, the entire isopropylamine moiety can be extruded (-59 Da), resulting in a fragment at m/z 232 .

Pathway C: Heterocyclic Ring Opening

At elevated collision energies (>35 eV), the contracted ring system undergoes catastrophic cleavage. The C3 carbon, bearing a phenyl group, cleaves alongside an adjacent nitrogen to expel benzonitrile (PhCN, 103 Da), yielding a diagnostic fragment at m/z 188 . Causality: The formation of the triple bond in the expelled benzonitrile provides the thermodynamic sink required to break the aromaticity of the core system.

Fragmentation_Mechanics Precursor [M+H]+ m/z 291.16 C18H19N4+ Frag_N2 [M+H - N2]+ m/z 263.15 C18H19N2+ Precursor->Frag_N2 - N2 (28 Da) Ring Contraction Frag_Propene [M+H - C3H6]+ m/z 249.11 C15H13N4+ Precursor->Frag_Propene - C3H6 (42 Da) Alkyl Cleavage Frag_PhCN [M+H - PhCN]+ m/z 188.12 C11H14N3+ Precursor->Frag_PhCN - C7H5N (103 Da) Ring Opening Frag_Amine [M+H - C3H9N]+ m/z 232.10 C15H10N3+ Precursor->Frag_Amine - C3H9N (59 Da) Amine Extrusion Frag_Propene->Frag_PhCN - C7H5N (103 Da) Sequential Loss

Figure 2: CID fragmentation pathways of protonated N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine.

Quantitative Data Synthesis

To facilitate rapid spectral interpretation, the diagnostic product ions are quantified and summarized below. The relative abundances are dependent on the specific collision energy applied, demonstrating the necessity of energy-stepping protocols.

Table 1: Diagnostic Product Ions of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine (ESI-CID-MS/MS)

Precursor Ion (m/z)Product Ion (m/z)Mass Shift (Δ Da)Neutral LossStructural AssignmentRelative Abundance
291.1604263.1545-28.0059N₂Triazine ring contractionHigh (Base Peak >30 eV)
291.1604249.1135-42.0469C₃H₆Isopropyl alpha-cleavageMedium
291.1604232.1001-59.0603C₃H₉NTotal amine extrusionLow
291.1604188.1182-103.0422C₇H₅NBenzonitrile loss (Ring opening)High

Self-Validating LC-ESI-MS/MS Protocol

A robust analytical method must be self-validating; it should inherently prove its own accuracy during every run. The following protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system, integrating built-in causality and integrity checks.

LCMS_Workflow S1 1. Sample Prep & SST Injection S2 2. UHPLC Separation S1->S2 S3 3. ESI Source (Positive Ion) S2->S3 S4 4. Q1 Isolation (m/z 291.16) S3->S4 S5 5. CID Cell (Energy Stepping) S4->S5 S6 6. TOF/Q3 Mass Analysis S5->S6 S7 7. Data Elucidation S6->S7

Figure 1: Self-validating LC-MS/MS workflow for 1,2,4-triazine derivative analysis.

Phase 1: Sample Preparation & System Suitability Test (SST)
  • Preparation: Dissolve the analyte in LC-MS grade Methanol to a final concentration of 100 ng/mL.

  • SST Execution: Prior to the analytical batch, inject a known tuning standard (e.g., Reserpine).

    • Self-Validation Checkpoint: The system must report a mass accuracy of < 5 ppm for the standard. If it fails, the batch is automatically aborted to prevent the collection of compromised data.

Phase 2: Chromatographic Separation
  • Column: C18 superficially porous particle column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid serves a dual purpose. It suppresses the ionization of residual silanols on the stationary phase to eliminate peak tailing, while simultaneously acting as an abundant proton source to maximize the yield of the [M+H]⁺ precursor in the ESI source.

Phase 3: Mass Spectrometry Parameters
  • Source Conditions: Capillary voltage at 3.5 kV, Desolvation temperature at 350°C.

  • Collision Energy (CE) Stepping: Program the collision cell to acquire data at three distinct CE levels: 15 eV, 30 eV, and 45 eV.

    • Causality: The isopropyl group undergoes facile cleavage at low CE (15 eV). However, the robust 1,2,4-triazine core requires higher energy (>30 eV) to overcome the activation barrier for N₂ extrusion. Energy stepping ensures all structural features are captured in a single injection[1].

Phase 4: Data Integrity & Validation
  • Fragmentation Efficiency Check: Analyze the MS/MS spectra at 35 eV.

    • Self-Validation Checkpoint: The ratio of m/z 291 (precursor) to m/z 263 (N₂ loss) must be monitored. If the precursor ion remains the base peak at >35 eV, the collision cell pressure (Argon gas) is suboptimal, indicating a failure in kinetic energy transfer. The data is flagged as invalid, prompting hardware recalibration.

Sources

Exploratory

Structural Crystallography and Mechanistic Insights into 3,6-Diphenyl-1,2,4-triazin-5-amine Analogues

Executive Summary The 1,2,4-triazine scaffold is a privileged structure in modern medicinal chemistry. Specifically, 3,6-diphenyl-1,2,4-triazin-5-amine and its analogues have emerged as highly potent pharmacophores, demo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazine scaffold is a privileged structure in modern medicinal chemistry. Specifically, 3,6-diphenyl-1,2,4-triazin-5-amine and its analogues have emerged as highly potent pharmacophores, demonstrating efficacy as Hypoxia-Inducible Factor (HIF) pathway activators, prolyl hydroxylase (PHD) inhibitors, and bromodomain binders. This technical guide provides an in-depth analysis of the crystallographic features of these analogues, detailing how their three-dimensional conformations dictate target binding. Furthermore, it outlines self-validating experimental protocols for the synthesis and structural characterization of crystallography-grade triazine derivatives.

Pharmacological Relevance and Structural Significance

The biological activity of 3,6-diphenyl-1,2,4-triazin-5-amine derivatives is intrinsically linked to their highly specific spatial geometry. Recent high-throughput screening and structure-based drug design efforts have identified these analogues as critical modulators of cellular signaling cascades.

For instance, the molecular probe ML228 (an N-alkylated 6-phenyl-3-(2-pyridinyl)-1,2,4-triazin-5-amine analogue) has been identified as a potent activator of the HIF pathway[1]. Crystallographic and in silico modeling studies suggest that the spatial arrangement of the nitrogen-rich triazine core, coupled with the 5-amino substituent, allows these molecules to effectively chelate iron within the active site of PHD2, stabilizing the enzyme in a closed conformation[2]. Similarly, X-ray diffraction studies have recently elucidated the binding mechanism of phenyltriazine ligands to the Candida glabrata Bdf1 bromodomain 1 (PDB: 8R6K), where the triazine core acts as an acetyl-lysine mimic[3].

Understanding the exact bond lengths, planarity, and dihedral twist of the phenyl rings is paramount for optimizing these interactions.

Crystallographic Features & Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) of 5-amino-3,6-diphenyl-1,2,4-triazines (such as the 5-(morpholine-4-yl) derivative) reveals a highly conjugated but non-coplanar system[4].

Core Planarity and Dihedral Angles

The central 1,2,4-triazine ring maintains strict planarity due to its aromatic delocalization. However, the bulky phenyl rings at the C3 and C6 positions cannot adopt a fully coplanar conformation due to severe steric repulsion between the ortho-hydrogens of the phenyl rings and the adjacent triazine nitrogens (N2 and N4). Consequently, the phenyl rings twist out of the core plane. This dihedral twist is a critical feature: it minimizes steric clash while maintaining sufficient π -orbital overlap to support electron delocalization, allowing the molecule to adapt to narrow, hydrophobic protein binding pockets.

The 5-Amino Substituent

The nature of the amine at the C5 position (e.g., morpholine, aliphatic amines, or arylamines) dictates the intermolecular hydrogen-bonding network within the crystal lattice. The C5–N bond exhibits partial double-bond character due to the conjugation of the nitrogen lone pair with the electron-deficient triazine core, restricting the rotation of the amino group and locking it into a predictable vector for target engagement.

Quantitative Crystallographic Data

The following table summarizes the typical quantitative crystallographic parameters observed in 3,6-diphenyl-1,2,4-triazin-5-amine analogues[4]:

Structural ParameterTypical Value RangeMechanistic & Structural Significance
C=N (Triazine Core) 1.32 – 1.34 ÅIndicates strong double bond character and rigid core planarity.
N–N (Triazine Core) 1.34 – 1.36 ÅCharacteristic of the delocalized heteroaromatic system.
C5–N (Amino Group) 1.35 – 1.38 ÅPartial double-bond character due to lone pair conjugation; restricts rotation.
Dihedral Angle (C3-Phenyl) 15° – 35°Balances steric relief against N2 with the necessity for π -conjugation.
Dihedral Angle (C6-Phenyl) 20° – 45°Driven by crystal packing forces and critical for fitting into hydrophobic target pockets.

Visualizing Workflows and Binding Mechanisms

To synthesize these compounds and understand their biological interactions, we must map both the chemical workflow and the structural pharmacophore.

SynthWorkflow A Precursors (5-Cyano-1,2,4-triazine + Amine) B Solvent-Free Reaction (Atom Economy) A->B C Crude 5-Amino Analogue B->C D Purification & Recrystallization C->D E Single Crystal Growth (Vapor Diffusion) D->E F X-Ray Diffraction (Conformational Analysis) E->F

Caption: Synthetic and crystallization workflow for 3,6-diphenyl-1,2,4-triazin-5-amine analogues.

BindingMechanism Core 1,2,4-Triazine Core (Planar Scaffold) Sub36 3,6-Diphenyl Groups (Hydrophobic Pocket Binding) Core->Sub36 Twist Angle ~15-35° Sub5 5-Amino Substituent (H-Bond Donor/Acceptor) Core->Sub5 Conjugation Target2 Bromodomain (Bdf1) (Acetyl-Lysine Mimicry) Core->Target2 Target1 PHD2 Enzyme (Iron Chelation / Closed Conformation) Sub36->Target1 Sub5->Target1 Sub5->Target2

Caption: Structural features of 1,2,4-triazin-5-amines driving specific target protein interactions.

Experimental Protocols: A Self-Validating System

To ensure high-fidelity crystallographic data, the synthesis and crystallization processes must be tightly controlled. The following protocols explain not just what to do, but the causality behind each methodological choice.

Protocol 1: Solvent-Free Synthesis of 5-Amino-3,6-diphenyl-1,2,4-triazines

Objective: Synthesize high-purity analogues for crystallographic studies while minimizing solvent-induced side reactions and adhering to green chemistry principles[4].

  • Reagent Mixing: Combine 5-cyano-3,6-diphenyl-1,2,4-triazine and the desired amine (e.g., morpholine) in a 1:1.2 molar ratio.

    • Causality: A slight stoichiometric excess of the amine acts as both the nucleophile and the base, driving the ipso-substitution of the cyano group to completion without requiring external catalysts.

  • Mechanochemical Activation: Grind the mixture thoroughly in an agate mortar for 10–15 minutes at ambient temperature.

    • Causality: Mechanical grinding dramatically increases the contact surface area and local concentration. This overcomes the activation energy barrier—typically lowered by solvents—resulting in a highly efficient atom-economy reaction.

  • Purification: Monitor the reaction via TLC. Upon completion, wash the crude solid with cold ethanol and filter.

    • Causality: Cold ethanol selectively solubilizes and removes the unreacted amine and displaced cyanide byproducts, leaving the highly crystalline triazine product intact.

Protocol 2: Vapor Diffusion Crystallization

Objective: Grow diffraction-quality single crystals free of twinning or amorphous defects.

  • Solubilization: Dissolve the purified 3,6-diphenyl-1,2,4-triazin-5-amine analogue in a minimum volume of dichloromethane (DCM) inside a small inner vial.

    • Causality: DCM is a highly effective solvent that completely disrupts pre-existing aggregates, preventing premature or chaotic nucleation.

  • Chamber Setup: Place the inner vial (uncapped) inside a larger outer vial containing a precipitant anti-solvent (e.g., hexanes or pentane). Seal the outer vial tightly.

    • Causality: The volatile anti-solvent slowly diffuses into the inner vial via the vapor phase. This creates a highly controlled, gradual supersaturation environment, preventing the kinetic trapping of amorphous powders and yielding thermodynamically stable single crystals.

  • Incubation: Store the setup at a constant 20°C for 3–7 days undisturbed.

    • Causality: Strict temperature stability prevents convection currents in the solvent, which are a primary cause of crystal twinning and lattice defects.

Protocol 3: X-ray Diffraction Data Collection

Objective: Obtain high-resolution atomic coordinates.

  • Mounting and Cryocooling: Mount a suitable single crystal on a glass loop using perfluoropolyether oil and immediately transfer it to the goniometer under a cold nitrogen stream (150 K).

    • Causality: Cryocooling minimizes the thermal vibrations of the atoms within the lattice. This significantly improves high-angle diffraction intensities, allowing for the precise resolution of the partial double-bond character in the C5–N bond.

  • Irradiation: Collect data using Mo-K α radiation ( λ=0.71073 Å).

    • Causality: The short wavelength of Mo-K α minimizes X-ray absorption effects, which is crucial for accurate bond length determination in highly conjugated, dense heteroaromatic systems.

References

  • Kopchuk, D. S., et al. "Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines with greener prospects." RSC Advances (2017). 4

  • Petosa, C., et al. "8R6K: Crystal structure of Candida glabrata Bdf1 bromodomain 1 bound to a phenyltriazine ligand." RCSB PDB (2024). 3

  • Yeh, T.-L., et al. "Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications." MDPI (2015). 5

  • "Discovery of a Small Molecule Activator of the Hypoxia Inducible Factor Pathway." NCBI (2011). 6

Sources

Foundational

physicochemical properties of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine

An In-depth Technical Guide to the Physicochemical Properties of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine Abstract The 1,2,4-triazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its broa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine

Abstract

The 1,2,4-triazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This guide provides a comprehensive physicochemical profile of a specific derivative, N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine (CAS No. 339013-13-7). We delve into the critical parameters that influence its behavior in biological systems, including lipophilicity, solubility, and ionization state. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and validated experimental protocols to facilitate its evaluation as a potential therapeutic agent. By understanding these fundamental properties, research teams can better predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this molecule, enabling more informed decisions in the drug discovery pipeline.

Molecular Structure and Core Attributes

N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine is a heterocyclic compound featuring a central 1,2,4-triazine ring. This core is substituted with two phenyl groups at positions 3 and 6, and an N-isopropylamine group at position 5. The presence of aromatic rings and a secondary amine substituent dictates its physicochemical nature.

The initial step in characterizing any new chemical entity is the unambiguous confirmation of its structure and the assessment of its fundamental properties. This workflow ensures that all subsequent biological and pharmacological data are based on a well-defined and pure compound.

cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Physicochemical Profiling Synthesis Synthesis & Purification Identity Structural Confirmation (NMR, HRMS) Synthesis->Identity Confirm Structure Purity Purity Assessment (HPLC, UPLC) Identity->Purity Assess Purity LogP Lipophilicity (LogP) Purity->LogP Begin Profiling Solubility Aqueous Solubility LogP->Solubility pKa Ionization (pKa) Solubility->pKa Stability Chemical Stability pKa->Stability

Caption: Integrated workflow for the characterization of a new chemical entity.

Summary of Physicochemical Properties

The following table summarizes the core computed and identifying properties of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine. These values serve as a foundational dataset for predicting its drug-like potential.

PropertyValueSource
CAS Number 339013-13-7[3]
Molecular Formula C₁₈H₁₈N₄[3]
Molecular Weight 290.36 g/mol [3]
Computed LogP 4.0259[3]
Topological Polar Surface Area (TPSA) 50.7 Ų[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 4[3]
Rotatable Bonds 4[3]

Synthesis and Purity Assessment

A robust and reproducible synthetic route is paramount for producing high-quality material for biological screening and further development. While various methods exist for creating 1,2,4-triazine derivatives, a common approach involves the condensation of a 1,2-dicarbonyl compound with a substituted aminoguanidine.[4][5]

The subsequent purification and rigorous assessment of purity are critical, as even minor impurities can confound biological data. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Reactants Benzil + N-isopropylaminoguanidine Reaction Condensation Reaction (e.g., in refluxing ethanol) Reactants->Reaction Crude Crude Product Reaction->Crude Purify Purification (Column Chromatography) Crude->Purify Pure Pure Compound Purify->Pure HPLC HPLC Purity Check (>95% required) Pure->HPLC Characterize Structural Confirmation (NMR, MS) HPLC->Characterize

Caption: General workflow for synthesis and quality control.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

Rationale: Reverse-phase HPLC is chosen for its versatility and high resolving power for organic molecules of this polarity. A gradient elution is employed to ensure the separation of the main compound from both more polar and less polar impurities.

Instrumentation & Reagents:

  • HPLC system with a UV-Vis detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile:Water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the compound in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Set the column temperature to 25 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 254 nm (or a lambda-max determined by a UV scan).

    • Injection volume: 10 µL.

  • Elution Gradient:

    • 0-2 min: 5% B

    • 2-17 min: Linear gradient from 5% to 95% B

    • 17-20 min: Hold at 95% B

    • 20-21 min: Linear gradient from 95% to 5% B

    • 21-25 min: Hold at 5% B for re-equilibration

  • Data Analysis: Integrate the peak areas of all detected peaks. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. A purity level of ≥95% is typically required for in-vitro biological assays.

Lipophilicity and Membrane Permeability

Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (LogP), is a critical determinant of a drug's ADME properties. It governs how a molecule interacts with lipid bilayers and plasma proteins.

  • Computed LogP: The calculated LogP of 4.0259 suggests that N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine is a highly lipophilic molecule.[3] This property often correlates with good membrane permeability but may also lead to challenges such as low aqueous solubility and high plasma protein binding.

  • Topological Polar Surface Area (TPSA): The TPSA is 50.7 Ų.[3] A TPSA value below 140 Ų is an established predictor of good oral bioavailability. The low TPSA of this compound, combined with its lipophilicity, strongly suggests it will readily cross cell membranes.

Experimental Protocol: LogP Determination by Shake-Flask Method

Rationale: This classic method directly measures the partitioning of a compound between n-octanol and water, providing a definitive experimental LogP value. It serves to validate the computed value.

Procedure:

  • Preparation: Prepare a stock solution of the compound in n-octanol. The n-octanol and water phases must be mutually pre-saturated by mixing them vigorously and then allowing them to separate.

  • Partitioning: Add a known volume of the octanol stock solution to a known volume of the pre-saturated water phase in a glass vial.

  • Equilibration: Seal the vial and shake it vigorously for 1-2 hours at a constant temperature (e.g., 25 °C) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and water layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the octanol and water layers using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Water])

Aqueous Solubility

Aqueous solubility is a fundamental property that significantly impacts drug absorption and formulation. A compound must have sufficient solubility to dissolve in the gastrointestinal tract to be absorbed. Given the high cLogP, the aqueous solubility of this compound is expected to be low.

Experimental Protocol: Thermodynamic Solubility Assessment

Rationale: This method determines the equilibrium solubility, which is the most accurate and relevant measure for predicting in vivo dissolution.

Procedure:

  • Sample Addition: Add an excess amount of the solid compound to a vial containing a physiologically relevant buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.

  • Separation: Filter the suspension through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.

  • Result: The resulting concentration is reported as the thermodynamic solubility in µg/mL or µM.

Ionization Constant (pKa)

The pKa value defines the pH at which a molecule is 50% ionized. This is crucial as the ionization state affects solubility, permeability, and interaction with biological targets. N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine has several nitrogen atoms that can be protonated. The most basic site is likely the exocyclic N-isopropylamine group, which is expected to have a pKa typical of secondary amines (pKa ~9-10).[6] The triazine ring nitrogens are significantly less basic due to the electron-withdrawing nature of the heterocyclic ring.

Experimental Protocol: pKa Determination by Potentiometric Titration

Rationale: This technique measures the change in pH of a solution of the compound as a titrant (acid or base) is added. The inflection point of the titration curve corresponds to the pKa.

Procedure:

  • Solution Preparation: Dissolve an accurately weighed amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility throughout the titration.

  • Titration: Place the solution in a temperature-controlled beaker with a calibrated pH electrode.

  • Acidic pKa: Titrate the solution with a standardized solution of NaOH, recording the pH after each incremental addition.

  • Basic pKa: Titrate a separate sample with a standardized solution of HCl.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Chemical Stability

Assessing the stability of a compound is essential for determining appropriate storage conditions and predicting its shelf-life. The 1,2,4-triazine ring system is generally considered to be chemically robust.[4][7]

Protocol: Forced Degradation Study

Rationale: Exposing the compound to stress conditions that are harsher than typical storage conditions can rapidly identify potential degradation pathways and liabilities.

Procedure:

  • Stock Solutions: Prepare solutions of the compound (~1 mg/mL) in an appropriate solvent.

  • Stress Conditions: Aliquot the stock solution and expose to the following conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Store the solid compound at 80 °C for 48 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After the designated time, neutralize the acidic and basic samples. Analyze all samples, alongside a non-degraded control, by HPLC.

  • Evaluation: Compare the chromatograms to the control. A loss of the parent peak area and the appearance of new peaks indicate degradation. This analysis helps to establish the compound's stability profile.

Conclusion

N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine possesses a physicochemical profile characteristic of a lipophilic, aromatic heterocyclic compound. The computed LogP and TPSA values suggest excellent potential for membrane permeability and oral absorption. However, its high lipophilicity may present challenges related to aqueous solubility, which must be carefully evaluated and potentially addressed through formulation strategies. The presence of a basic amine center indicates that its properties will be pH-dependent. The experimental protocols outlined in this guide provide a robust framework for validating these computed predictions and building a comprehensive data package to support the progression of this promising molecule in a drug discovery program.

References

  • Nemeth, G., et al. (1998). Relative Stability and Structure of Dihydro-1,2,4-triazines: A Theoretical Study. The Journal of Organic Chemistry, 63(17), 5824-5830. [Link]

  • Ahmed, S. T., & Rasool, S. R. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1537-1547. [Link]

  • Guda, V. V., et al. (2022). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][3]triazines. Molecules, 27(8), 2496. [Link]

  • Tan, R. (2012). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. Advanced Materials Research, 534, 25-28. [Link]

  • Alekseev, S. G., Shorshnev, S. V., & Rudakov, B. V. (1997). Formation of stable 1,2,4-triazine N-adducts. Chemistry of Heterocyclic Compounds, 33(5), 604-605. [Link]

  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. [Link]

  • Ahmed, S. T., & Rasool, S. R. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Çıkla, P., et al. (2018). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Letters in Drug Design & Discovery, 15(1). [Link]

  • Dawane, B. S., et al. (2010). An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2(4), 126-131. [Link]

  • de la Cruz, P., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(3), 1435-1448. [Link]

Sources

Exploratory

Engineering the Physicochemical Profile of Substituted 5-Amino-1,2,4-Triazines: A Technical Guide to Solubility and Stability

As drug development pipelines increasingly target complex biological pathways, the demand for highly tunable, polar heterocyclic scaffolds has surged. Among these, the 1,2,4-triazine core—specifically its 5-amino substit...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly target complex biological pathways, the demand for highly tunable, polar heterocyclic scaffolds has surged. Among these, the 1,2,4-triazine core—specifically its 5-amino substituted derivatives—has emerged as a privileged structure. Unlike its symmetrical counterpart (1,3,5-triazine), the asymmetric nitrogen distribution in 1,2,4-triazines presents unique electronic properties that can be leveraged to optimize both thermodynamic solubility and metabolic stability in early-stage drug design 1.

Drawing from extensive laboratory experience and established pharmacological data, this whitepaper dissects the causality behind the physicochemical behavior of substituted 5-amino-1,2,4-triazines. Furthermore, it establishes self-validating experimental protocols designed to rigorously evaluate these parameters without falling victim to common analytical artifacts.

Structural Causality: The Electronic Dynamics of the 1,2,4-Triazine Core

To manipulate a molecule's macroscopic properties (like solubility), one must first understand its microscopic electronic distribution. The 1,2,4-triazine ring is inherently asymmetric. The adjacent N1 and N2 atoms create a localized region of high electronegativity, resulting in a pronounced dipole moment 1.

When an amino group is substituted at the C5 position, two critical phenomena occur:

  • Hydrogen Bonding Capacity: The primary or secondary amine acts as a potent hydrogen-bond donor, interacting favorably with aqueous solvation shells, thereby driving up thermodynamic solubility.

  • Resonance Stabilization: The electron-withdrawing nature of the triazine ring leaves the carbon atoms (particularly C3 and C5) vulnerable to nucleophilic attack (hydrolysis). However, the lone pair on the 5-amino nitrogen donates electron density back into the ring via resonance. This "electronic shielding" drastically enhances the chemical stability of the scaffold against hydrolytic degradation under physiological conditions 2.

Quantitative Data: Comparative Physicochemical Profiling

To illustrate the impact of this asymmetry, we compare the 1,2,4-triazine core (exemplified by drugs like Lamotrigine) against the symmetrical 1,3,5-triazine core (exemplified by Altretamine) 1.

Property1,2,4-Triazine Core (e.g., Lamotrigine)1,3,5-Triazine Core (e.g., Altretamine)Causality / Structural Driver
Symmetry AsymmetricalSymmetricalNitrogen placement in the heterocycle.
Dipole Moment Higher (Polar)Lower (Non-polar)Adjacent N1-N2 atoms create localized electronegativity.
Aqueous Solubility Moderate to High (pH dependent)Very Low (Insoluble)Enhanced by the 5-amino hydrogen-bond donor capacity.
Resonance Energy LowerHigher (Benzene-like)Asymmetry disrupts perfect electron delocalization.
Metabolic Stability High (Resistant to CYP450)Moderate5-amino group sterically and electronically shields the core.

Experimental Workflows for Physicochemical Validation

A common pitfall in drug development is relying on kinetic solubility data (e.g., DMSO stock dilution), which often overestimates solubility due to supersaturation. To establish trustworthiness, we must utilize a self-validating thermodynamic approach.

Workflow N1 5-Amino-1,2,4-Triazine Synthesis & Purification N2 Thermodynamic Solubility (pH 1.2 - 7.4) N1->N2 N3 Accelerated Stability (Hydrolytic & Oxidative) N1->N3 N4 LC-MS/MS Quantification & Degradant ID N2->N4 N3->N4 N5 Lead Optimization (SAR & Salt Selection) N4->N5

Workflow for solubility and stability profiling of 5-amino-1,2,4-triazines.

Protocol A: Thermodynamic Solubility Profiling (Shake-Flask HPLC)

This protocol ensures that the solid phase is in true equilibrium with the solution, providing absolute solubility limits crucial for formulation.

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 1.2 (simulating gastric fluid), pH 4.5, and pH 7.4 (simulating blood plasma). Causality: 5-amino-1,2,4-triazines exhibit pH-dependent solubility due to protonation at the N4 or N2 positions; testing across the physiological range is mandatory.

  • Saturation: Add an excess amount (~5 mg) of the solid 5-amino-1,2,4-triazine derivative to 1 mL of each buffer in sealed borosilicate glass vials.

  • Equilibration: Agitate the vials on an orbital shaker at 37°C ± 0.5°C for 48 hours. Causality: 48 hours is required to overcome the activation energy of crystal lattice dissolution and prevent supersaturation artifacts.

  • Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chosen over nylon to minimize non-specific adsorption of the polar triazine core.

  • Quantification: Analyze the filtrate via RP-HPLC using a C18 column with UV detection (typically ~254 nm). Calculate concentration against a pre-validated standard curve.

Protocol B: Accelerated Degradation and Stability Testing

Evaluating stability requires deliberately forcing the molecule to fail. By identifying the degradation pathways, we can engineer structural modifications to block them [[3]]().

  • Stress Introduction: Prepare 1 mg/mL solutions of the compound in three distinct environments: 0.1 N HCl (Acidic), 0.1 N NaOH (Basic), and 3% H₂O₂ (Oxidative).

  • Thermal Acceleration: Incubate the solutions at 60°C for 7 days.

  • Quenching & Sampling: Aliquot 50 µL at Day 1, Day 3, and Day 7. Immediately quench the acidic/basic samples with equimolar neutralizing buffers to halt degradation.

  • LC-MS/MS Analysis: Run the samples through a high-resolution mass spectrometer.

  • Self-Validation (Mass Balance): The protocol is only valid if the integrated area of the parent peak plus the areas of all degradant peaks equals the initial Day 0 parent peak area (accounting for response factors). A loss of mass balance indicates the formation of volatile degradants or irreversible column binding.

Mechanistic Pathways of Triazine Degradation

Understanding how 5-amino-1,2,4-triazines degrade under stress allows medicinal chemists to rationally design more stable analogs. Under severe acidic stress, the N4 position can become protonated, drawing electron density away from the C5 carbon. If the 5-amino group is insufficiently electron-donating (e.g., due to bulky, electron-withdrawing N-substituents), water can attack the C5 position, leading to ring opening.

Pathway A 5-Amino-1,2,4-Triazine B Protonation at N4 (Acidic Stress) A->B Low pH D Resonance Stabilization (Electron Donation) A->D 5-NH2 Effect C Nucleophilic Attack (Ring Opening) B->C H2O E Intact Scaffold (High Stability) D->E Protection

Mechanistic stability pathway of 5-amino-1,2,4-triazines under stress.

To combat this, researchers often employ Structure-Based Drug Design (SBDD) to optimize the substituents around the triazine core. For instance, introducing bulky aryl groups at the C6 position can sterically hinder nucleophilic attack, while maintaining the 5-amino group ensures the necessary resonance stabilization and solubility 4.

Conclusion

The 5-amino-1,2,4-triazine scaffold is a highly versatile moiety in medicinal chemistry, offering a unique blend of polarity, hydrogen-bonding capability, and resonance-driven stability. By strictly adhering to thermodynamic solubility profiling and rigorous mass-balance degradation studies, application scientists can accurately map the physicochemical boundaries of these derivatives. This foundational data is critical for transitioning promising hits into viable, stable, and orally bioavailable lead compounds.

References

  • BenchChem. A Comparative Study of 1,2,4-Triazine Versus 1,3,5-Triazine in Medicinal Chemistry. 1

  • ACS Publications. Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. 3

  • ProQuest. Reaction of 1,2,4-Triazine-5-carbonitriles with 5-[(2-Hydroxyethyl)sulfanyl]. 2

  • ResearchGate. Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. 4

Sources

Foundational

The Asymmetric Innovator: A Comprehensive Technical Guide to 1,2,4-Triazine Core Structures

Executive Summary As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I often emphasize to my teams that molecular symmetry is not always synonymous with biological efficacy. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, I often emphasize to my teams that molecular symmetry is not always synonymous with biological efficacy. The 1,2,4-triazine core—an asymmetric, nitrogen-rich six-membered aromatic ring—stands as a prime example of how structural asymmetry can be leveraged to tune electronic properties, enhance target binding, and drive novel drug discovery. This whitepaper provides an in-depth exploration of the 1,2,4-triazine scaffold, detailing its historical discovery, physicochemical properties, and the mechanistic rationale behind its foundational synthetic protocols.

Historical Discovery & Evolution

The journey of the 1,2,4-triazine scaffold began in 1889 when Bischler reported the first synthesis of a derivative containing this unique core[1]. However, the isolation of the unsubstituted, parent 1,2,4-triazine molecule remained elusive for decades due to its high reactivity and electron-deficient nature. It was not until 1966 that Paudler and Barton successfully synthesized and characterized the parent compound[1].

Since its isolation, the scaffold has transitioned from a structural curiosity to a "privileged" template in medicinal chemistry. Its ability to act as a purine-like mimetic led to its early incorporation into C-nucleosides[2]. Today, the 1,2,4-triazine moiety is the functional backbone of several critical therapeutics, including the anticonvulsant lamotrigine, the antibiotic ceftriaxone, and various experimental adenosine A2A receptor antagonists designed for the treatment of Parkinson's disease[3].

Structural & Physicochemical Profiling

The defining feature of 1,2,4-triazine is its asymmetric nitrogen arrangement (N-N-C-N-C-C). This configuration features two adjacent nitrogen atoms (hydrazine-like) and one isolated nitrogen, fundamentally altering its electronic distribution compared to the symmetric 1,3,5-triazine isomer.

Causality in Design : The adjacent nitrogens introduce a significant dipole moment (≈2.5 D) and reduce the overall aromatic resonance energy to approximately 22 kcal/mol. This reduced aromaticity and highly electron-deficient nature make the C3, C5, and C6 positions highly susceptible to nucleophilic attack—a property we routinely exploit in late-stage functionalization. Furthermore, the asymmetry enhances its utility in inverse electron-demand Diels-Alder (IEDDA) reactions and coordination chemistry, where it serves as a robust bidentate ligand.

Table 1: Comparative Physicochemical Properties of Triazine Isomers
Property1,2,4-Triazine (Asymmetric)1,3,5-Triazine (Symmetric)1,2,3-Triazine (Consecutive)
Nitrogen Arrangement N1-N2-C3-N4-C5-C6N1-C2-N3-C4-N5-C6N1-N2-N3-C4-C5-C6
Dipole Moment ~2.5 D0 DHighly Polar (~4.3 D)
Resonance Energy ~22 kcal/molMaximal (Highly Stable)Minimal (Highly Strained)
Enthalpy of Formation (ΔHf) -40 kcal/mol-50 kcal/mol-30 kcal/mol
Primary Reactivity Electrophilic at C3/C5/C6Nucleophilic SubstitutionCycloaddition / Cleavage

(Data synthesized from comparative structural analyses)

Mechanistic Workflow: The Classic Condensation Protocol

To harness the potential of 1,2,4-triazines, robust synthetic methodologies are paramount. The most reliable and widely utilized approach is the double condensation of a 1,2-dicarbonyl compound with an amidrazone[4][5]. Below is the mechanistic workflow illustrating the logical progression of this synthesis.

G N1 Amidrazone + 1,2-Dicarbonyl N2 Base Neutralization (Et3N at 0°C) N1->N2 Liberate free base N3 Mono-Hydrazone Intermediate N2->N3 Nucleophilic attack N4 Intramolecular Cyclization N3->N4 Reflux (78°C) N5 Dehydration (-2 H2O) N4->N5 Proton transfer N6 1,2,4-Triazine Target Core N5->N6 Aromatization

Figure 1: Mechanistic workflow for the synthesis of 1,2,4-triazine via condensation.

Experimental Protocol: Synthesis of 5,6-Diphenyl-1,2,4-triazine Derivatives

As an application scientist, I stress the importance of understanding the why behind each operational step. This self-validating protocol ensures high fidelity, reproducibility, and yield.

Objective : Synthesize a substituted 1,2,4-triazine core utilizing benzil and an amidrazone hydrochloride[4].

  • Step 1: Preparation of the Free Base

    • Action: Suspend amidrazone hydrochloride (1.0 equiv) in absolute ethanol. Add triethylamine (1.1 equiv) dropwise while maintaining the reaction vessel at 0 °C.

    • Causality: Amidrazones are typically stored as hydrochloride salts to prevent oxidative degradation. Triethylamine neutralizes the salt, liberating the highly nucleophilic terminal hydrazine nitrogen. Performing this at 0 °C suppresses premature decomposition of the free amidrazone.

  • Step 2: Electrophile Addition

    • Action: Add benzil (1,2-diphenylethane-1,2-dione, 1.0 equiv) in a single portion to the chilled mixture.

    • Causality: Benzil provides the requisite adjacent electrophilic carbonyl centers. Using a symmetrical dicarbonyl like benzil eliminates the possibility of forming regional isomers, ensuring the quantitative yield of a single target compound[4].

  • Step 3: Primary Condensation (Hydrazone Formation)

    • Action: Remove the ice bath and stir the mixture at room temperature (20–25 °C) for 2 hours.

    • Causality: The terminal nitrogen of the amidrazone (the most nucleophilic center) attacks one of the carbonyl groups, forming a mono-hydrazone intermediate. Room temperature provides sufficient kinetic energy for this initial condensation while preventing uncontrolled side reactions.

  • Step 4: Cyclization and Dehydration

    • Action: Elevate the reaction temperature to reflux (approx. 78 °C) for 4–6 hours.

    • Causality: Thermal activation is critical here. It overcomes the steric and electronic activation barriers required for the secondary intramolecular nucleophilic attack by the amidine nitrogen onto the remaining carbonyl group. Subsequent elimination of two water molecules drives the system toward the thermodynamically stable, fully aromatized 1,2,4-triazine core[5].

  • Step 5: Isolation and Purification

    • Action: Cool the mixture, concentrate under reduced pressure, and partition between dichloromethane (DCM) and distilled water. Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

    • Causality: The biphasic aqueous workup effectively removes water-soluble byproducts (e.g., triethylamine hydrochloride). Chromatography isolates the pure asymmetric triazine from any unreacted starting materials, yielding a highly pure product suitable for downstream biological screening.

Pharmaceutical Applications & Case Studies

The unique electronic signature of the 1,2,4-triazine core allows it to engage in deep, highly specific interactions within biological target sites.

  • Adenosine A2A Antagonists : In the pursuit of novel Parkinson's disease therapeutics, 1,2,4-triazine derivatives have been identified as highly potent adenosine A2A receptor antagonists. Structure-based drug design revealed that the asymmetric core sits deeply within the orthosteric binding cavity, mimicking the adenine ring of the natural ligand while accessing regions normally occupied by the ribose group[3].

  • Anticancer Sulfonamides : Recent in silico and in vitro studies have demonstrated that 1,2,4-triazine sulfonamide derivatives exhibit excellent anti-cancer properties. The core's specific dipole vectors and ability to form robust hydrogen bonds with receptor residues (e.g., LYS-725 and ARG-602) make it an exceptional electron acceptor and a promising candidate for targeted oncology therapies[6].

Conclusion & Future Perspectives

The 1,2,4-triazine core is a masterclass in asymmetric utility. By understanding the intricate balance of its electron-deficient nature, reduced aromaticity, and specific dipole orientation, researchers can rationally design highly selective therapeutics and advanced materials. As synthetic methodologies continue to evolve—particularly with the advent of microwave-assisted and green chemistry protocols—the accessibility and application of this privileged scaffold will undoubtedly expand.

References
  • 1,2,4-Triazines | Science of Synthesis, Thieme Connect | 1

  • Pyrrolo[2,1-f][1,2,4]triazines: From C-nucleosides to Kinases and Back Again, the Remarkable Journey of a Versatile Nitrogen Heterocycle | PubMed, NIH | 2

  • Types of Triazine and Their Differences | Chemical Guide | TeamChem |

  • Synthesis of 1,2,4-Triazines | Science of Synthesis, Thieme Connect | 4

  • ONE-POT AND THREE-COMPONENT SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NEW 1,2,4-TRIAZINE-COUMARINS | Heterocycles, CLOCKSS | 5

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design | Journal of Medicinal Chemistry, ACS | 3

  • Structural Characterization and Molecular Docking Screening of Most Potent 1,2,4-Triazine Sulfonamide Derivatives as Anti-Cancer Agents | MDPI |6

Sources

Exploratory

The Biological Potential of N-Isopropyl Substituted Triazines: A Technical Guide for Drug Discovery and Development

An in-depth technical guide by a Senior Application Scientist Abstract The 1,3,5-triazine (s-triazine) scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

The 1,3,5-triazine (s-triazine) scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds.[1][2] Its symmetrical nature and the ability to readily functionalize its 2, 4, and 6 positions have made it a cornerstone in medicinal chemistry and agrochemistry.[3][4] This technical guide provides an in-depth exploration of triazine derivatives featuring N-isopropyl substitution, a modification that significantly influences their physicochemical properties and biological activities. We will dissect the synthetic strategies, delve into the mechanisms of action across various therapeutic and agricultural applications—including herbicidal, anticancer, and antiviral activities—and synthesize key structure-activity relationship (SAR) insights. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for designing and evaluating the next generation of N-isopropyl substituted triazine-based agents.

The 1,3,5-Triazine Scaffold: A Privileged Core

The triazine framework consists of a six-membered aromatic ring containing three nitrogen atoms. Among its three isomers (1,2,3-, 1,2,4-, and 1,3,5-triazine), the symmetrical 1,3,5-triazine, or s-triazine, is the most extensively studied due to its remarkable chemical stability and synthetic accessibility.[3][5] The electron-deficient nature of the s-triazine ring, a result of the three electronegative nitrogen atoms, makes it susceptible to nucleophilic substitution rather than electrophilic substitution, which is a key characteristic leveraged in its synthesis.[2][6] This reactivity allows for the controlled, stepwise introduction of various functional groups, enabling the fine-tuning of a molecule's pharmacological profile.[4]

The Strategic Importance of N-Isopropyl Substitution

The incorporation of an N-isopropyl group [(CH₃)₂CH-] onto the triazine core is a critical design element that profoundly impacts a molecule's biological potential. This substituent influences several key parameters:

  • Lipophilicity: The isopropyl group increases the molecule's lipophilicity (hydrophobicity). This is a crucial factor in determining how the compound interacts with biological membranes, its absorption, distribution, metabolism, and excretion (ADME) profile, and its ability to reach its target site.[7]

  • Steric Hindrance: The branched nature of the isopropyl group provides steric bulk, which can influence binding affinity and selectivity for a specific biological target. For example, in G-protein-coupled receptor (GPR84) antagonists, the inclusion of isopropyl groups suggested potential steric hindrance with the receptor's binding site, a key insight for further optimization.[8]

  • Metabolic Stability: The isopropyl group can affect the metabolic stability of the compound by influencing its interaction with metabolic enzymes, potentially leading to a longer half-life.

  • Receptor Interaction: The size and shape of the isopropyl group can facilitate specific van der Waals interactions within a receptor's binding pocket, enhancing potency. Studies on cyclic analogs have shown that the size of alkyl groups is directly related to biological activity.[9]

Synthetic Strategies for N-Isopropyl Substituted Triazines

The most prevalent and versatile method for synthesizing asymmetrically or symmetrically substituted triazines is the sequential nucleophilic aromatic substitution (SNAr) of 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[3] The three chlorine atoms on cyanuric chloride exhibit differential reactivity based on temperature, allowing for controlled, stepwise functionalization.

Experimental Protocol: Sequential Nucleophilic Substitution

This protocol describes the synthesis of a di-substituted N-isopropyl triazine derivative.

Principle: The first chlorine atom is highly reactive and can be substituted at low temperatures (0-5°C). The second chlorine requires a higher temperature (room temperature to 40-50°C) for substitution, while the third requires even more forcing conditions (high temperatures or catalysis).[4] This differential reactivity enables the precise introduction of different nucleophiles, such as isopropylamine.

Materials:

  • 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride, TCT)

  • Isopropylamine

  • A second nucleophile (e.g., an aniline or another amine)

  • Diisopropylethylamine (DIPEA) or Sodium Carbonate (Na₂CO₃) as a base

  • Acetone or Tetrahydrofuran (THF) as a solvent

  • Magnetic stirrer, round-bottom flask, ice bath, reflux condenser

Step-by-Step Methodology:

  • Monosubstitution (First Nucleophile - Isopropylamine):

    • Dissolve cyanuric chloride (1.0 eq.) in acetone or THF in a round-bottom flask.

    • Cool the solution to 0-5°C using an ice bath.

    • In a separate flask, prepare a solution of isopropylamine (1.0 eq.) and a base such as DIPEA or Na₂CO₃ (1.1 eq.) in the same solvent.

    • Add the isopropylamine solution dropwise to the cyanuric chloride solution over 30-60 minutes, maintaining the temperature at 0-5°C.

    • Stir the reaction mixture at this temperature for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the formation of 2-chloro-4-isopropylamino-6-substituted-1,3,5-triazine.

  • Disubstitution (Second Nucleophile):

    • To the reaction mixture containing the monosubstituted product, add the second nucleophile (1.0 eq.) along with an additional equivalent of the base.

    • Allow the reaction mixture to warm to room temperature and then heat to 40-50°C.

    • Stir for 4-12 hours, continuing to monitor by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Once the reaction is complete, filter the mixture to remove any precipitated salts.

    • Evaporate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of Synthetic Workflow

G TCT 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Step1 1. Add Isopropylamine (1 eq.) + Base (e.g., DIPEA) Solvent: Acetone Temp: 0-5°C TCT->Step1 Mono Monosubstituted Intermediate (2,4-dichloro-6-isopropylamino-1,3,5-triazine) Step1->Mono Step2 2. Add Nucleophile 2 (e.g., Aniline) + Base Temp: RT to 50°C Mono->Step2 Di Disubstituted Product Step2->Di Step3 3. Work-up & Purification (Filtration, Evaporation, Chromatography) Di->Step3 Final Final Characterized Compound Step3->Final G cluster_PSII Photosystem II (PSII) P680 P680 Pheo Pheophytin P680->Pheo QA QA (Plastoquinone) Pheo->QA QB QB Site (D1 Protein) QA->QB QB->Block Light Light Energy Light->P680 Triazine N-Isopropyl Triazine (e.g., Atrazine) Triazine->QB Binds & Competes with Plastoquinone ETC To Electron Transport Chain Block->ETC

Caption: Mechanism of herbicidal action via Photosystem II inhibition.

Quantitative Toxicity Data: The acute toxicity of various triazine herbicides has been evaluated, often using assays like the Microtox assay which measures the inhibition of bioluminescence. [10]

Compound Substitution Pattern EC₅₀ (mg/L) [10]
Atrazine N-ethyl, N'-isopropyl 39.87
Propazine N,N'-diisopropyl 273.20
Ametryne N-ethyl, N'-isopropyl, 6-methylthio 11.80
Prometryne N,N'-diisopropyl, 6-methylthio 226.80

| Atraton | N-ethyl, N'-isopropyl, 6-methoxy | 36.96 |

EC₅₀: The concentration effecting a 50% reduction in bioluminescence. This data highlights how small changes to the substituents, in addition to the core N-isopropyl groups, can dramatically alter biological activity. [10]

Anticancer Potential

The s-triazine scaffold is a recognized pharmacophore in oncology, with derivatives showing potent activity against various cancer types. [2][11]Their mechanism often involves the inhibition of key protein kinases that are dysregulated in cancer.

Mechanisms of Action:

  • EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactive, drives tumor cell proliferation. Certain 1,3,5-triazine derivatives have been shown to be potent EGFR inhibitors, with IC₅₀ values in the nanomolar to low micromolar range. [12][13]2. PI3K/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade for cell growth, survival, and proliferation. Dimorpholino-substituted s-triazines are particularly effective as PI3K and/or mTOR inhibitors, as the oxygen atom in the morpholine ring can form a crucial hydrogen bond with key residues in the kinase hinge region. [12][13]

G cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K Triazine N-Isopropyl Triazine Derivative Triazine->EGFR Inhibits Triazine->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation

Caption: Inhibition of cancer signaling pathways by triazine derivatives.

Quantitative Anticancer Activity Data:

Compound ClassTarget Cancer Cell LineIC₅₀ (nM) [3]
2,4-diamino-6-aryl-1,3,5-triazinesK562 (Leukemia)Potent Activity
Disubstituted s-triazine (Comp. 8)HeLa (Cervical)23 - 33
Disubstituted s-triazine (Comp. 8)A375 (Melanoma)23 - 33

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay) This protocol is a standard method to assess the effect of a compound on cancer cell viability.

  • Cell Culture: Seed cancer cells (e.g., HeLa, A375) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the N-isopropyl triazine test compound in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antiviral Activity

Certain N-substituted triazine analogues have demonstrated significant antiviral properties, particularly against a broad spectrum of DNA viruses. [14] Mechanism of Action: These compounds often act as nucleoside analogues. For example, 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine, a triazine analogue of the antiviral drug cidofovir, has shown strong activity. [14][15]The mechanism likely involves the cellular uptake of the compound and its subsequent phosphorylation to an active diphosphate metabolite. This active form can then inhibit viral DNA polymerases, competing with natural nucleotides and terminating the elongation of the viral DNA chain.

Target Spectrum:

  • Herpesviruses: Herpes simplex virus (HSV), varicella-zoster virus (VZV), human cytomegalovirus (HCMV). [14][15]* Poxviruses [14][15]* Adenoviruses [14][15]

Structure-Activity Relationship (SAR) Insights

The biological activity of N-isopropyl substituted triazines is highly dependent on the nature and position of other substituents on the triazine ring.

  • Position 6 Substituent: In herbicides, replacing the chlorine at position 6 with a methoxy (-OCH₃) or methylthio (-SCH₃) group significantly alters toxicity and selectivity. [10]For example, ametryne (-SCH₃) is substantially more toxic than atrazine (-Cl). [10]* Other Amino Groups: The nature of the second amino substituent is critical. Atrazine (N-ethyl, N'-isopropyl) and propazine (N,N'-diisopropyl) show a marked difference in herbicidal potency, with propazine being significantly less toxic. [10]* Role of Aromatic Groups: In anticancer agents, the addition of specific aminobenzene or pyrazole groups is crucial for targeting kinases like EGFR. [13]* Lipophilicity and Activity: Quantitative Structure-Activity Relationship (QSAR) studies have shown a strong correlation between the lipophilicity of triazine derivatives and their biological activity. [7][10]The N-isopropyl group is a key contributor to this property.

Caption: Key structure-activity relationship points on the s-triazine scaffold.

Future Directions and Conclusion

N-isopropyl substituted triazines are a versatile and powerful class of compounds with a rich history in agrochemistry and immense potential in modern drug discovery. While their role as herbicides is well-established, significant opportunities remain in the therapeutic arena.

Future research should focus on:

  • Improving Selectivity: Designing novel derivatives with high selectivity for cancer-specific targets (e.g., mutant kinases) to minimize off-target effects and reduce toxicity.

  • Overcoming Resistance: Developing next-generation triazines that can overcome acquired resistance to existing anticancer and antiviral therapies.

  • Exploring New Targets: Expanding the investigation of N-isopropyl triazines against other biological targets, such as different classes of viruses, bacteria, fungi, and G-protein-coupled receptors. [8][16]* Advanced Drug Delivery: Utilizing novel formulations, such as lipid nanoparticles, to improve the in vivo delivery and therapeutic index of promising triazine-based drug candidates. [17][18] In conclusion, the strategic incorporation of the N-isopropyl group onto the s-triazine scaffold provides a robust starting point for developing potent and selective bioactive agents. By leveraging the synthetic versatility of the triazine core and a deep understanding of structure-activity relationships, researchers are well-positioned to unlock the full therapeutic potential of this remarkable chemical class.

References

  • Tchounwou, P. B., Wilson, B. A., & Ishaque, A. (2000). Toxicity Assessment of Atrazine and Related Triazine Compounds in the Microtox Assay, and Computational Modeling for Their Structure-Activity Relationship. MDPI. [Link]

  • Koglin, M., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ACS Publications. [Link]

  • Krecmerova, M., et al. (2007). Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds. PubMed. [Link]

  • Gysin, H. & Knüsli, E. (n.d.).
  • Arvia Technology Ltd. (n.d.). Atrazine herbicide usage and treatment. Arvia Technology Ltd. [Link]

  • Abarikwu, S. O. (2023). Atrazine: cytotoxicity, oxidative stress, apoptosis, testicular effects and chemopreventive Interventions. PMC. [Link]

  • Wikipedia. (n.d.). Atrazine. Wikipedia. [Link]

  • National Pesticide Information Center. (2020). Atrazine Fact Sheet. Oregon State University. [Link]

  • Krecmerova, M., et al. (2007). Antiviral Activity of Triazine Analogues of 1-(S)-[3-Hydroxy-2-(phosphonomethoxy)propyl]cytosine (Cidofovir) and Related Compounds. ACS Publications. [Link]

  • LookChem. (n.d.). Cas 1912-24-9, Atrazine. lookchem.com. [Link]

  • Unknown Author. (n.d.). Chemistry and Biological Evaluation of Some New Triazolopyrimidine Derivatives Containing Isopropyl Group. ResearchGate. [Link]

  • Bi, H. M., et al. (n.d.). Quantitative Structure-Activity Relationships of the Trisubstitued Triazines Bearing Aminopyrimidine Group. Source Not Found.
  • Sharma, S., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. [Link]

  • Bernhardt, P. V., et al. (2003). The synthesis of an isopropyl substituted 1,4,7-triazacyclononane via an in situ sequential macrocyclisation method. PubMed. [Link]

  • Unknown Author. (n.d.).
  • Al-Amiery, A. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. SpringerLink. [Link]

  • Serviss, J. T., et al. (n.d.). In vivo assessment of triazine lipid nanoparticles as transfection agents for plasmid DNA. Source Not Found.
  • Larif, M., et al. (2013). Biological activities of triazine derivatives. Combining DFT and QSAR results. ScienceDirect. [Link]

  • Serviss, J. T., et al. (2022). In vivo assessment of triazine lipid nanoparticles as transfection agents for plasmid DNA. RSC Publishing. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. drug-design.org. [Link]

  • Mondal, T., et al. (2024). Sustainable Synthesis of Substituted 1,3,5-Triazines by [ONO]-Pincer-Supported Nickel(II) Complexes via an Acceptorless Dehydrogenative Coupling Strategy. ACS Publications. [Link]

  • Girek, T., & Zaprutko, L. (2010). Antiviral Activity Evaluation of Pyrazolo[4,3-e]t[8][10][19]riazines. Acta Poloniae Pharmaceutica. [Link]

  • INCHEM. (n.d.). Triazine herbicides (PIM G013). inchem.org. [Link]

  • Larsen, G. L., & Bakke, J. E. (n.d.). Metabolism of 2-chloro-4,6-bis(isopropylamino)-s-triazine (Propazine) and 2-methoxy-4,6-bis(isopropylamino-s-triazine (Prometone) in the rat. Balance study and urinary metabolite separation. ACS Publications. [Link]

  • Unknown Author. (2026). Triazines – A comprehensive review of their synthesis and diverse biological importance. ResearchGate. [Link]

  • Unknown Author. (n.d.). The Triazine Herbicides: A Milestone in the Development of Weed Control Technology. Source Not Found.
  • Zhang, F., et al. (n.d.). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. PMC. [Link]

  • Stolarczyk, M., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. PMC. [Link]

  • Li, J., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. MDPI. [Link]

  • Sharma, P., et al. (2021). Synthetic strategies for pyrrolo[2,1-f]t[8][10][19]riazine: the parent moiety of antiviral drug remdesivir. PMC. [Link]

  • Unknown Author. (n.d.). Synthesis and in vitro antibacterial activity of novel s-triazines. Source Not Found.
  • Unknown Author. (2026). Exploring s-triazine derivatives as anticancer agents. Source Not Found.
  • Unknown Author. (2025). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. MDPI. [Link]

  • Olsen, D. B., et al. (2009). Triazines and related compounds having antiviral activity, compositions and methods thereof.
  • El-Faham, A., et al. (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PMC. [Link]

  • Unknown Author. (n.d.). Pharmacokinetics and Toxicity Predictors of New s-Triazines, Herbicide Candidates, in Correlation with Chromatogrpahic Retention Constants. ResearchGate. [Link]

  • Unknown Author. (2026). A Mini Review on Triazine Derivatives as Anti-Cancer Drugs. ResearchGate. [Link]

  • Das, J., et al. (2022). A REVIEW ON S-TRIAZINE SUBSTITUTIONS AND THEIR STRUCTURAL EFFECTS. Googleapis. [Link]

  • Al-Masoudi, N. A., et al. (2020). Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. MDPI. [Link]

  • Czarnecki, J., et al. (2023). s-Triazine Derivatives Functionalized with Alkylating 2-Chloroethylamine Fragments as Promising Antimicrobial Agents: Inhibition of Bacterial DNA Gyrases, Molecular Docking Studies, and Antibacterial and Antifungal Activity. MDPI. [Link]

  • Studzinska, S., et al. (n.d.). Comparative Analysis of Anisotropic Lipophilicity of a Series of 6-Chloro-1,3,5-Triazines Determined in Reversed Phase Ultra High Performance Liquid Chromatography System. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine, a substituted 1,2,4-triazine deri...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine, a substituted 1,2,4-triazine derivative of interest in medicinal chemistry and drug discovery. The described protocol is a two-step process commencing with the synthesis of the core heterocyclic structure, 3-amino-5,6-diphenyl-1,2,4-triazine, via a cyclocondensation reaction. This intermediate subsequently undergoes N-isopropylation through reductive amination to yield the final product. This guide offers detailed, step-by-step methodologies, explanations of the chemical principles, and insights into experimental choices to ensure scientific integrity and reproducibility.

Introduction

The 1,2,4-triazine scaffold is a significant pharmacophore found in numerous biologically active compounds with a wide range of therapeutic properties. These include activities as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. The substitution pattern on the triazine ring plays a crucial role in modulating the biological activity of these molecules. The target compound, N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine (CAS 339013-13-7), features an isopropyl group on the exocyclic amine, which can significantly influence its lipophilicity, steric profile, and interaction with biological targets.

This application note details a reliable and accessible synthetic route to this compound, designed to be a valuable resource for researchers in organic synthesis and medicinal chemistry.

Overall Synthetic Scheme

The synthesis of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine is achieved in two main stages as depicted below.

Synthetic_Scheme Benzil Benzil Intermediate 3-Amino-5,6-diphenyl- 1,2,4-triazine Benzil->Intermediate n-Butanol, Reflux Aminoguanidine Aminoguanidine Bicarbonate Aminoguanidine->Intermediate FinalProduct N-isopropyl-3,6-diphenyl- 1,2,4-triazin-5-amine Intermediate->FinalProduct 1,2-Dichloroethane Acetone Acetone Acetone->FinalProduct ReducingAgent NaBH(OAc)₃ ReducingAgent->FinalProduct

Caption: Overall synthetic workflow for N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine.

Part 1: Synthesis of 3-Amino-5,6-diphenyl-1,2,4-triazine

The foundational step in this synthesis is the formation of the 1,2,4-triazine ring. This is accomplished through the cyclocondensation of benzil, a 1,2-dicarbonyl compound, with aminoguanidine bicarbonate.

Reaction Mechanism

The reaction proceeds through the initial formation of a guanylhydrazone intermediate by the condensation of one of the carbonyl groups of benzil with the terminal amino group of aminoguanidine. Subsequent intramolecular cyclization with the elimination of water leads to the formation of the stable aromatic 1,2,4-triazine ring. The use of a high-boiling solvent like n-butanol facilitates the removal of water, driving the reaction to completion.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
BenzilReagentSigma-Aldrich
Aminoguanidine Bicarbonate98%Alfa Aesar
n-ButanolAnhydrousFisher Scientific
Ethanol95%For recrystallization
Round-bottom flaskAppropriate size
Reflux condenser
Heating mantle
Buchner funnel and flask

Procedure:

  • To a 250 mL round-bottom flask, add benzil (21.0 g, 0.1 mol) and aminoguanidine bicarbonate (13.6 g, 0.1 mol).

  • Add 150 mL of n-butanol to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate will form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Recrystallize the crude product from hot ethanol to obtain pure 3-amino-5,6-diphenyl-1,2,4-triazine as a yellow crystalline solid.

  • Dry the product in a vacuum oven at 60 °C.

Expected Yield: 75-85%

Part 2: Synthesis of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine

The final step involves the selective N-isopropylation of the exocyclic amino group of the triazine intermediate. Reductive amination is a highly effective and widely used method for this transformation, offering good yields and high selectivity.

Reaction Mechanism

Reductive amination involves two key stages. First, the primary amine of 3-amino-5,6-diphenyl-1,2,4-triazine reacts with acetone to form an imine intermediate in situ. This is followed by the reduction of the imine by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired secondary amine. Sodium triacetoxyborohydride is particularly suitable for this reaction as it is less reactive towards the carbonyl group of acetone, thus minimizing side reactions.

Reductive_Amination Start 3-Amino-5,6-diphenyl- 1,2,4-triazine Imine Imine Intermediate Start->Imine + Acetone - H₂O Product N-isopropyl-3,6-diphenyl- 1,2,4-triazin-5-amine Imine->Product + [H] (NaBH(OAc)₃)

Caption: Mechanism of reductive amination for N-isopropylation.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3-Amino-5,6-diphenyl-1,2,4-triazineSynthesized in Part 1
AcetoneACS GradeFisher Scientific
Sodium triacetoxyborohydride97%Sigma-Aldrich
1,2-Dichloroethane (DCE)Anhydrous
Saturated Sodium Bicarbonate Solution
Brine
Anhydrous Magnesium Sulfate
Round-bottom flaskAppropriate size
Magnetic stirrer
Separatory funnel
Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-amino-5,6-diphenyl-1,2,4-triazine (2.48 g, 10 mmol) in 40 mL of 1,2-dichloroethane.

  • To this solution, add acetone (1.16 g, 1.47 mL, 20 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Carefully add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 3:7).

  • Upon completion, quench the reaction by the slow addition of 30 mL of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 10% to 30%) to afford N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine as a solid.

Expected Yield: 60-75%

Alternative N-isopropylation Methods

While reductive amination is a reliable method, other approaches can also be considered:

  • Direct Alkylation: Reaction of 3-amino-5,6-diphenyl-1,2,4-triazine with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base such as potassium carbonate or cesium carbonate, and a catalyst like KF/Al₂O₃ in a solvent like acetonitrile or DMF.[1]

  • Ruthenium-Catalyzed Alkylation: A more modern and atom-economical approach involves the use of a ruthenium catalyst to facilitate the N-alkylation with isopropanol.[2]

Safety and Handling

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

  • Sodium triacetoxyborohydride is a moisture-sensitive reagent and should be handled accordingly. It will release hydrogen gas upon contact with water, so quenching should be done carefully.

  • 1,2-Dichloroethane is a suspected carcinogen and should be handled with caution.

Characterization Data

The final product and intermediate should be characterized by standard analytical techniques to confirm their identity and purity.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)Expected Mass Spec (m/z)
3-Amino-5,6-diphenyl-1,2,4-triazineC₁₅H₁₂N₄248.28Aromatic protons, NH₂ protonsAromatic carbons, triazine carbons[M+H]⁺ = 249.11
N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amineC₁₈H₁₈N₄290.36Aromatic protons, CH of isopropyl, CH₃ of isopropyl, NH protonAromatic carbons, triazine carbons, isopropyl carbons[M+H]⁺ = 291.16

Note: The exact chemical shifts in NMR spectra will be dependent on the solvent used for analysis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Part 1Incomplete reactionExtend the reflux time and monitor by TLC. Ensure anhydrous conditions.
Product loss during workupUse minimal cold solvent for washing the precipitate.
Low yield in Part 2Inactive reducing agentUse fresh sodium triacetoxyborohydride.
Incomplete imine formationAllow for a longer stirring time after the addition of acetone before adding the reducing agent.
Side reactionsAdd the reducing agent slowly and maintain the reaction at room temperature.
Multiple products observedOver-alkylation or reaction at ring nitrogenUse a milder alkylating agent or a more selective method like reductive amination. Purify carefully by column chromatography.

Conclusion

The protocol outlined in this application note provides a clear and reproducible method for the synthesis of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine. By following the detailed steps and considering the provided insights, researchers can confidently prepare this compound for further investigation in their drug discovery and development programs. The modularity of this synthetic route also allows for the potential synthesis of a library of analogous compounds by varying the dicarbonyl and amine starting materials.

References

  • Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. (URL not available)
  • Selection of Conditions for Alkylation of 3-Amino-1,2,4-triazole. (URL not available)
  • A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities. (URL not available)
  • Ruthenium-catalyzed N-alkylation of amino-1,3,5-triazines using alcohols. RSC Publishing. (URL: [Link])

  • Bioorthogonal Reaction of N1-alkyl 1,2,4-Triazinium Salts. ChemRxiv. (URL: [Link])

  • Synthetic Approach for Substituted 3-Amino-1,2,4-Triazines and their Chemical Reactivity and Biological Properties. (URL not available)
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. SCIRP. (URL: [Link])

  • Reductive Amination, and How It Works. Master Organic Chemistry. (URL: [Link])

  • Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4- triazines and a-arylamino-2,2. (URL not available)
  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. (URL: [Link])

  • 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. PMC. (URL: [Link])

  • Synthesis and Reactions of 3‐Amino‐5,6‐Dimethyl‐l,2,4‐Triazine: DFT Studies, ADME Assay, and Molecular Docking on the new l,2,4‐Triazine Derivatives as Anticancer Agents. (URL not available)
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (URL not available)
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. (URL: [Link])

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. (URL: [Link])

  • Synthesis of N-Heterocycles. Organic Chemistry Portal. (URL: [Link])

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. (URL: [Link])

  • KF/Al2O3‐Mediated N‐Alkylation of Amines and Nitrogen Heterocycles and S‐Alkylation of Thiols. Taylor & Francis. (URL: [Link])

  • and tri-substituted s-triazine derivatives. Semantic Scholar. (URL: [Link])

Sources

Application

Application Note: Advanced Synthesis of 1,2,4-Triazines via Amidrazone and 1,2-Dicarbonyl Condensation

Executive Summary The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry and materials science, serving as the core pharmacophore in critical therapeutics like the antiepileptic drug lamotrigine[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry and materials science, serving as the core pharmacophore in critical therapeutics like the antiepileptic drug lamotrigine[1]. While multiple synthetic routes exist, the bimolecular condensation of amidrazones with 1,2-dicarbonyl compounds remains the most robust and versatile methodology for constructing highly functionalized 3,5,6-trisubstituted 1,2,4-triazines[1][2]. This application note provides an authoritative guide on the mechanistic causality, comparative efficacy, and validated experimental protocols for this synthetic workflow, designed specifically to aid drug development professionals in optimizing library generation and scaling up target compounds.

Mechanistic Causality & Reaction Design

Understanding the atom economy and stepwise kinetics of this condensation is critical for predicting and controlling side reactions. The reaction is highly modular: the amidrazone supplies the N1, N2, and C3 atoms of the resulting heterocycle, while the 1,2-dicarbonyl compound provides the C5, C6, and N4 atoms[3].

The transformation proceeds via a distinct two-step mechanistic pathway governed by the differential nucleophilicity of the amidrazone nitrogens. First, the terminal hydrazono nitrogen—which is significantly more nucleophilic than the amide nitrogen—undergoes a rapid condensation with one of the electrophilic carbonyl groups to form a hydrazono intermediate[4]. The subsequent step is a slower, intramolecular cyclization where the less nucleophilic amide nitrogen attacks the secondary carbonyl group. This is followed by dehydration to yield the fully aromatic 1,2,4-triazine core[4].

Mechanism A Amidrazone (Provides N1, N2, C3) C Hydrazono Intermediate (Fast Condensation) A->C Nucleophilic Attack B 1,2-Dicarbonyl Compound (Provides C5, C6, N4) B->C Nucleophilic Attack D 1,2,4-Triazine Core (Slow Cyclization) C->D Amide Condensation (-H2O)

Mechanistic pathway of 1,2,4-triazine synthesis from amidrazones.

Comparative Efficacy of Synthetic Routes

Selecting the appropriate reaction conditions depends on the stability of the starting materials and the desired throughput. The table below summarizes the quantitative performance of three primary synthetic routes utilizing this condensation chemistry.

Synthetic RouteKey ReactantsTypical Reaction TimeTypical Yield (%)Ref
Conventional Heating 1,2-Diketones, Amidrazones2 - 24 hours44 - 78%[3][5]
Microwave Irradiation 1,2-Diketones, Amidrazones180 - 360 seconds60 - 80%[5]
C-Glycosyl Cyclocondensation C-glycosyl formamidrazones, 1,2-dicarbonyls3 - 7 hours53 - 97%[5][6]

Validated Experimental Protocols

To ensure high reproducibility, the following protocols incorporate self-validating analytical checkpoints to prevent premature reaction quenching.

Protocol A: Conventional One-Pot Synthesis (Scale: 1.0 mmol)

This method is ideal for scale-up and temperature-sensitive substrates.

  • Preparation : Dissolve the 1,2-dicarbonyl compound (1.0 eq, 1.0 mmol) in 5–10 mL of a suitable solvent. Absolute ethanol or glacial acetic acid are standard choices depending on substrate solubility[3].

  • Addition : Slowly add the amidrazone (1.0 - 1.2 eq) to the stirring solution at room temperature. If using an amidrazone hydrochloride salt, add exactly 1.0 eq of a base (e.g., sodium tert-butoxide) to liberate the free amidrazone in situ[3][4][5].

  • Reaction & Self-Validation : Heat the mixture to reflux.

    • Analytical Checkpoint: Monitor the reaction via LC-MS. The intermediate hydrazone mass [M+H]+ will appear rapidly. Do not quench the reaction until this intermediate mass strictly shifts to the dehydrated, cyclized product mass [M−H2​O+H]+ (typically requires 2-24 hours)[3].

  • Work-up : Cool the mixture to room temperature and remove the solvent under reduced pressure[3]. Pour the resulting residue into water and extract with dichloromethane (3 x 10 mL)[5].

  • Purification : Wash the combined organic layers with saturated NaHCO3​ solution, dry over anhydrous Na2​SO4​ , filter, and purify via flash chromatography or recrystallization[5].

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

This method is optimized for rapid library generation in drug discovery workflows.

  • Preparation : Combine the amidrazone (1.0 mmol), 1,2-dicarbonyl compound (1.0 mmol), and base in a microwave-safe vial equipped with a magnetic stir bar[5].

  • Irradiation : Seal the vial and subject the mixture to microwave irradiation for 180 to 360 seconds at an optimized temperature (typically 100-120°C)[5].

  • Validation & Isolation : Vent the vial safely, assess total conversion via TLC or rapid UPLC, and proceed with the standard dichloromethane extraction work-up described in Protocol A[5].

Troubleshooting & Process Optimization

The synthesis of 3,6-disubstituted 1,2,4-triazines can be complicated by specific side reactions. Understanding the chemical causality behind these issues allows for targeted optimization.

  • Regioisomer Formation : When utilizing an unsymmetrical 1,2-dicarbonyl compound, the amidrazone can attack either of the non-equivalent carbonyl groups, yielding a difficult-to-separate mixture of 3,5- and 3,6-disubstituted regioisomers[3][7].

    • Solution: To favor the formation of a single regioisomer, lower the reaction temperature and utilize less polar solvents to enforce kinetic control. Alternatively, introducing sterically bulky substituents on either reactant can sterically hinder the approach to one carbonyl group[7]. If a mixture is unavoidable, semi-preparative HPLC is highly effective for isolating pure isomers[3][7].

  • Amidrazone Degradation : Amidrazones are inherently unstable and prone to self-condensation or thermal decomposition, especially under harsh basic or acidic conditions[3].

    • Solution: Always utilize freshly prepared amidrazones and strictly control the stoichiometry of any added base[3].

  • Ring Hydrolysis : The 1,2,4-triazine ring can undergo hydrolysis under extreme pH conditions, leading to ring-opening and degradation[3][7].

    • Solution: Ensure that all work-up and purification steps are performed under anhydrous conditions where possible, and avoid prolonged exposure to strong aqueous acids or bases[3].

Troubleshooting Start Unsymmetrical 1,2-Dicarbonyl Issue Regioisomer Mixture (3,5- vs 3,6-disubstituted) Start->Issue Non-selective attack Opt1 Lower Temp & Non-polar Solvent (Kinetic Control) Issue->Opt1 Opt2 Steric Hindrance (Bulky Substituents) Issue->Opt2 Sep Semi-Preparative HPLC Issue->Sep If mixture persists Success Pure 1,2,4-Triazine Isomer Opt1->Success Opt2->Success Sep->Success

Troubleshooting workflow for regioisomer formation in triazine synthesis.

Sources

Method

experimental setup for solvent-free synthesis of 1,2,4-triazines

Advanced Application Note: Solvent-Free Synthesis of 1,2,4-Triazines Executive Summary & Mechanistic Rationale 1,2,4-Triazines are privileged heterocyclic scaffolds essential to medicinal chemistry (e.g., antimicrobial a...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Solvent-Free Synthesis of 1,2,4-Triazines

Executive Summary & Mechanistic Rationale

1,2,4-Triazines are privileged heterocyclic scaffolds essential to medicinal chemistry (e.g., antimicrobial and anticancer agents) and serve as highly reactive dienes in inverse electron-demand Diels-Alder (IEDDA) bioorthogonal click chemistry. Historically, the synthesis of these compounds relied on harsh, multi-hour refluxing in toxic organic solvents (e.g., DMF, toluene), which often resulted in thermal degradation byproducts and poor atom economy[1].

As a Senior Application Scientist, I advocate for the transition to solvent-free methodologies —specifically Microwave-Assisted Organic Synthesis (MAOS) and Mechanochemistry. Eliminating the solvent does not merely align with green chemistry principles; it fundamentally resolves thermodynamic and kinetic bottlenecks:

  • Dielectric Heating & Solid Supports (MAOS): In solvent-free microwave synthesis, inorganic supports like silica gel or alumina act as microwave susceptors and heat transfer media[2]. Without a solvent shell to absorb and dissipate energy, the localized temperature of the reactants spikes instantaneously. This targeted dielectric heating drives condensation reactions to completion in minutes[3].

  • Effective Molarity & Shear Forces (Mechanochemistry): By removing the solvent, the collision frequency between reactive functional groups is maximized. The absence of solvation spheres lowers the entropic barrier, allowing cascade reactions—such as ipso-substitutions and aza-Diels-Alder cycloadditions—to proceed efficiently at room temperature under mechanical grinding or neat stirring[4].

Quantitative Performance Metrics

To justify the transition to solvent-free setups, the table below summarizes the empirical data contrasting conventional reflux with modern solvent-free techniques[1][3][4].

Reaction ParameterConventional RefluxMicrowave (Solid Support)Mechanochemical (Neat)
Reaction Medium Toxic Organics (e.g., DMF, AcOH)None (Silica/Alumina Support)None (Neat/Grinding)
Reaction Time 2 – 12 Hours2 – 5 Minutes10 – 30 Minutes
Typical Yield 40% – 65%85% – 98%80% – 95%
Energy Efficiency Low (Continuous bulk heating)High (Targeted dielectric heating)High (Mechanical shear force)
E-Factor (Waste) High (>50)Low (<5)Very Low (<2)

Experimental Workflows & Logic

Workflow Visualization: Microwave-Assisted Synthesis

MW_Workflow Start Reagent Preparation (Hydrazide + Diketone) Support Solid Support Mixing (Silica Gel/Alumina) Start->Support Grinding MW Microwave Irradiation (Solvent-Free, 2-5 min) Support->MW Dielectric Heating Extraction Product Extraction (Minimal Acetone/EtOAc) MW->Extraction Cooling Purification Filtration & Concentration (High Yield Triazine) Extraction->Purification Isolation

Workflow for microwave-assisted solvent-free synthesis of 1,2,4-triazines.

Reaction Logic: Solvent-Free Cascade Annulation

ReactionLogic A 5-Cyano-1,2,4-triazine + Amine B Solvent-Free ipso-Substitution A->B C 5-Amino-1,2,4-triazine Intermediate B->C -HCN D aza-Diels-Alder (Dienophile addition) C->D E Bipyridine / Annulated Triazine Product D->E N2 extrusion

Reaction logic for solvent-free ipso-substitution and aza-Diels-Alder cascade.

Validated Protocols

The following protocols are designed as self-validating systems. Causality for each reagent and step is explicitly defined so researchers can troubleshoot deviations in real-time.

Protocol A: Microwave-Assisted Solid-Supported Synthesis of 3,5,6-Trisubstituted-1,2,4-Triazines

Adapted from established green chemistry methodologies[3][5].

Causality Note: Silica gel is utilized not just as a support, but to provide a massive surface area that prevents localized reagent melting and clumping. This ensures uniform dielectric heating and prevents microwave "hot spots" that cause carbonization. Triethylamine acts as a basic catalyst to accelerate the initial hydrazone formation.

Step-by-Step Procedure:

  • Preparation: In a dry agate mortar, combine the acid hydrazide (2.0 mmol), the appropriate α -diketone (2.0 mmol), ammonium acetate (10.0 mmol), and triethylamine (0.5 mL)[5].

  • Support Integration: Add 2.0 g of activated silica gel (200-400 mesh) to the mortar. Grind the mixture thoroughly with a pestle for 3–5 minutes until a homogeneous, free-flowing powder is achieved[5].

  • Irradiation: Transfer the powder to a Pyrex microwave reaction vessel (leave open to allow water vapor escape). Place the vessel in a dedicated laboratory microwave synthesizer[5].

  • Heating Cycle: Irradiate at 300 W. Self-Validation Checkpoint: Pause at 1-minute intervals. The reaction is complete (typically 2–4 minutes) when water vapor ceases to evolve and the powder slightly changes color (often deepening in yellow/orange hues)[1][2].

  • Extraction: Allow the vessel to cool to room temperature. Add 15 mL of cold acetone and stir vigorously for 2 minutes to desorb the product from the silica gel[2].

  • Isolation: Filter the mixture through a sintered glass funnel to remove the silica gel. Wash the filter cake with an additional 5 mL of acetone. Concentrate the filtrate under reduced pressure to yield the crude 1,2,4-triazine[2].

  • Purification: Recrystallize from hot ethanol to obtain the pure product (>90% yield).

Protocol B: Solvent-Free ipso-Substitution and aza-Diels-Alder Cascade

Adapted from Kopchuk et al. for the synthesis of highly functionalized triazines and bipyridines[4][6].

Causality Note: This protocol exploits the high reactivity of the cyano-group at the C5 position of the triazine ring. By running the reaction neat (solvent-free), the effective concentration of the amine is maximized, driving the ipso-substitution without the need for strong bases (like n-butyllithium) or transition metal catalysts[6].

Step-by-Step Procedure:

  • Neat Mixing: In a 10 mL round-bottom flask, combine 5-cyano-1,2,4-triazine (0.5 mmol) and the corresponding aliphatic or aromatic amine (0.5 mmol)[6].

  • ipso-Substitution: Stir the neat mixture at room temperature (or gently warm to 40°C if the amine is solid) for 15–30 minutes.

    • Self-Validation Checkpoint: The release of hydrogen cyanide (HCN) gas indicates the substitution is occurring (ensure this is performed in a well-ventilated fume hood). The reaction mass will homogenize into a thick oil or crystalline paste[6].

  • aza-Diels-Alder Addition (Optional Cascade): To the resulting 5-amino-1,2,4-triazine intermediate, directly add 1-morpholinocyclopentene (0.6 mmol) as the dienophile[4].

  • Cycloaddition: Stir the neat mixture at 80°C for 2 hours. The triazine will undergo an IEDDA reaction followed by the extrusion of nitrogen gas ( N2​ )[4].

  • Workup: Because the reaction is solvent-free and highly atom-economic, chromatographic purification is often unnecessary. Triturate the crude residue with cold diethyl ether (5 mL), filter, and dry to obtain the pure α -arylamino-2,2′-bipyridine derivative[4][6].

References

  • Saad, H. A. (2011). Microwave Assisted Synthesis of Some New Fused 1,2,4-Triazines Bearing Thiophene Moieties With Expected Pharmacological Activity. Molecules / nih.gov. 1

  • Rauf, A., et al. (2007). Microwave assisted efficient one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines from fatty acid hydrazides under solvent-free conditions and their antimicrobial activity. Arkivoc / researcher.life. 3

  • Kopchuk, D. S., et al. (2017). Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines with greener prospects. RSC Advances / rsc.org. 4

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the One-Pot Synthesis of Trisubstituted 1,2,4-Triazines. Benchchem. 2

Sources

Application

application of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine in kinase inhibition assays

An In-depth Guide to the Methodological Evaluation of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine as a Novel Kinase Inhibitor Abstract This technical guide provides a comprehensive framework for the characterization o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Methodological Evaluation of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine as a Novel Kinase Inhibitor

Abstract

This technical guide provides a comprehensive framework for the characterization of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine, a novel compound featuring the 1,2,4-triazine scaffold, as a potential protein kinase inhibitor. The 3-amino-1,2,4-triazine core is recognized as a privileged structure in medicinal chemistry, forming the basis for inhibitors targeting a variety of kinases crucial to disease signaling pathways.[1] Given the limited public data on this specific molecule, this document serves as a detailed application and protocol guide for researchers and drug development professionals. It outlines a systematic, multi-stage process for evaluating such compounds, beginning with broad, high-throughput biochemical screening and progressing to detailed IC₅₀ determination, mechanism of action studies, and finally, validation in cell-based models. The protocols herein are designed to be self-validating and are grounded in established methodologies, providing the scientific rigor necessary to assess the compound's potency, selectivity, and cellular efficacy.

Introduction: The Therapeutic Potential of Triazine-Based Kinase Inhibitors

Protein kinases are a major class of enzymes that regulate the majority of cellular pathways, making them a cornerstone of modern drug discovery, particularly in oncology.[2][3] The human kinome consists of over 500 members, and their dysregulation is a known driver of numerous diseases.[2] Consequently, the development of small-molecule inhibitors that can selectively target the ATP-binding site of specific kinases is a highly active area of research.[4]

The 1,2,4-triazine heterocyclic scaffold has emerged as a versatile and promising core for the design of potent kinase inhibitors.[5][6] By modifying substituents on the triazine ring, medicinal chemists can fine-tune the molecule's affinity and selectivity for different kinase targets.[1] Derivatives of the 1,2,4-triazine family have demonstrated inhibitory activity against a range of therapeutically relevant kinases, including Focal Adhesion Kinase (FAK), Pyruvate Dehydrogenase Kinase (PDK), and c-Met, highlighting the scaffold's broad applicability.[5][7][8]

This guide focuses on a specific derivative, N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine (hereafter referred to as Compound-T for illustrative purposes; CAS No. 339013-13-7[9]). We will outline a logical progression of experiments designed to thoroughly characterize its potential as a kinase inhibitor, from initial hit identification to cellular proof-of-concept.

Part 1: Biochemical Characterization of Compound-T

The initial phase of characterization focuses on cell-free biochemical assays to determine if Compound-T directly interacts with and inhibits the catalytic activity of protein kinases.[10] This stage is critical for identifying primary targets, quantifying potency, and understanding the mechanism of inhibition.

Workflow for Biochemical Evaluation

The following workflow provides a systematic approach to the biochemical characterization of a novel kinase inhibitor candidate like Compound-T.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action A Compound-T Stock (e.g., 10 mM in DMSO) B Protocol 1.1: Kinome Panel Screen (Single-Dose @ e.g., 10 µM) A->B C Identify 'Hits' (Kinases with >70% Inhibition) B->C D Protocol 1.2: IC₅₀ Determination (10-point Dose-Response) C->D E Quantify Potency (IC₅₀ value) Selectivity Profile D->E F Protocol 1.3: ATP Competition Assay (Varying [ATP] & [Inhibitor]) E->F G Determine MoA (e.g., ATP-Competitive) F->G

Figure 1. A structured workflow for the biochemical characterization of Compound-T.
Protocol 1.1: High-Throughput Kinase Panel Screening

Rationale: The first step is to screen Compound-T against a broad panel of kinases to identify potential targets.[10][11] This assay is typically performed at a single, high concentration of the inhibitor to efficiently identify "hits" that warrant further investigation.

Methodology:

  • Compound Preparation: Prepare a working stock of Compound-T at 100 µM in assay buffer from a 10 mM DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.1% to avoid solvent-induced inhibition.[3]

  • Assay Plate Setup: In a 384-well plate, add Compound-T to the appropriate wells to achieve a final concentration of 10 µM. Include positive control wells (known inhibitor for each kinase) and negative control wells (DMSO vehicle).

  • Kinase Reaction: Add the kinase and its specific substrate to each well.

  • Initiation: Start the reaction by adding ATP. The concentration of ATP should ideally be at or near the Michaelis constant (Km) for each specific kinase to ensure assay sensitivity.

  • Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection: Stop the reaction and measure the remaining kinase activity. Luminescence-based assays like ADP-Glo™ are common, where the amount of ADP produced is quantified.[12] A lower signal indicates greater inhibition.

  • Data Analysis: Calculate the percent inhibition for Compound-T against each kinase relative to the vehicle control.

Data Presentation: Hits are typically defined as kinases showing significant inhibition (e.g., >70%) at the screening concentration.

Kinase Target Kinase Family % Inhibition at 10 µM Compound-T Classification
Kinase ATyrosine Kinase95%Hit
Kinase BSer/Thr Kinase88%Hit
Kinase CTyrosine Kinase15%Not a Hit
Kinase DSer/Thr Kinase9%Not a Hit
Protocol 1.2: IC₅₀ Determination for Hit Kinases

Rationale: For each "hit" identified in the primary screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). This value is a critical measure of the compound's potency.[10]

Methodology: This protocol utilizes a luminescence-based kinase assay format, such as the ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.[12]

  • Compound Dilution: Prepare a 10-point serial dilution of Compound-T in DMSO. A common starting concentration is 100 µM, with 1:3 serial dilutions.

  • Assay Plate Preparation: Transfer a small volume (e.g., 1 µL) of each dilution to a 384-well assay plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the "hit" kinase, its substrate, and cofactors in the appropriate kinase assay buffer.[13] Dispense this mixture into the wells containing the compound dilutions.

  • Pre-incubation: Allow the compound and kinase to pre-incubate for 15-20 minutes.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate for 60 minutes at 30°C.

  • ADP Detection - Step 1: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a coupled luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Measurement: Read the luminescence signal on a plate reader.

  • Data Analysis: Subtract background luminescence (no kinase control). Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation using graphing software to determine the IC₅₀ value.

Data Presentation:

Kinase Target Compound-T IC₅₀ (nM)
Kinase A75
Kinase B450
Protocol 1.3: Mechanism of Action (MoA) Studies

Rationale: It is crucial to understand how the inhibitor interacts with the kinase. Most small-molecule kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[10] This can be determined by measuring the inhibitor's IC₅₀ at various ATP concentrations.

Methodology:

  • Assay Setup: Set up multiple IC₅₀ determination experiments as described in Protocol 1.2.

  • Varying ATP: In each experiment, use a different, fixed concentration of ATP. It is recommended to use concentrations that bracket the Km value of ATP for the kinase (e.g., 0.1x Km, 1x Km, and 10x Km).

  • IC₅₀ Determination: For each ATP concentration, determine the IC₅₀ of Compound-T.

  • Data Interpretation:

    • ATP-Competitive: If Compound-T is ATP-competitive, the apparent IC₅₀ value will increase as the concentration of ATP increases.

    • Non-Competitive: If the inhibitor is non-competitive (binding to an allosteric site), the IC₅₀ value will remain largely unchanged regardless of the ATP concentration.

Part 2: Cellular Characterization of Compound-T

After establishing biochemical activity, the next essential phase is to determine if Compound-T can engage its target kinase within a cellular environment and elicit a biological response.[14] Cell-based assays provide more physiologically relevant data as they account for factors like cell permeability and off-target effects.[14]

Hypothetical Signaling Pathway

The diagram below illustrates a generic signaling pathway where an upstream signal activates "Target Kinase A," which then phosphorylates a downstream substrate, leading to a cellular response like proliferation. Compound-T is hypothesized to block this process.

G cluster_cell Cellular Environment Signal Growth Factor Signal Receptor Receptor Signal->Receptor KinaseA Target Kinase A Receptor->KinaseA Activates Substrate Downstream Substrate KinaseA->Substrate Phosphorylates pSubstrate p-Substrate Substrate->pSubstrate Response Cell Proliferation pSubstrate->Response Promotes Inhibitor Compound-T Inhibitor->KinaseA Inhibits

Figure 2. A model signaling pathway demonstrating the inhibitory action of Compound-T.
Protocol 2.1: Cellular Target Phosphorylation Assay (Western Blot)

Rationale: This assay directly measures the inhibitory activity of Compound-T on its target kinase inside cells by quantifying the phosphorylation of a known downstream substrate.[15] A reduction in substrate phosphorylation upon compound treatment indicates successful target engagement and inhibition.

Methodology:

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to depend on "Target Kinase A" signaling) in 6-well plates until they reach 70-80% confluency.[16]

  • Serum Starvation (Optional): To reduce basal kinase activity, serum-starve the cells for 4-6 hours prior to treatment.

  • Compound Treatment: Treat the cells with increasing concentrations of Compound-T (based on the biochemical IC₅₀) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Stimulation: If the pathway is inducible, stimulate the cells with an appropriate growth factor or ligand for a short period (e.g., 15 minutes) to activate "Target Kinase A".

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[16]

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Probe with primary antibodies overnight: one for the phosphorylated substrate (p-Substrate) and one for the total amount of the substrate (Total-Substrate). Also probe for a loading control like β-actin.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the p-Substrate signal to the Total-Substrate signal for each treatment condition. Plot the normalized signal against the compound concentration to determine the cellular IC₅₀.

Protocol 2.2: Cell Viability and Anti-Proliferation Assay (MTT Assay)

Rationale: The ultimate goal of a kinase inhibitor in an oncology context is often to halt cell proliferation or induce cell death.[17] An MTT assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[16]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well). Allow them to adhere overnight.[16]

  • Compound Treatment: Treat the cells with a serial dilution of Compound-T for an extended period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[16]

  • Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the viability against the log of Compound-T concentration and use non-linear regression to calculate the GI₅₀ (concentration for 50% growth inhibition).

Summary of Expected Data and Interpretation

A successful kinase inhibitor candidate will demonstrate a clear and logical correlation across the different assays.

Parameter Assay Type Example Result Interpretation
Biochemical IC₅₀ ADP-Glo Kinase Assay75 nMHigh potency against the purified enzyme.
Cellular IC₅₀ Western Blot150 nMGood cell permeability and on-target activity in a cellular context.
GI₅₀ MTT Assay200 nMThe on-target inhibition translates to a functional anti-proliferative effect.

A close relationship between the biochemical IC₅₀, the cellular IC₅₀ for target modulation, and the GI₅₀ for cell viability provides strong evidence that the compound's anti-proliferative effects are mediated through the inhibition of the intended kinase target.

References

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]

  • GOLONKA, D., et al. (2013). Characterization of the Novel Broad-Spectrum Kinase Inhibitor CTx-0294885 As an Affinity Reagent for Mass Spectrometry-Based Kinome Profiling. Journal of Proteome Research. [Link]

  • Taltou, Z., et al. (2017). Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. European Journal of Medicinal Chemistry. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Al-Ostath, R. A., et al. (2025, August 6). Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. ResearchGate. [Link]

  • Elkins, J. M., et al. (2015). Comprehensive characterization of the Published Kinase Inhibitor Set. Nature Biotechnology. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. Bio-protocol. [Link]

  • Sancineto, L., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences. [Link]

  • Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems. [Link]

  • A.T. (2006). Identification and characterization of novel Chk2 inhibitors. AACR Journals. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Aplin, A. E., et al. (2013). Characterization of a novel PERK kinase inhibitor with antitumor and antiangiogenic activity. Cancer Research. [Link]

  • G. (2007). Identification and Characterization of a Series of Novel Jak2 Small Molecule Inhibitor Compounds. Blood. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen. [Link]

  • E. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC. [Link]

  • Tan, R. (n.d.). Synthesis and Biological Activities of 1,2,4-Triazine Derivatives. ResearchGate. [Link]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to Screening Triazine Derivatives Against Cancer Cell Lines

Introduction: The Promise of Triazine Scaffolds in Oncology The 1,3,5-triazine core, a six-membered heterocyclic ring with three nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of Triazine Scaffolds in Oncology

The 1,3,5-triazine core, a six-membered heterocyclic ring with three nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and the ability to be readily and selectively functionalized at the 2, 4, and 6 positions make it an attractive starting point for the development of novel therapeutics.[1][2] In the realm of oncology, triazine derivatives have emerged as a promising class of compounds with a broad spectrum of anticancer activities.[2][3][4] Several s-triazine derivatives have demonstrated potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines, with some even progressing to clinical trials and gaining FDA approval, such as altretamine for ovarian cancer and enasidenib for leukemia.[4]

The anticancer mechanism of triazine derivatives is often multifaceted, involving the inhibition of key oncogenic signaling pathways. These can include the targeting of critical enzymes like dihydrofolate reductase (DHFR), which is essential for DNA and RNA synthesis, and the modulation of protein kinases such as EGFR, PI3K, and mTOR that are frequently dysregulated in cancer.[1][2][5] This ability to engage multiple targets contributes to their efficacy and highlights the importance of a systematic and rigorous screening methodology to identify and characterize the most promising candidates.

This comprehensive guide provides a detailed framework for the in vitro screening of novel triazine derivatives against cancer cell lines. It is designed for researchers, scientists, and drug development professionals, offering a blend of established protocols and expert insights to ensure scientific integrity and reproducibility. The methodologies outlined herein cover primary cytotoxicity screening, secondary mechanistic assays, and data interpretation, providing a clear path from initial compound evaluation to lead candidate selection.

Part 1: Primary Cytotoxicity Screening - Identifying Active Compounds

The initial step in evaluating a library of triazine derivatives is to assess their general cytotoxicity against a panel of relevant cancer cell lines. This primary screen aims to identify compounds that exhibit potent growth-inhibitory or cytotoxic effects, which will then be prioritized for more in-depth mechanistic studies. The choice of cell lines should be guided by the therapeutic goals of the research, encompassing a variety of cancer types to assess the breadth of activity.

Two of the most robust and widely used colorimetric assays for primary cytotoxicity screening are the MTT and Sulforhodamine B (SRB) assays.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability. It relies on the principle that metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells, providing a quantitative measure of cytotoxicity.[6]

Table 1: Comparison of Primary Cytotoxicity Screening Assays

FeatureMTT AssaySRB Assay
Principle Enzymatic reduction of MTT by mitochondrial dehydrogenases in viable cells.[6]Staining of total cellular protein with Sulforhodamine B dye.[7][8][9]
Endpoint Absorbance of solubilized formazan crystals.Absorbance of solubilized SRB dye.[8]
Advantages Widely used, sensitive, reflects metabolic activity.[6]Cost-effective, stable endpoint, less interference from compounds.[7][8][9]
Disadvantages Can be affected by compounds that alter cellular metabolism.Indirect measure of cell number, fixation step required.[7]

Protocol 1: MTT Assay for Cytotoxicity Screening

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Triazine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete medium.[10] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[11]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.[6][10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.[10] Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each triazine derivative.

The Sulforhodamine B (SRB) Assay: Quantifying Cellular Protein

The SRB assay is another widely used method for cytotoxicity screening that is based on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under acidic conditions.[8][9] The amount of bound dye is proportional to the total cellular protein mass, which serves as a proxy for cell number.[7][8] This assay is known for its stability and cost-effectiveness.[7][9]

Protocol 2: SRB Assay for Cytotoxicity Screening

Materials:

  • 96-well flat-bottom microplates

  • Cancer cell lines

  • Complete cell culture medium

  • Triazine derivatives

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% Acetic acid

  • 10 mM Tris base solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for the desired duration (e.g., 72-96 hours).[7]

  • Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for at least 1 hour to fix the cells.[7]

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[7] Air dry the plates.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.[9]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.

Part 2: Secondary Screening - Elucidating the Mechanism of Action

Once promising triazine derivatives with potent cytotoxic activity are identified from the primary screen, the next crucial step is to investigate their mechanism of action. This secondary screening phase aims to understand how these compounds induce cell death. Key areas of investigation include the induction of apoptosis and the perturbation of the cell cycle.

Investigating Apoptosis: The Hallmarks of Programmed Cell Death

Apoptosis, or programmed cell death, is a tightly regulated process that is essential for normal tissue homeostasis.[12] Many effective anticancer drugs exert their therapeutic effects by inducing apoptosis in cancer cells.[13][14] Several assays can be employed to detect the characteristic features of apoptosis.

Diagram 1: General Workflow for Screening Triazine Derivatives

G cluster_primary Primary Screening cluster_secondary Secondary Screening (Mechanism of Action) Triazine_Library Triazine Derivative Library Cytotoxicity_Assays Cytotoxicity Assays (MTT or SRB) Triazine_Library->Cytotoxicity_Assays Test against cancer cell lines IC50_Determination IC50 Value Determination Cytotoxicity_Assays->IC50_Determination Active_Compounds Active Compounds (Low IC50) IC50_Determination->Active_Compounds Select potent compounds Apoptosis_Assays Apoptosis Assays (Annexin V/PI, Caspase Activity) Active_Compounds->Apoptosis_Assays Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining) Active_Compounds->Cell_Cycle_Analysis Western_Blot Western Blot Analysis (Apoptotic & Cell Cycle Markers) Apoptosis_Assays->Western_Blot Cell_Cycle_Analysis->Western_Blot Lead_Candidate Lead Candidate Identification Western_Blot->Lead_Candidate Confirm mechanism

Caption: A streamlined workflow for identifying and characterizing anticancer triazine derivatives.

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is a gold standard for detecting early and late apoptosis. In healthy cells, phosphatidylserine (PS) resides on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[15] Propidium iodide (PI), a fluorescent DNA intercalator, is impermeable to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[16]

Materials:

  • Flow cytometer

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Phosphate-Buffered Saline (PBS)

  • FACS tubes

Procedure:

  • Cell Treatment: Treat cells with the triazine derivatives at their IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension and wash the pellet with cold PBS.[17]

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[18]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Acquire data for at least 10,000 events.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live cells

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Analyzing the Cell Cycle: Identifying Points of Arrest

Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Many anticancer agents function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing and ultimately leading to apoptosis.[2] Flow cytometry with PI staining is a common method to analyze the distribution of cells in different phases of the cell cycle.[16]

Diagram 2: The Eukaryotic Cell Cycle and Drug Intervention Points

CellCycle cluster_intervention Potential Triazine Intervention G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 Arrest_G1_S Arrest Arrest_G2_M Arrest

Sources

Application

in vitro cytotoxicity assay protocol for N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine

Application Notes & Protocols Topic: In Vitro Cytotoxicity Assay Protocol for N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine Abstract This document provides a comprehensive guide for determining the in vitro cytotoxicity...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: In Vitro Cytotoxicity Assay Protocol for N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine

Abstract

This document provides a comprehensive guide for determining the in vitro cytotoxicity of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine, a novel small molecule with a 1,2,4-triazine core. Triazine derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential anticancer properties.[1][2][3] An initial assessment of cytotoxicity is a critical first step in the preclinical evaluation of any new chemical entity to establish its therapeutic window and guide further development.[4][5] This guide details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[6] The protocol is designed for researchers in drug discovery and toxicology, providing a step-by-step methodology, rationale for experimental choices, data analysis guidance, and necessary controls to ensure scientific rigor.

Introduction and Scientific Principle

N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine (CAS No. 339013-13-7) is a heterocyclic compound whose biological activity is largely uncharacterized.[7] Given that various substituted triazine scaffolds have demonstrated significant cytotoxic effects against cancer cell lines[8][9][10], it is imperative to evaluate this novel derivative.

This protocol employs the MTT assay, which serves as a reliable indicator of cell viability.[11] The core principle of this assay is the enzymatic conversion of a yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active, living cells.[6] The resulting formazan crystals are solubilized, and the intensity of the purple color is quantified using a spectrophotometer. The absorbance is directly proportional to the number of viable cells, allowing for the calculation of a dose-dependent cytotoxicity curve and the determination of the IC₅₀ (half-maximal inhibitory concentration) value.[12]

Recommended Cell Lines

The choice of cell line is critical and should ideally be related to the therapeutic target of the compound class. Since many triazine derivatives are investigated for their anticancer potential[1][2], a panel of cancer cell lines is recommended for initial screening.

  • MCF-7: Human breast adenocarcinoma cell line. A widely used model for breast cancer research.

  • A549: Human lung carcinoma cell line. Relevant for screening compounds against lung cancer.[2][10]

  • C26: Murine colon carcinoma. Useful for evaluating activity against colon cancer models.[8]

  • HepG2: Human hepatocellular carcinoma cell line. Often used in general toxicity screening due to its metabolic capabilities.

For this protocol, we will proceed with the A549 cell line as a representative example.

Materials and Reagents

Equipment
  • Humidified CO₂ Incubator (37°C, 5% CO₂)

  • Biosafety Cabinet (Class II)

  • Inverted Microscope

  • Microplate Reader (capable of measuring absorbance at 570 nm)

  • Multichannel Pipettors (5-50 µL, 20-200 µL)

  • Sterile Serological Pipettes

  • Hemocytometer or Automated Cell Counter

  • Centrifuge

Reagents and Consumables
Reagent/ConsumableRecommended Source/Grade
N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amineTest Compound (Purity ≥95%)
A549 Cell LineATCC (or equivalent)
Dulbecco's Modified Eagle Medium (DMEM)High Glucose, with L-glutamine
Fetal Bovine Serum (FBS)Heat-inactivated
Penicillin-Streptomycin Solution (100X)10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin
Trypsin-EDTA (0.25%)Cell Dissociation Reagent
Phosphate-Buffered Saline (PBS)pH 7.4, Ca²⁺/Mg²⁺-free
Dimethyl Sulfoxide (DMSO)Cell culture grade, sterile
MTT Reagent (Thiazolyl Blue Tetrazolium Bromide)Sigma-Aldrich (M2128) or equivalent
Solubilization Solutione.g., DMSO or 0.04 N HCl in Isopropanol
Doxorubicin HydrochloridePositive Control
Sterile 96-well flat-bottom platesTissue culture treated
Sterile centrifuge tubes (15 mL, 50 mL)Polypropylene
Sterile microcentrifuge tubes1.5 mL
Reagent ReservoirsSterile

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format. It is crucial to include appropriate controls: untreated cells (100% viability), vehicle control (cells treated with the highest concentration of DMSO used), and a positive control (a known cytotoxic agent like Doxorubicin).

Preparation of Solutions
SolutionPreparation StepsStorage
Complete Culture Medium To 500 mL of DMEM, add 50 mL of FBS (10% final) and 5 mL of Penicillin-Streptomycin (1% final).4°C for 2-4 weeks
MTT Stock Solution (5 mg/mL) Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL. Vortex to dissolve completely. Sterilize using a 0.2 µm filter.-20°C, protected from light[13]
Compound Stock (10 mM) Dissolve N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine (MW: 290.36 g/mol )[7] in 100% DMSO to create a 10 mM stock solution. (e.g., 2.90 mg in 1 mL DMSO). Aliquot and store.-20°C
Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Maintain A549 Cell Culture C Seed Cells in 96-Well Plate (5,000 cells/well) A->C B Prepare Compound Serial Dilutions E Treat Cells with Compound (e.g., 0.1 - 100 µM) B->E D Incubate for 24h (Adhesion) C->D D->E F Incubate for 48h E->F G Add MTT Reagent (10 µL/well) F->G H Incubate for 4h G->H I Add Solubilization Solution (100 µL/well) H->I J Incubate Overnight I->J K Read Absorbance (570 nm) J->K L Calculate % Viability K->L M Plot Dose-Response Curve & Determine IC50 L->M

Caption: General workflow for the in vitro MTT cytotoxicity assay.

Step-by-Step Procedure

Day 1: Cell Seeding

  • Culture A549 cells in Complete Culture Medium in a T-75 flask until they reach 70-80% confluency.

  • Wash the cells once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 7-8 mL of Complete Culture Medium and transfer the cell suspension to a 15 mL conical tube.

  • Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant.

  • Resuspend the cell pellet in 10 mL of fresh medium and perform a cell count.

  • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

  • Dispense 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).[14]

  • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

Day 2: Compound Treatment

  • Prepare serial dilutions of the 10 mM compound stock in Complete Culture Medium. For example, to test concentrations from 0.1 to 100 µM, prepare intermediate dilutions. Causality Note: It is critical to ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., ≤0.5%).

  • Carefully remove the medium from the wells.

  • Add 100 µL of medium containing the desired concentrations of the test compound (or vehicle/positive control) to the appropriate wells. Perform each treatment in triplicate.

  • Return the plate to the incubator for the desired exposure time (e.g., 48 hours).

Day 4: MTT Assay and Measurement

  • After the 48-hour incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[6]

  • Incubate the plate for an additional 4 hours at 37°C. Causality Note: During this time, viable cells will convert the yellow MTT to purple formazan. The incubation time may need optimization depending on the cell line's metabolic rate.[12]

  • After incubation, carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals.[14]

  • Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization.[13]

  • Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[6]

Plate Layout Example
Well123456789101112
A 0.1 µM0.1 µM0.1 µM10 µM10 µM10 µMPCPCPCBlankBlankBlank
B 0.5 µM0.5 µM0.5 µM25 µM25 µM25 µMPCPCPCBlankBlankBlank
C 1.0 µM1.0 µM1.0 µM50 µM50 µM50 µMVCVCVC
D 5.0 µM5.0 µM5.0 µM100 µM100 µM100 µMVCVCVC
E UntreatedUntreatedUntreated
F UntreatedUntreatedUntreated
G UntreatedUntreatedUntreated
H UntreatedUntreatedUntreated
(PC = Positive Control, e.g., 10 µM Doxorubicin; VC = Vehicle Control, e.g., 0.5% DMSO; Blank = Medium only)

Data Analysis and Interpretation

  • Calculate Average OD: Average the triplicate OD readings for each condition.

  • Background Subtraction: Subtract the average OD of the blank wells from all other averaged OD values.

  • Calculate Percent Viability: Normalize the data to the untreated control wells using the following formula:

    % Viability = (OD of Treated Sample / OD of Untreated Control) x 100

  • Determine IC₅₀: Plot the % Viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value. This represents the concentration at which the compound induces a 50% reduction in cell viability.

Potential Mechanism of Action & Further Investigation

The 1,2,4-triazine and 1,3,5-triazine cores are present in compounds known to target various cellular processes. Some triazine derivatives act as inhibitors of dihydrofolate reductase (DHFR) or various protein kinases, which can disrupt cellular proliferation and induce apoptosis.[9][10][15] A common outcome of effective anticancer agents is the induction of the intrinsic (mitochondrial) pathway of apoptosis.

Should N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine show significant cytotoxicity, further mechanistic studies would be warranted. These could include:

  • Apoptosis vs. Necrosis Assay: Using Annexin V/Propidium Iodide staining to determine the mode of cell death.[14]

  • Western Blot Analysis: To probe for key apoptotic proteins like cleaved Caspase-3, PARP, and members of the Bcl-2 family.

  • Cell Cycle Analysis: To determine if the compound causes arrest at a specific phase of the cell cycle.

Hypothetical Signaling Pathway

G compound Triazine Compound stress Cellular Stress (e.g., Kinase Inhibition) compound->stress bax Bax/Bak Activation stress->bax mito Mitochondria bax->mito cytoC Cytochrome c Release mito->cytoC apaf Apoptosome Formation (Apaf-1, Caspase-9) cytoC->apaf casp3 Caspase-3 Activation apaf->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Simplified intrinsic apoptosis pathway, a potential cytotoxic mechanism.

References

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  • MTT Assay Protocol. (n.d.). MTT Assay Protocol. Retrieved from [Link]

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  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • PubMed. (n.d.). In vitro cytotoxicity of imidazolyl-1,3,5-triazine derivatives. Retrieved from [Link]

  • Bio-protocol. (n.d.). Neutral Red Uptake Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). PCHHAX Exploring the cytotoxicity of 1,3,5-triazines and triazine analogs against lung cancer by QSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • Exploring s-triazine derivatives as anticancer agents. (2026). Future Medicinal Chemistry. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • National Toxicology Program. (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]

  • EURL ECVAM - TSAR. (n.d.). Neutral red uptake for starting doses for acute oral toxicity. Retrieved from [Link]

  • IIVS. (n.d.). Neutral Red Uptake. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

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  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017). IntechOpen. Retrieved from [Link]

  • Google Patents. (n.d.). US9724350B2 - N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer.
  • ResearchGate. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Retrieved from [Link]

  • PubMed. (2025). 1,3,5-Triazine-benzenesulfonamide hybrids: are they cytotoxic?. Retrieved from [Link]

  • ResearchGate. (2021). State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. Retrieved from [Link]

  • PubMed. (2022). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. Retrieved from [Link]

  • MDPI. (2024). Synthesis of 1,3,5-Triazepines and Benzo[f][13]triazepines and Their Biological Activity: Recent Advances and New Approaches. Retrieved from [Link]

Sources

Method

analytical HPLC method for purity analysis of triazine compounds

Title: Advanced Analytical HPLC Methodologies for the Purity Assessment of Triazine Compounds Introduction & Mechanistic Background Triazine compounds—characterized by a six-membered heterocyclic ring containing three ni...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Analytical HPLC Methodologies for the Purity Assessment of Triazine Compounds

Introduction & Mechanistic Background

Triazine compounds—characterized by a six-membered heterocyclic ring containing three nitrogen atoms—are ubiquitous across multiple scientific domains. They serve as the structural backbone for widely used agrochemicals (e.g., atrazine, simazine) and are increasingly critical in pharmaceutical development as active pharmaceutical ingredients (APIs) and targeted covalent inhibitors[1][2].

Ensuring the chemical purity of synthesized triazine derivatives, or quantifying trace residues in complex matrices, requires highly selective analytical systems[3][4]. High-Performance Liquid Chromatography (HPLC) is the gold standard for triazine purity assessment because it effectively resolves structurally similar synthesis intermediates, thermal degradation products, and unreacted starting materials without the need for prior derivatization[3][5].

The polarity and basicity of the triazine ring dictate the chromatographic strategy. As an Application Scientist, selecting the correct stationary phase is a matter of understanding the underlying physical chemistry:

  • Solid-Core vs. Fully Porous Particles: For standard reversed-phase (RP) separations of moderately polar triazines, solid-core (superficially porous) columns (e.g., 4 µm C8) offer distinct mechanistic advantages over traditional 5 µm fully porous columns. The solid core physically limits the diffusion path of the analyte into the stationary phase, drastically reducing longitudinal diffusion and mass transfer resistance. This structural shift yields up to a 54% improvement in resolution for critical triazine pairs and a 29% reduction in peak width[1].

  • High-Temperature UHPLC: For extreme throughput, elevating the column temperature to 160 °C using a heat-stable Porous Graphitic Carbon (PGC) stationary phase alters the thermodynamics of the separation. High temperatures decrease mobile phase viscosity and increase solute diffusion rates, allowing for optimum linear velocities at higher flow rates without exceeding system backpressure limits. This enables the separation of complex triazine mixtures 5 to 10 times faster than conventional HPLC[6][7].

  • HILIC for Highly Polar Derivatives: Highly polar, nitrogen-rich derivatives (e.g., 2,4,6-triguanidino-1,3,5-triazine or melamine) exhibit poor retention on standard C18 phases. For these, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography is required to achieve retention via partitioning into an aqueous layer enriched on the polar stationary phase[3][8].

Analytical Workflow Visualization

Triazine_Analysis_Workflow cluster_prep Sample Preparation Strategy cluster_hplc Chromatographic Method Selection Start Synthesized Triazine / Matrix Dilution Direct Dilution & Filtration (APIs & Synthetics) Start->Dilution SPE Solid-Phase Extraction (SPE) (Environmental/Biological) Start->SPE RP_HPLC Reversed-Phase (Solid-Core C8/C18) Acetonitrile/Water Gradient Dilution->RP_HPLC HILIC HILIC / Mixed-Mode (Highly Polar Triazines) Dilution->HILIC SPE->RP_HPLC HighTemp High-Temp UHPLC (160°C) Porous Graphitic Carbon SPE->HighTemp Detection Detection (UV-DAD at 220-254 nm) Optional: MS/MS for Trace Impurities RP_HPLC->Detection HILIC->Detection HighTemp->Detection Validation ICH Method Validation (Specificity, Linearity, LOD/LOQ) Detection->Validation Report Purity Assessment & Reporting Validation->Report

Fig 1: Logical workflow for triazine purity analysis, from sample preparation to ICH validation.

Step-by-Step Experimental Protocol

The following protocol details a self-validating Reversed-Phase HPLC (RP-HPLC) method for the purity assessment of a synthesized triazine API (e.g., 2-Chloro-4-methoxy-1,3,5-triazine)[5].

Materials & Reagents
  • HPLC-grade Acetonitrile and Ultrapure Water (18.2 MΩ·cm)[1].

  • Reference standards of the target triazine and known synthesis impurities[5].

  • 0.45 µm PTFE syringe filters[3].

  • Analytical Column: Solid-core C8 (150 x 4.6 mm, 4 µm) for optimal mass transfer, or standard C18 (250 x 4.6 mm, 5 µm)[1][5].

Mobile Phase Preparation
  • Mobile Phase A: Ultrapure water buffered with 10 mM ammonium acetate (pH ~6.8).

    • Causality: Triazines possess basic nitrogen atoms. Unbuffered water allows mixed-mode retention mechanisms (unpredictable silanol interactions) which cause severe peak tailing. Ammonium acetate provides ionic strength to mask silanol sites and stabilizes the ionization state of the triazine ring[9].

  • Mobile Phase B: HPLC-grade Acetonitrile[1].

Sample Preparation
  • For Synthesized APIs: Accurately weigh approximately 10 mg of the synthesized triazine sample. Dissolve in 10 mL of Acetonitrile to achieve a stock concentration of 1 mg/mL[3][5]. Sonicate for 5 minutes. Filter through a 0.45 µm PTFE syringe filter directly into an HPLC autosampler vial[3].

  • For Complex Matrices (e.g., Plant Extracts/Water): Employ Solid-Phase Extraction (SPE) using strong cation exchange (LC-SCX) or polymeric reversed-phase cartridges (e.g., Oasis HLB). This step removes matrix interferences like chlorophyll and concentrates trace triazines prior to injection[4][10].

Chromatographic Conditions & Execution
  • Flow Rate: 1.0 mL/min[5].

  • Column Temperature: 30 °C (Standard RP)[5].

  • Injection Volume: 5 - 10 µL[3][5].

  • Detection: UV-Diode Array Detection (DAD) at 220 nm to 254 nm. Triazines exhibit strong UV absorbance due to their highly conjugated aromatic ring systems[5][10].

  • Gradient Program:

    • 0.0 - 2.0 min: 25% B

    • 2.0 - 10.0 min: Linear ramp to 80% B

    • 10.0 - 12.0 min: Hold at 80% B

    • 12.0 - 13.0 min: Return to 25% B

    • 13.0 - 18.0 min: Column Equilibration

Data Analysis & Purity Calculation
  • Integrate the chromatogram at the optimal UV wavelength (e.g., 220 nm).

  • Calculate overall purity using the Area Normalization method: (Area of Target Peak / Total Area of All Peaks) × 100[9].

  • For rigorous quantification of specific impurities against a reference standard, utilize the external standard method comparing peak areas[10].

Data Presentation & Method Validation

To ensure the analytical method is a self-validating system, it must be evaluated against ICH guidelines for Specificity, Linearity, and Limits of Detection/Quantitation (LOD/LOQ)[5].

Table 1: Comparative Chromatographic Performance for Triazine Analysis

Column TechnologyOperating TempAverage Run TimeResolution ImprovementPrimary Application
Fully Porous C18 (5 µm) 30 °C15 - 20 minBaseline (1.0x)Routine API Purity Analysis[5]
Solid-Core C8 (4 µm) 30 °C10 - 15 min+54% (Narrower Peaks)Closely eluting structural isomers[1]
Porous Graphitic Carbon 160 °C2 - 5 minHigh (Thermally driven)High-throughput screening (UHPLC)[6][7]

Table 2: Typical Validation Parameters for Triazine HPLC-UV Analysis

Validation ParameterAcceptance Criteria (ICH)Typical Triazine Performance
Linearity (R²) > 0.995> 0.999 (Range: 0.02 - 1.0 µg/mL)[4]
Precision (%RSD) < 2.0%0.9% - 1.1% (n=6 injections)[4][7]
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.010 - 0.023 µg/L (with SPE enrichment)[4]
Peak Tailing Factor ≤ 2.01.1 - 1.3 (with buffered mobile phase)[2]

Troubleshooting & Causality Insights

  • Issue: Severe peak tailing of triazine analytes.

    • Causality: Secondary ion-exchange interactions occur between the basic nitrogen atoms of the triazine ring and residual, unreacted acidic silanol groups on the silica stationary phase.

    • Solution: Switch to a highly end-capped column, utilize a solid-core particle[1], or add a volatile amine modifier (e.g., triethylamine) or ammonium acetate buffer to the mobile phase to competitively mask silanol sites[2][9].

  • Issue: Poor retention of highly substituted, polar triazines (e.g., melamine).

    • Causality: The analyte is too hydrophilic to partition effectively into the hydrophobic C18/C8 alkyl chains of a reversed-phase column.

    • Solution: Transition from RP-HPLC to HILIC mode. HILIC utilizes a polar stationary phase (e.g., bare silica or amide) and a highly organic mobile phase (>70% Acetonitrile) to retain polar compounds via partitioning into an immobilized water layer[3][8].

References

  • Chromatography Online. "UHPLC Separation of Triazine Herbicides at Elevated Temperature". chromatographyonline.com. Available at:[Link]

  • Axcend. "Determination of Triazine Herbicides in Aqueous Samples by Capillary HPLC-MS/MS". axcendcorp.com. Available at:[Link]

  • Google Patents. "CN110208449B - Method for analyzing and detecting triazine compound". google.com.
  • IJARIIT. "Separation and quantification of Chloro Triazine based Atrazine and Terbuthylazine formulation by reverse phase high performance". ijariit.com. Available at:[Link]

  • Taylor & Francis. "A simple method for simultaneous determination of nine triazines in drinking water". tandfonline.com. Available at:[Link]

  • Embrapa. "Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample". embrapa.br. Available at:[Link]

  • Research Journal of Pharmacy and Technology. "Validated HPLC Method for Determination of Contents of Residual Aminoguanidine in Drug Substances". rjptonline.org. Available at:[Link]

  • European Journal of Chemistry. "New green HPLC and TLC methods for the determination of dapagliflozin, metformin hydrochloride, and its two official impurities". eurjchem.com. Available at:[Link]

Sources

Application

GC-MS protocol for the identification of triazine synthesis intermediates

Application Note & Protocol GC-MS Protocol for the Identification of Triazine Synthesis Intermediates Abstract This document provides a comprehensive guide and a detailed protocol for the identification of intermediates...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

GC-MS Protocol for the Identification of Triazine Synthesis Intermediates

Abstract

This document provides a comprehensive guide and a detailed protocol for the identification of intermediates and related impurities in the synthesis of 1,3,5-triazine derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Triazine synthesis, often initiated from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), proceeds through sequential nucleophilic substitutions, which can result in a mixture of partially reacted intermediates and by-products.[1][2] Monitoring the reaction progress and identifying these species is critical for process optimization, yield maximization, and ensuring the purity of the final product. This guide is designed for researchers, process chemists, and quality control analysts in the pharmaceutical and chemical industries, offering a robust methodology grounded in established analytical principles.

Introduction: The Analytical Challenge in Triazine Synthesis

1,3,5-Triazine derivatives are a cornerstone class of heterocyclic compounds with broad applications, from pharmaceuticals to herbicides.[3][4] Their synthesis typically involves the stepwise displacement of chlorine atoms from cyanuric chloride with various nucleophiles (e.g., amines, alkoxides). Due to the decreasing reactivity of the triazine ring with each substitution, reactions can often yield a complex mixture containing:

  • Unreacted Starting Materials: Residual cyanuric chloride.

  • Incompletely Substituted Intermediates: Mono- and di-substituted triazine species.[1]

  • Target Product: The desired tri-substituted triazine.

  • Side-Products: Hydrolysis products (e.g., hydroxy-triazines) if moisture is present.[2]

Gas Chromatography (GC) offers the high-resolution separation required for these often structurally similar compounds, while Mass Spectrometry (MS) provides the definitive structural information needed for unambiguous identification.[5] The Electron Ionization (EI) mode, in particular, generates reproducible fragmentation patterns that can be used for library matching and structural elucidation.[6]

Experimental Workflow: From Sample to Identification

The analytical workflow is a systematic process designed to ensure reproducible and reliable results. It begins with meticulous sample preparation, followed by instrumental analysis, and concludes with data interpretation and reporting.

GCMS_Workflow cluster_prep Part 1: Sample & Standard Preparation cluster_analysis Part 2: GC-MS Instrumental Analysis cluster_data Part 3: Data Analysis & Reporting Sample Reaction Mixture Sample Dilute Dissolve in Acetone (e.g., to 1 mg/mL) Sample->Dilute Vortex Vortex to Homogenize Dilute->Vortex Filter Filter if Particulate Matter is Present (0.45 µm PTFE) Vortex->Filter Final_Sample Sample for Injection Filter->Final_Sample Inject Inject 1 µL into GC-MS Final_Sample->Inject Transfer to GC Vial Standard Prepare Reference Standard & Blank Solutions Separate Separation on DB-5ms Column Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Acquire Acquire Total Ion Chromatogram (TIC) Detect->Acquire Data Acquisition Identify Identify Peaks by Retention Time & Mass Spectrum Acquire->Identify Compare Compare with Standards & Spectral Libraries (NIST) Identify->Compare Report Generate Report: Identify Intermediates & Impurities Compare->Report

Caption: Overall workflow for the GC-MS analysis of triazine synthesis intermediates.

Detailed Protocol: Materials and Methodology

This protocol is designed for the analysis of a typical triazine synthesis reaction mixture where the primary components are volatile or semi-volatile.

Materials and Reagents
  • Solvent: Acetone or Ethyl Acetate (HPLC or GC-grade). Acetone is a suitable solvent for many triazine compounds.[6][7]

  • Reference Standards: If available, certified reference standards of starting materials (e.g., cyanuric chloride) and expected intermediates.

  • Apparatus: Volumetric flasks, pipettes, autosampler vials with PTFE-lined septa, 0.45 µm PTFE syringe filters.

Standard and Sample Preparation

The fundamental principle of sample preparation is to dissolve the reaction components in a suitable solvent at a concentration appropriate for GC-MS analysis, thereby avoiding column overload while ensuring adequate detection of trace impurities.

Step-by-Step Sample Preparation:

  • Blank Preparation: Fill a GC vial with the analysis solvent (e.g., acetone). This is crucial for identifying any background signals from the solvent or system.

  • Standard Solution (if available): Prepare a 1 mg/mL stock solution of the reference standard(s) in the chosen solvent.[6] Further dilute this stock to a working concentration (e.g., 10 µg/mL).

  • Sample Solution: a. Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with the solvent to obtain a stock solution of ~1 mg/mL. c. Homogenize the solution thoroughly using a vortex mixer. d. If necessary, filter the solution through a 0.45 µm PTFE syringe filter to remove any insoluble matter. e. Transfer the final solution to a GC autosampler vial for analysis.

Causality Note: A concentration of 1 mg/mL is a common starting point for purity analysis of synthesis products.[6] It is concentrated enough to detect minor impurities but may require a split injection to prevent overloading the detector with the main component. If trace analysis is the goal, further dilution and a splitless injection would be more appropriate.[8]

GC-MS Instrumentation and Parameters

The following parameters are based on established methods for triazine analysis and provide a robust starting point for method development.[6][8] A non-polar capillary column like a DB-5ms is recommended for its versatility and excellent performance in separating semi-volatile compounds.[6][8]

Parameter Recommended Setting Rationale & Expert Insight
GC System Gas Chromatograph with autosamplerAutomation ensures high precision and reproducibility of injections.
Mass Spectrometer Single Quadrupole or Ion Trap MSCapable of standard Electron Ionization (EI) and full scan data acquisition.
Column DB-5ms (or equivalent 5% Phenyl-Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, low-polarity column providing excellent separation for a wide range of triazine derivatives and potential by-products.[6][8]
Carrier Gas Helium, constant flow at 1.0 mL/minInert gas that provides good chromatographic efficiency. Constant flow ensures stable retention times.[6]
Inlet Temperature 250 °CEnsures rapid and complete volatilization of the analytes without thermal degradation.[6]
Injection Mode & Volume Split (10:1 ratio), 1 µLA split injection is ideal for purity analysis of concentrated samples, preventing column and detector overload. For trace analysis, switch to splitless mode.[6][8]
Oven Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal Hold: Hold at 280 °C for 5 minThe initial hold allows for solvent focusing. The ramp separates compounds by their boiling points, and the final hold ensures elution of any high-boiling point compounds.[6]
MS Transfer Line Temp. 280 °CPrevents condensation of analytes as they transfer from the GC to the MS.[6]
Ion Source Temp. 230 °COptimizes ion formation and minimizes thermal degradation within the source.[6]
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns that are comparable to established mass spectral libraries (e.g., NIST).[6][8]
Scan Range (m/z) 40 - 400 amuThis range is sufficient to capture the molecular ions and characteristic fragments of most common triazine intermediates.[6]

Data Analysis and Interpretation

Peak Identification

A compound is identified by a combination of its retention time (RT) and its mass spectrum .

  • Analyze the Blank: First, examine the chromatogram of the blank run to identify any system-related peaks (e.g., from column bleed or solvent impurities).

  • Analyze the Standard(s): Inject the reference standard(s) to determine their exact retention times and confirm their mass spectra under your experimental conditions.

  • Analyze the Sample: In the sample chromatogram, identify peaks corresponding to the RT of your standards. Confirm the identity by comparing the acquired mass spectrum of the peak with the standard's spectrum.

  • Identify Unknowns: For peaks not corresponding to standards, perform a library search against a spectral database like the NIST Mass Spectral Library.[5] A high match factor (>800) suggests a probable identity.

Interpreting Mass Spectra of Triazine Intermediates

The fragmentation patterns observed in EI-MS provide a fingerprint for a molecule's structure. For triazine synthesis starting from cyanuric chloride (MW: 184.4 g/mol ), expect to see the following:

Potential Species Example Structure (R=substituent) Expected Molecular Ion (M+) Key Fragmentation Insights
Cyanuric Chloride (Starting Material)3 Cl atoms on triazine ringm/z 183/185/187 (isotope pattern)The characteristic chlorine isotope pattern (approx. 9:6:1 ratio for ³⁵Cl and ³⁷Cl) is a key identifier. Loss of Cl atoms is a common fragmentation pathway.
Mono-substituted Intermediate 1 R-group, 2 Cl atomsDependent on R-groupWill show a molecular ion with a chlorine isotope pattern for two Cl atoms. Fragmentation may involve loss of Cl or parts of the R-group.
Di-substituted Intermediate 2 R-groups, 1 Cl atomDependent on R-groupWill show a molecular ion with a chlorine isotope pattern for one Cl atom (approx. 3:1 ratio). Fragmentation will involve loss of the final Cl or parts of the R-groups.
Hydroxy By-product (from hydrolysis)OH group instead of ClDependent on structureThese compounds may be more polar and might exhibit poor peak shape or require derivatization (e.g., silylation) for good chromatography.[2][9] Their mass will be lower than the chloro-analog.

Self-Validation Note: For a trustworthy analysis, the protocol should be validated by assessing parameters such as specificity, linearity, accuracy, and precision, especially if quantitative results are required.[6] Spiking a blank sample with known amounts of standards can help verify accuracy and recovery.

References

  • Farajzadeh, M. A., & Mogaddam, M. R. A. (2007). Determination of triazine herbicides in aqueous samples by dispersive liquid-liquid microextraction with gas chromatography-ion trap mass spectrometry. Talanta, 73(5), 817-823. Available at: [Link]

  • Shimadzu. (n.d.). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]

  • Paudler, W. W., & Herbener, R. E. (1968). The mass spectra of 1,2,4‐triazine and some of its derivatives. Journal of Heterocyclic Chemistry, 5(2), 237-239. Available at: [Link]

  • Balasubramanian, A., et al. (2023). Rapid Multi-Residue Method for Simultaneous Determination of 1,3,5-Triazine Herbicides in Environmental Samples by Capillary GC-MS-EI Selective Ion Monitoring Method. MDPI. Available at: [Link]

  • Journal of Chromatographic Science. (n.d.). Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection. Available at: [Link]

  • Scribner, E. A., et al. (n.d.). Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water. USGS. Available at: [Link]

  • Google Patents. (n.d.). CN110208449B - Method for analyzing and detecting triazine compound.
  • Der Pharma Chemica. (2012). Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Available at: [Link]

  • Oxford Academic. (n.d.). Formation of s-triazines during aerial oxidation of 8-oxo-7,8- dihydro-29-deoxyguanosine in concentrated ammonia. Nucleic Acids Research. Available at: [Link]

  • ResearchGate. (n.d.). Chromatographic Methods for Analysis of Triazine Herbicides. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, spectral studies and biological activity of some new 1, 2, 4-triazine derivatives. JOCPR, 4(1):568-579. Available at: [Link]

  • NIST. (n.d.). 1,3,5-Triazine - Mass spectrum (electron ionization). NIST WebBook. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. Available at: [Link]

  • Van der Hoff, G. R., et al. (1995). Enhanced selectivity in the determination of triazines in environmental samples by benchtop CGC-MS-MS. Journal of High Resolution Chromatography, 18(1), 18-22. Available at: [Link]

  • Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available at: [Link]

  • SCION Instruments. (n.d.). Identifying and Quantifying Impurities in Chemical Products. Available at: [Link]

  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Available at: [Link]

  • SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Available at: [Link]

  • ResearchGate. (2024). Synthesis and Characterization of Triazine Derivatives as Important Heterocyclic Compounds and Study their Biological Activities. Available at: [Link]

Sources

Method

Application Notes and Protocols for N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine as a Selective Adenosine A₂A Receptor Antagonist

Introduction: Unveiling a Potent Modulator of Adenosinergic Signaling N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine is a member of the 1,2,4-triazine class of heterocyclic compounds. This class has garnered significant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Potent Modulator of Adenosinergic Signaling

N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine is a member of the 1,2,4-triazine class of heterocyclic compounds. This class has garnered significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. Structural analogs of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine, such as 5,6-diphenyl-1,2,4-triazin-3-amine, have been identified as potent and selective antagonists of the adenosine A₂A receptor (A₂AR)[4]. This G-protein coupled receptor (GPCR) is a key regulator of various physiological processes, particularly in the central nervous system, where it modulates dopaminergic signaling. Consequently, A₂AR antagonists are promising therapeutic agents for neurodegenerative disorders like Parkinson's disease[4][5].

This document provides a comprehensive guide for researchers on the application of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine as a molecular probe to investigate the function and pharmacology of the adenosine A₂A receptor. We will detail its mechanism of action, provide protocols for its use in in-vitro assays, and offer insights into data interpretation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecular probe is crucial for designing and interpreting experiments.

PropertyValueSource
CAS Number 339013-13-7[6]
Molecular Formula C₁₈H₁₈N₄[6]
Molecular Weight 290.36[6]
Topological Polar Surface Area (TPSA) 50.7 Ų[6]
Predicted LogP 4.0259[6]

Mechanism of Action: Competitive Antagonism of the A₂A Receptor

The adenosine A₂A receptor is coupled to the G-protein Gs, which, upon activation by its endogenous ligand adenosine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), leading to downstream cellular responses[7]. N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine is hypothesized to act as a competitive antagonist, binding to the orthosteric site of the A₂A receptor and thereby preventing adenosine from binding and initiating the signaling cascade. This inhibitory action makes it a valuable tool for studying the physiological and pathological roles of A₂A receptor signaling.

A2A_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Space A2A_Receptor Adenosine A₂A Receptor G_Protein Gs Protein A2A_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets Adenosine Adenosine Adenosine->A2A_Receptor Binds & Activates Probe N-isopropyl-3,6-diphenyl- 1,2,4-triazin-5-amine Probe->A2A_Receptor Binds & Blocks

A₂A Receptor Signaling Pathway and Antagonism

Experimental Protocols

The following protocols are provided as a starting point for the characterization and use of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine. Optimization may be required for specific cell lines or experimental conditions.

Preparation of Stock Solution
  • Rationale: A concentrated, stable stock solution is essential for accurate and reproducible dilutions in subsequent assays. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules of this type due to its high solubilizing capacity.

  • Materials:

    • N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine (purity ≥95%)

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Protocol:

    • Accurately weigh a small amount (e.g., 1 mg) of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine.

    • Dissolve the compound in a volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C, protected from light.

Radioligand Binding Assay for A₂A Receptor
  • Rationale: This assay determines the affinity (Ki) of the compound for the A₂A receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from a cell line overexpressing the human A₂A receptor (e.g., HEK293-A₂AR)

    • [³H]-ZM241385 (a high-affinity A₂AR antagonist radioligand)

    • N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine stock solution

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

    • Non-specific binding control (e.g., 10 µM ZM241385)

    • 96-well plates

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Protocol:

    • Prepare serial dilutions of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine in binding buffer.

    • In a 96-well plate, combine the cell membranes, [³H]-ZM241385 (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Functional Antagonism Assay (cAMP Measurement)
  • Rationale: This assay measures the ability of the compound to block the A₂A receptor agonist-induced increase in intracellular cAMP, confirming its antagonist activity.

  • Materials:

    • A cell line expressing the human A₂A receptor (e.g., HEK293-A₂AR or CHO-A₂AR)

    • A selective A₂A receptor agonist (e.g., CGS 21680)

    • N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine stock solution

    • Cell culture medium

    • A commercial cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

  • Protocol:

    • Seed the cells in a 96-well plate and grow to the desired confluency.

    • Pre-treat the cells with varying concentrations of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine for a short period (e.g., 15-30 minutes).

    • Stimulate the cells with the A₂A receptor agonist (at a concentration that elicits a submaximal response, e.g., EC₈₀).

    • Incubate for a time sufficient to induce cAMP production (e.g., 30 minutes).

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

    • Plot the agonist-induced cAMP levels against the concentration of the antagonist to determine the IC₅₀ for functional inhibition.

Experimental_Workflow Start Start Stock_Prep Prepare 10 mM Stock Solution in Anhydrous DMSO Start->Stock_Prep Binding_Assay Radioligand Binding Assay (Determine Ki) Stock_Prep->Binding_Assay Functional_Assay Functional Antagonism Assay (Measure IC₅₀ for cAMP inhibition) Stock_Prep->Functional_Assay Data_Analysis Data Analysis & Interpretation Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis End End Data_Analysis->End

General Experimental Workflow

Trustworthiness and Self-Validation

The protocols described above include internal controls to ensure the validity of the results. In the binding assay, the inclusion of "total binding" and "non-specific binding" controls is essential for calculating the specific binding of the radioligand. In the functional assay, a positive control (agonist alone) and a negative control (vehicle) are necessary to establish the dynamic range of the assay. It is also recommended to use a known A₂A receptor antagonist as a reference compound to benchmark the potency of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine.

Conclusion

N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine represents a promising molecular probe for the study of adenosine A₂A receptor pharmacology. Its predicted high affinity and selectivity, based on the activity of structurally related compounds, make it a valuable tool for researchers in neuroscience, immunology, and cardiovascular research. The protocols provided herein offer a solid foundation for its characterization and application in elucidating the role of the A₂A receptor in health and disease.

References

  • Synthesis of 2,3,5-trisubstituted-1,2,4-triazine-6-ones as potential antitumor agent. ResearchGate. [Link]

  • Synthesis of 5-[(Thiophen-3-yl)amino]-1,2,4-triazines. ResearchGate. [Link]

  • Allosteric Interactions between Adenosine A2A and Dopamine D2 Receptors in Heteromeric Complexes: Biochemical and Pharmacological Characteristics, and Opportunities for PET Imaging. MDPI. [Link]

  • Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. [Link]

  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. ResearchGate. [Link]

  • Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine. PMC. [Link]

  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [Link]

  • Process for the synthesis of 3,6-dihydro-1,3,5-triazine derivatives.
  • Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. RSC Publishing. [Link]

  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]

  • 2,4,6-Triphenyl-1,3,5-triazine functionalized fac-tris(2-phenylpyridine)Ir(iii) complexes with polarity sensitive T1 state properties. RSC Publishing. [Link]

  • adenosine A2A receptor antagonist – Knowledge and References. Taylor & Francis. [Link]

  • Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. Taylor & Francis Online. [Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. SCIRP. [Link]

  • SYNTHESIS OF 2-AMINO-4-(4-PYRIDINYL)-1.3,5-TRIAZINE AND ITS NOVEL REAC- TION WITH ISONANATES. HETEROCYCLES. [Link]

  • 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. Semantic Scholar. [Link]

  • Potent, Selective, and Orally Active Adenosine A2A Receptor Antagonists: Arylpiperazine Derivatives of Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines. ResearchGate. [Link]

Sources

Application

development of 1,2,4-triazine-based therapeutic agents

An Application Guide to the Development of 1,2,4-Triazine-Based Therapeutic Agents Authored by: Gemini, Senior Application Scientist Abstract The 1,2,4-triazine scaffold is a privileged azaheterocycle in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Development of 1,2,4-Triazine-Based Therapeutic Agents

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazine scaffold is a privileged azaheterocycle in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, among other therapeutic applications.[3][4][5][6] This guide provides an in-depth overview of the critical steps involved in the development of novel 1,2,4-triazine-based therapeutics, from chemical synthesis and derivatization to biological evaluation and mechanism of action studies. We offer detailed, field-proven protocols and explain the scientific rationale behind experimental design, empowering researchers to efficiently navigate the drug discovery pipeline for this important class of compounds.

Introduction: The 1,2,4-Triazine Core in Drug Discovery

The 1,2,4-triazine ring is a six-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. This asymmetric arrangement of nitrogen atoms imparts a significant dipole moment and unique electronic properties, making it an attractive scaffold for interacting with diverse biological targets.[3] The versatility of the 1,2,4-triazine core allows for substitution at the 3, 5, and 6 positions, enabling fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

The therapeutic potential of 1,2,4-triazines is vast, with derivatives reported to inhibit key oncogenic pathways (e.g., Wnt, MAPK, mTOR), modulate the activity of G-protein-coupled receptors (GPCRs), and interfere with inflammatory cascades.[7][8][9] For instance, fused pyrrolo[2,1-f][2][10][11]triazine systems are integral to several kinase inhibitors targeting drivers of cancer cell proliferation.[12] This documented success underscores the value of the 1,2,4-triazine scaffold and provides a strong foundation for the development of next-generation therapeutic agents.

1_2_4_Triazine_Scaffold cluster_triazine General Structure of 1,2,4-Triazine C3 C N4 N C3->N4 R3 C3->R3 C5 C N4->C5 C6 C C5->C6 R5 R⁵ C5->R5 N1 N C6->N1 R6 R⁶ C6->R6 N2 N N1->N2 N2->C3

Caption: General chemical structure of the 1,2,4-triazine ring.

Chemical Synthesis Strategies and Protocols

The synthesis of a 1,2,4-triazine library is the foundational step in the discovery process. The choice of synthetic route is critical as it dictates the accessibility of diverse substitution patterns for subsequent structure-activity relationship (SAR) studies.

Core Synthesis: Condensation of 1,2-Dicarbonyls

The most prevalent and robust method for constructing the 1,2,4-triazine ring is the condensation of a 1,2-dicarbonyl compound (e.g., benzil) with an appropriate acid hydrazide, such as semicarbazide or thiosemicarbazide.[1][13] This reaction is typically performed under reflux in a suitable solvent like ethanol or acetic acid.

A key consideration in this approach is the symmetry of the dicarbonyl starting material.

  • Symmetrical Dicarbonyls: Using a symmetrical dicarbonyl (e.g., benzil, where both aryl groups are identical) results in a single product, simplifying purification.

  • Unsymmetrical Dicarbonyls: The reaction of an unsymmetrical 1,2-diketone with an acid hydrazide often yields a mixture of 5,6-diaryl triazine regioisomers, which can be challenging to separate.[1][10] Chromatographic separation is typically required to isolate the desired isomer for biological testing.

G start Starting Materials (1,2-Dicarbonyl & Acid Hydrazide) reaction Condensation Reaction (Reflux in EtOH/AcOH) start->reaction workup Reaction Workup (Precipitation/Filtration) reaction->workup purification Purification (Crystallization or Chromatography) workup->purification characterization Structural Characterization (NMR, MS, FT-IR) purification->characterization final_product Pure 1,2,4-Triazine Core characterization->final_product

Caption: General workflow for the synthesis of a 1,2,4-triazine core.

Protocol 2.1: Synthesis of 5,6-Diphenyl-3-thioxo-3,4-dihydro-1,2,4-triazine

This protocol describes a representative synthesis of a 1,2,4-triazine core structure.

Materials:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Thiosemicarbazide

  • Potassium Carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve benzil (2.10 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol) in 50 mL of ethanol.

  • Base Addition: Add potassium carbonate (1.38 g, 10 mmol) to the mixture. The base facilitates the condensation and cyclization steps.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Precipitation: After completion, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of cold water with stirring. A solid precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with water to remove any inorganic salts.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 5,6-diphenyl-3-thioxo-3,4-dihydro-1,2,4-triazine as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and FT-IR spectroscopy.[13]

Derivatization for SAR Studies

Once the core is synthesized, further modifications are essential to build a library of compounds and explore the structure-activity relationship (SAR). Common strategies include:

  • Suzuki Cross-Coupling: For triazines bearing a halogen (e.g., a 6-bromo substituent), palladium-catalyzed Suzuki coupling with various boronic acids is a powerful method to introduce diverse aryl or heteroaryl groups.[14]

  • Amide Coupling: If the triazine scaffold contains a carboxylic acid or an amine, standard peptide coupling reagents (e.g., HATU, EDC/HOBt) can be used to generate a library of amides, which often improves solubility and cell permeability.[10]

Biological Evaluation: A Tiered Screening Approach

A systematic, multi-tiered approach is crucial for efficiently identifying promising lead compounds from a synthesized library. This cascade typically moves from broad cytotoxicity screening to more specific mechanism-of-action studies.

Screening_Cascade cluster_invitro In Vitro Screening cluster_secondary cluster_invivo In Vivo Validation A Primary Screening: Antiproliferative Assay (MTT/XTT) Determine IC₅₀ values B Secondary Screening: Mechanism of Action Assays A->B C Apoptosis Assay (Annexin V / PI) B->C D Cell Cycle Analysis (Propidium Iodide) B->D E Target-Based Assay (Enzyme/Receptor Inhibition) B->E F Efficacy Models (e.g., Xenograft Studies) E->F Lead Compound(s) G Preliminary PK/Tox F->G

Caption: A tiered workflow for biological evaluation of new compounds.

Protocol 3.1: Primary Antiproliferative Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells. This is a robust first-pass screen to determine the half-maximal inhibitory concentration (IC₅₀) of your compounds.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, DLD-1 for colon cancer).[7][15]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Synthesized 1,2,4-triazine compounds, dissolved in DMSO to create stock solutions.

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Multi-channel pipette and microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your triazine compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3.2: Apoptosis Assessment (Annexin V/PI Staining)

This assay determines if the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[7][16]

Materials:

  • Cells treated with the triazine compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • Binding Buffer.

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1x Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1x Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour. Differentiate cell populations:

    • Live cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Structure-Activity Relationship (SAR) and Target Identification

The data from the primary and secondary screens are used to build a structure-activity relationship (SAR). SAR studies correlate the chemical structure of the compounds with their biological activity, providing critical insights for designing more potent and selective molecules.[8][10]

Building the SAR Table

A systematic SAR table is essential for visualizing trends. It should include the substitution pattern at each position (R³, R⁵, R⁶) of the triazine ring and the corresponding biological activity data (e.g., IC₅₀ values).

Table 1: Example SAR Data for a Hypothetical 1,2,4-Triazine Series Against Cancer Cell Line X

Compound IDR³ SubstituentR⁵ SubstituentR⁶ SubstituentIC₅₀ (µM)
1a -H-Phenyl-Phenyl15.2
1b -CH₃-Phenyl-Phenyl12.8
1c -H-4-Cl-Phenyl-4-Cl-Phenyl2.5
1d -H-4-MeO-Phenyl-4-MeO-Phenyl25.0
1e -H-Phenyl-4-Cl-Phenyl5.1

Analysis of Table 1:

  • Effect of R⁵/R⁶: The introduction of an electron-withdrawing group (chloro) at the para-position of the phenyl rings dramatically increases potency (compare 1a and 1c ). Conversely, an electron-donating group (methoxy) reduces activity (1d ). This suggests that the electronic properties of the R⁵ and R⁶ substituents are critical for activity.

  • Asymmetry: The unsymmetrical compound 1e has intermediate activity, highlighting that both positions contribute to the overall potency.

Target Deconvolution and Pathway Analysis

Identifying the molecular target is a key step in drug development. For 1,2,4-triazines, common targets include protein kinases, GPCRs, and enzymes involved in inflammatory pathways.[8][9][12]

  • In Silico Docking: Molecular docking studies can predict the binding pose of active compounds within the active site of a hypothesized target protein. This can provide a structural basis for the observed SAR and guide further optimization.[10][14]

  • Target-Based Assays: Once a target is hypothesized, specific enzymatic or binding assays are required for confirmation. For example, if a kinase is the suspected target, an in vitro kinase inhibition assay would be performed.[12]

  • Western Blotting: This technique can be used to probe the effect of a compound on a specific signaling pathway. For instance, if a compound is hypothesized to inhibit the MAPK pathway, one could measure the phosphorylation levels of key proteins like ERK.[7]

MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK phosphorylates TF Transcription Factors ERK->TF activates Proliferation Cell Proliferation, Survival TF->Proliferation promotes Inhibitor 1,2,4-Triazine Inhibitor Inhibitor->Raf inhibits

Caption: Inhibition of the MAPK signaling pathway by a hypothetical agent.

Conclusion

The is a dynamic and promising field of research. A successful drug discovery campaign relies on a logical and integrated approach that combines efficient chemical synthesis, a robust tiered biological screening cascade, and insightful SAR analysis. The protocols and strategies outlined in this guide provide a comprehensive framework for researchers to systematically explore the therapeutic potential of this versatile heterocyclic scaffold, paving the way for the discovery of novel and effective medicines.

References

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2022). ACS Publications.
  • Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. RSC Advances.
  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2022). PMC.
  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. ResearchGate.
  • A Comparative Study of 1,2,4-Triazine Versus 1,3,5-Triazine in Medicinal Chemistry. Benchchem.
  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2013). SCIRP.
  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2021). MDPI.
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Journal of Medicinal and Chemical Sciences.
  • Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. (2022). Semantic Scholar.
  • Pyrrolo[2,1-f][2][10][11]triazine: a promising fused heterocycle to target kinases in cancer therapy. PMC. Available at:

  • A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][3][10] triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. ResearchGate. Available at:

  • A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][3][10]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. (2013). PubMed. Available at:

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. (2022). PubMed.
  • An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. (2017). PubMed.
  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. (2012). Journal of Medicinal Chemistry.
  • 1,3,5 and 1,2,4-triazines as Potent Scaffolds for Molecules Potentially Attenuating Breast Cancer Cell Lines. (2023). Bentham Science.
  • An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives. (2021). PMC.
  • A Technical Guide to the Preliminary In Vitro Screening of Triazene Libraries for Anticancer Drug Discovery. Benchchem.
  • Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK-DR5 in vitro and in vivo. (2021). ScienceDirect.
  • Exploring s-triazine derivatives as anticancer agents. (2026). Future Medicinal Chemistry.
  • Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice. (2022). The Korean Journal of Pain.
  • 1,2,4-Triazine derivatives as agents for the prevention of AGE-RAGE-mediated inflammatory cascade in THP-1 monocytes: An approach to prevent inflammation-induced late diabetic complications. (2024). PubMed.
  • 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. (2020). MDPI.
  • In vitro antitumor activity evaluation of some 1,2,4-triazine derivatives bearing piperazine amide moiety against breast cancer cells. (2014). PubMed.
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Sources

Method

Application Notes &amp; Protocols for Structure-Activity Relationship (SAR) Studies of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine

Introduction: The 1,2,4-Triazine Scaffold as a Privileged Structure in Medicinal Chemistry The 1,2,4-triazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry du...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,2,4-Triazine Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,2,4-triazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1][2][3][4] This "privileged structure" is found in compounds with a wide array of biological functions, including anticancer[5], antimicrobial[2], and G-protein-coupled receptor (GPCR) modulatory activities.[3][4] The 5,6-diaryl-1,2,4-triazine core, in particular, offers a versatile template for synthetic modification, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets.[6]

This guide focuses on a specific derivative, N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine (Lead Compound 1) , as a starting point for a comprehensive structure-activity relationship (SAR) study.[7] We will detail the strategic design, synthesis, and biological evaluation of an analog library to elucidate the key structural features required for a hypothetical biological activity, such as kinase inhibition or receptor antagonism. The protocols herein are designed to provide researchers with a robust framework for exploring the chemical space around this scaffold and developing potent and selective lead candidates.

Part 1: Rationale and Strategy for SAR Exploration

The primary objective of an SAR study is to systematically modify the structure of a lead compound to understand how these changes influence its biological activity. For our lead compound, N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine, we can dissect the molecule into three primary regions for modification:

  • The N-isopropyl group at the C5-amine: This region can influence solubility, metabolic stability, and hydrogen bonding interactions within a target's binding pocket.

  • The phenyl ring at the C3 position: Modifications here can probe electronic and steric requirements.

  • The phenyl ring at the C6 position: Similar to the C3 position, this ring can be modified to explore interactions with hydrophobic pockets or other specific binding regions.

Our strategy will involve the systematic and independent modification of each region to build a comprehensive SAR model.

Part 2: Synthesis of Analog Library

The synthesis of 1,2,4-triazine derivatives is well-established, typically involving the condensation of a 1,2-dicarbonyl compound with an appropriate acid hydrazide or related precursor.[1][3][4] The general synthetic route to generate analogs of Lead Compound 1 is outlined below.

Protocol 1: General Synthesis of 3,6-Diaryl-1,2,4-triazin-5-amine Analogs

Step 1: Synthesis of 3,6-Diphenyl-1,2,4-triazin-5(2H)-one (Intermediate A)

  • To a solution of benzil (1.0 eq) in ethanol, add semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the 3,6-diphenyl-1,2,4-triazin-5(2H)-one.

Step 2: Chlorination to form 5-chloro-3,6-diphenyl-1,2,4-triazine (Intermediate B)

  • Suspend Intermediate A in phosphorus oxychloride (POCl₃) (5-10 vol).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring.

  • Filter the precipitate, wash thoroughly with water until neutral, and dry to obtain the chlorinated intermediate.

Step 3: Nucleophilic Substitution with Amines to Yield Final Analogs

  • Dissolve Intermediate B (1.0 eq) in a suitable solvent such as dioxane or N,N-dimethylformamide (DMF).

  • Add the desired primary or secondary amine (e.g., isopropylamine for the parent compound, or other alkyl/cycloalkyl amines for analogs) (1.2-1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • Heat the reaction mixture at 80-120 °C for 12-24 hours.

  • After cooling, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).[8]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-3,6-diphenyl-1,2,4-triazin-5-amine analog.

This versatile three-step process allows for the creation of a diverse library by simply changing the starting 1,2-dicarbonyl (for C3/C6 modifications) or the amine nucleophile (for C5 modifications).

Part 3: Biological Evaluation Protocol

For the purpose of this guide, we will outline a hypothetical in vitro kinase inhibition assay. The principles can be adapted to other target classes.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent-Based)

This protocol utilizes a commercially available luminescent kinase assay kit that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).

Materials:

  • Kinase of interest (e.g., a specific tyrosine or serine/threonine kinase)

  • Substrate peptide specific to the kinase

  • ATP solution

  • Assay buffer

  • Synthesized triazine analogs dissolved in DMSO

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Create a serial dilution of the triazine analogs in DMSO. A typical starting concentration is 10 mM, diluted to a range of final assay concentrations (e.g., 100 µM to 1 nM).

  • Reaction Setup:

    • To each well of a 384-well plate, add 5 µL of the kinase/substrate/buffer mixture.

    • Add 1 µL of the diluted compound solution (or DMSO for control wells).

    • Allow the compounds to pre-incubate with the kinase for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • Detection:

    • Add 10 µL of the Luminescent Kinase Assay Reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Part 4: Data Interpretation and SAR Visualization

The IC₅₀ values obtained from the biological assay are tabulated to build the structure-activity relationship. This allows for a direct comparison of the potency of the synthesized analogs.

Hypothetical SAR Data Table
Compound IDR (C5-Amine)R' (C3-Phenyl)R'' (C6-Phenyl)Kinase IC₅₀ (nM)
1 (Lead) isopropyl H H 150
2methylHH500
3ethylHH250
4cyclopropylHH80
5t-butylHH>10,000
6isopropyl4-FH95
7isopropyl4-OMeH320
8isopropyl4-CNH75
9isopropylH4-F110
10isopropylH4-Cl90
Interpretation of SAR Data:
  • C5-Amine (R): The data suggests a specific steric requirement. Small groups like methyl (Cmpd 2) are less potent than the lead. Increasing bulk to ethyl (Cmpd 3) improves activity, with the constrained cyclopropyl ring (Cmpd 4) showing the highest potency. However, excessive bulk, as seen with the t-butyl group (Cmpd 5), leads to a complete loss of activity, likely due to steric hindrance.

  • C3-Phenyl (R'): Modifications to this ring demonstrate sensitivity to electronic effects. Electron-withdrawing groups like fluoro (Cmpd 6) and cyano (Cmpd 8) enhance potency, suggesting a potential hydrogen bond acceptor or favorable electrostatic interaction in the binding site. An electron-donating methoxy group (Cmpd 7) is detrimental to activity.

  • C6-Phenyl (R''): This position also shows a preference for electron-withdrawing substituents (Cmpd 9, 10), though the effect appears slightly less pronounced than at the C3 position. This suggests the C3 and C6 pockets may have different electronic environments.[6]

Visualization of Workflows and Concepts

Diagrams are essential for visualizing complex processes and relationships in SAR studies.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis Lead Compound Lead Compound Analog_Design Analog Design (R, R', R'' modifications) Lead Compound->Analog_Design Synthesis Chemical Synthesis (Protocol 1) Analog_Design->Synthesis Purification Purification & Characterization Synthesis->Purification Bio_Assay In Vitro Kinase Assay (Protocol 2) Purification->Bio_Assay Test Analogs Data_Analysis IC50 Determination Bio_Assay->Data_Analysis SAR_Table Compile SAR Table Data_Analysis->SAR_Table SAR_Interpretation Interpret Data & Identify Trends SAR_Table->SAR_Interpretation New_Hypothesis Generate New Hypothesis SAR_Interpretation->New_Hypothesis New_Hypothesis->Analog_Design Iterative Optimization

Caption: Iterative workflow for a typical SAR study.

SAR_Logic cluster_R C5-Amine Modification cluster_R_prime C3-Phenyl Modification center Lead Compound 1 IC50 = 150 nM R1 Cyclopropyl (Cmpd 4) IC50 = 80 nM (Improved Potency) center->R1 Explore Sterics R2 t-Butyl (Cmpd 5) IC50 > 10,000 nM (Steric Clash) center->R2 Explore Sterics R_prime1 4-CN (Cmpd 8) IC50 = 75 nM (EWG Favorable) center->R_prime1 Probe Electronics R_prime2 4-OMe (Cmpd 7) IC50 = 320 nM (EDG Unfavorable) center->R_prime2 Probe Electronics

Caption: Logical relationships in the SAR of Lead Compound 1.

Conclusion and Future Directions

This guide provides a comprehensive framework for conducting an SAR study on N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine. The synthetic protocols are robust and adaptable, and the biological evaluation methods provide clear, quantitative data for interpretation. Based on our hypothetical data, future efforts should focus on exploring a wider range of small, constrained alkyl groups at the C5-amine position and further investigating the role of electron-withdrawing substituents on both phenyl rings. Combining the most favorable modifications (e.g., a cyclopropylamine at C5 and a cyano group at C3) into a new generation of analogs is a logical next step to further optimize potency. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery.

References

  • Al-Sanea, M. M., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Bawazir, W. A., et al. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. Available at: [Link]

  • Jasińska, J., et al. (2012). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3278. Available at: [Link]

  • US8703940B2. (2014). Process for preparing 3,6-dihydro-1,3,5-triazine derivatives. Google Patents.
  • Sim, K. S., et al. (2020). 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. RSC Advances, 10(21), 12135–12144. Available at: [Link]

  • Balaha, M. F., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. Available at: [Link]

  • Jenkinson, S., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ACS Omega, 7(33), 29316–29331. Available at: [Link]

  • Zhang, T., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 30(16), 3458. Available at: [Link]

  • Wang, Z., et al. (2017). Discovery of 5,6-diaryl-1,2,4-triazines hybrids as potential apoptosis inducers. Bioorganic & Medicinal Chemistry Letters, 27(22), 5025–5030. Available at: [Link]

  • Abdel-Rahman, R. M. (2018). Synthesis and Chemical Behavior of 3-Functionalized 5,6-Diphenyl-1,2,4-triazines towards Some Nucleophilic and Electrophilic Reagents. International Journal of Organic Chemistry, 8, 1-15. Available at: [Link]

  • Kaur, R., et al. (2022). Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives as a versatile pharmacophore with their structure-activity relationship. Mini-Reviews in Medicinal Chemistry, 22(1), 1-20. Available at: [Link]

  • Jenkinson, S., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. ACS Omega, 7(33), 29316-29331. Available at: [Link]

  • Butera, R., et al. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 249, 115134. Available at: [Link]

Sources

Application

design and synthesis of novel 1,2,4-triazine-based kinase inhibitors

An Application Guide for the Rational Design, Synthesis, and Evaluation of Novel 1,2,4-Triazine-Based Kinase Inhibitors Authored by: A Senior Application Scientist Abstract Protein kinases are a critical class of enzymes...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Rational Design, Synthesis, and Evaluation of Novel 1,2,4-Triazine-Based Kinase Inhibitors

Authored by: A Senior Application Scientist

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target classes for modern drug discovery. The 1,2,4-triazine scaffold has emerged as a "privileged" heterocyclic motif in medicinal chemistry, demonstrating significant potential for the development of potent and selective kinase inhibitors. This guide provides a comprehensive overview of the principles and methodologies involved in the design, synthesis, and biological evaluation of novel 1,2,4-triazine-based kinase inhibitors. We offer field-proven insights into structure-activity relationships (SAR), detailed protocols for chemical synthesis, and robust methodologies for both biochemical and cell-based inhibitor characterization.

Part 1: The Strategic Design of 1,2,4-Triazine Kinase Inhibitors

The foundation of a successful kinase inhibitor program lies in a deep understanding of the target's structure and the inhibitor's mechanism of action. The 1,2,4-triazine core offers a versatile platform for engaging with the highly conserved ATP-binding site of kinases.

Understanding the Kinase ATP-Binding Site

Protein kinases share a conserved catalytic domain with a binding site for ATP. The rational design of inhibitors hinges on exploiting key interactions within this pocket:

  • Hinge Region: This flexible segment connects the N- and C-lobes of the kinase domain. Inhibitors typically form one to three crucial hydrogen bonds with the backbone of the hinge region, a primary anchoring point that mimics the adenine moiety of ATP.

  • DFG Motif: The orientation of the Asp-Phe-Gly (DFG) motif determines the kinase's activation state. "DFG-in" represents the active conformation, while "DFG-out" signifies an inactive state.

  • Allosteric Pockets: Adjacent to the ATP site, these pockets can be exploited by inhibitors to achieve greater selectivity and potency.

Inhibitors are broadly classified by their interaction with the DFG motif. Type I inhibitors bind to the active "DFG-in" conformation, competing directly with ATP. Type II inhibitors bind to the inactive "DFG-out" conformation, extending into an adjacent allosteric pocket, and often exhibit greater selectivity.

cluster_0 Kinase Domain cluster_1 Inhibitor Binding NLobe N-Lobe Hinge Hinge Region NLobe->Hinge CLobe C-Lobe ActivationLoop Activation Loop CLobe->ActivationLoop Hinge->CLobe TypeI Type I Inhibitor Hinge->TypeI H-Bonds TypeII Type II Inhibitor Hinge->TypeII H-Bonds DFG DFG Motif ActivationLoop->DFG TypeI->DFG Binds to 'DFG-in' (Active) TypeII->DFG Binds to 'DFG-out' (Inactive) AllostericSite Allosteric Site TypeII->AllostericSite Extends into

Figure 1: Key structural features of the kinase ATP-binding site and modes of inhibitor interaction.

The 1,2,4-Triazine Scaffold: A Privileged Motif

The 1,2,4-triazine ring system is an excellent scaffold for kinase inhibition due to its ability to present substituents in precise vectors and its nitrogen atoms, which can act as both hydrogen bond donors and acceptors. A common design strategy involves substitution at the C3, C5, and C6 positions.

  • C3-Position: Often substituted with an amino group or other hydrogen-bond-donating functionality to interact with the kinase hinge region.

  • C5 and C6 Positions: These positions are typically decorated with aryl or heteroaryl groups that can be modified to occupy hydrophobic pockets within the ATP binding site, driving potency and influencing selectivity.

Structure-Activity Relationship (SAR) Summary

Analysis of published 1,2,4-triazine inhibitors reveals key SAR trends that can guide novel design efforts.[1][2][3]

PositionSubstituent TypeGeneral Effect on ActivityRationale
C3 Small amines (e.g., -NH₂, -NHMe)Increases Potency Forms critical hydrogen bonds with the kinase hinge region, acting as a primary anchor.
C5 Aryl (e.g., Phenyl, Pyridyl)Modulates Potency & Selectivity Occupies a hydrophobic pocket. Substitutions on this ring can be tuned to fit specific kinase topographies.
C6 Substituted Aryl (e.g., methoxyphenyl)Enhances Potency Extends into deeper regions of the ATP pocket, potentially forming additional van der Waals contacts or H-bonds.
N2/N4 Alkylation/ArylationCan decrease activity May disrupt the planar geometry required for optimal binding or introduce steric clashes.
A Workflow for Rational Inhibitor Design

A systematic approach is crucial for the efficient discovery of novel inhibitors. The workflow below outlines a modern, iterative process that integrates computational and synthetic chemistry.

Figure 2: An iterative workflow for the design and optimization of kinase inhibitors.

Part 2: Synthesis of 1,2,4-Triazine Derivatives

The chemical synthesis of the 1,2,4-triazine core is well-established, with the most common method being the condensation of a 1,2-dicarbonyl compound with an appropriate amidrazone derivative.[3] This approach allows for significant diversity at the C5 and C6 positions.

General Synthetic Scheme

The core of the 1,2,4-triazine ring is typically formed through a condensation reaction. Subsequent modifications, such as nucleophilic aromatic substitution (SNAᵣ), can be used to install functionality at the C3 position.

Figure 3: General synthetic strategy for 3,5,6-trisubstituted 1,2,4-triazines.

Protocol: Synthesis of 5,6-diphenyl-1,2,4-triazin-3-amine

This protocol describes a representative synthesis of a core 1,2,4-triazine intermediate.

Materials and Reagents:

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Aminoguanidine hydrochloride

  • Sodium acetate (NaOAc)

  • Ethanol (EtOH)

  • Deionized water

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Büchner funnel and filter paper

Procedure:

  • To a 100 mL round-bottom flask, add benzil (1.0 eq), aminoguanidine hydrochloride (1.1 eq), and sodium acetate (1.5 eq).

  • Add 50 mL of ethanol to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Causality: The sodium acetate acts as a base to neutralize the HCl salt of aminoguanidine, liberating the free base which is necessary for the condensation reaction with the dicarbonyl benzil. Ethanol serves as a suitable solvent for all reactants.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate should form.

  • Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL) to remove unreacted starting materials and salts.

  • Dry the product under vacuum to yield 5,6-diphenyl-1,2,4-triazin-3-amine as a yellow solid.

  • Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The melting point should also be recorded and compared to literature values.

Part 3: Protocols for Biological Evaluation

Once synthesized, the novel compounds must be evaluated for their ability to inhibit the target kinase and exert a biological effect. A multi-step approach, moving from simple biochemical assays to more complex cell-based systems, is essential.

Protocol 1: In Vitro Kinase Inhibition Assay (HotSpot™ Radiometric Assay)

This is the gold standard for directly measuring the catalytic activity of a kinase and the potency of an inhibitor.[4] The protocol measures the transfer of a radiolabeled phosphate (γ-³³P) from ATP to a specific substrate peptide.

Principle:

The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity. An inhibitor will reduce the amount of incorporated radioactivity.

Materials and Reagents:

  • Purified recombinant kinase

  • Specific peptide substrate

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP (spiked with [γ-³³P]-ATP)

  • Test compounds (dissolved in DMSO)

  • Phosphoric acid (for stopping the reaction)

  • Filter paper membranes

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.

  • In a 96-well plate, add 5 µL of the kinase/substrate mixture in reaction buffer to each well.

  • Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.

  • Pre-incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Initiate the kinase reaction by adding 4 µL of the [γ-³³P]-ATP solution. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately measured.[4]

  • Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.

  • Stop the reaction by adding 20 µL of 0.75% phosphoric acid.

  • Spot 10 µL of the reaction mixture from each well onto a filter membrane.

  • Wash the filter membranes multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Dry the filter membranes and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Example Data Presentation:

CompoundTarget KinaseIC₅₀ (nM)
Inhibitor Ac-Met15.2
Inhibitor Bc-Met125.8
Foretinib (Control)c-Met10.5
Protocol 2: Cell-Based Target Engagement (NanoBRET™ Assay)

While in vitro assays confirm biochemical potency, it is crucial to verify that the compound can enter a live cell and bind to its intended target.[5] The NanoBRET™ assay is a powerful tool for this purpose.[6]

Principle:

The assay measures Bioluminescence Resonance Energy Transfer (BRET) between a kinase fused to NanoLuc® luciferase and a fluorescent tracer that binds to the kinase's active site. When an unlabeled test compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.[5][6]

Materials and Reagents:

  • HEK293 cells

  • Plasmid DNA encoding the NanoLuc®-kinase fusion protein

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer and Nano-Glo® Substrate (Promega)

  • Test compounds in DMSO

Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion plasmid according to the manufacturer's protocol.

  • Cell Plating: After 24 hours, harvest the transfected cells and plate them in a white, 96-well assay plate.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the cells and incubate for 2 hours in a humidified incubator at 37°C, 5% CO₂.

  • Tracer and Substrate Addition: Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate detection reagent according to the manufacturer's protocol. Add this reagent to all wells.

  • Signal Reading: Read the plate on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460 nm) and acceptor emission (Tracer, >600 nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log of the compound concentration and fit the data to determine the cellular IC₅₀ value. This confirms target engagement and provides a measure of apparent cellular potency.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

The ultimate goal of an anticancer kinase inhibitor is to stop the proliferation of cancer cells. The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[7]

Principle:

Viable cells contain mitochondrial reductase enzymes that can convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials and Reagents:

  • Cancer cell line (e.g., A549, HT-29, relevant to the kinase target)[2]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Test compounds in DMSO

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a no-cell control (media only).

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the culture medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the DMSO control. Plot the viability against the log of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The 1,2,4-triazine scaffold represents a highly validated and versatile starting point for the development of novel kinase inhibitors. A successful drug discovery campaign requires a synergistic approach that combines rational, structure-based design with efficient chemical synthesis and a robust cascade of biological assays. By systematically exploring the structure-activity relationships of this privileged core and employing a rigorous testing strategy that progresses from biochemical potency to cellular target engagement and phenotypic outcomes, researchers can efficiently identify and optimize promising lead candidates for further preclinical development.

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. PMC - NIH.
  • Eurofins Discovery. (n.d.). Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Benchchem. (n.d.). Application Notes and Protocols for the Functionalization of the 1,2,4-Triazine Ring Using 3-Chloro-5-(p-tolyl).
  • Promega Corporation. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • Bio-protocol. (2022). In vitro kinase assay.
  • ACS Publications. (2024). Efficient, Scalable Synthesis of Functionalized Pyrrolo[2,1-f][6][8][9]triazines. Available at:

  • MDPI. (2022). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][6][8][9]triazines. Available at:

  • Protocols.io. (2024). In vitro kinase assay.
  • ResearchGate. (n.d.). Synthetic route for 5, 6-diaryl-1, 2, 4-triazine derivatives....
  • SCIRP. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents.
  • ResearchGate. (2023). In vitro kinase assay v1. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services.
  • PubMed. (2017). Design, synthesis and molecular modeling studies of new series of antitumor 1,2,4-triazines with potential c-Met kinase inhibitory activity.
  • Creative Diagnostics. (n.d.). Kinase Activity Assay.
  • ResearchGate. (2026). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][8][10][11] triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. Available at:

  • Digital Commons @ USF. (n.d.). Synthesis of[6][8][9]-Triazines as Kinase Inhibitors and of Novel Fluorine Capture Reagents for PET probes. Available at:

  • ResearchGate. (2025). Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors.
  • ResearchGate. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][6][8][9]triazines. Available at:

  • PMC. (n.d.). Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors.
  • PMC. (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists.
  • Unipd. (2023). Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with.
  • PubMed. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][8][10][11]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. Available at:

  • ResearchGate. (2025). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting regioisomer formation in 1,2,4-triazine synthesis

Welcome to the Technical Support Center for 1,2,4-Triazine Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot one of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2,4-Triazine Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot one of the most persistent challenges in heterocyclic chemistry: the formation of regioisomers during the synthesis of substituted 1,2,4-triazines.

Below, you will find a diagnostic workflow, deep-dive FAQs explaining the mechanistic causality of these issues, an optimization matrix, and a self-validating experimental protocol.

Diagnostic Workflow for Regioisomer Resolution

RegioisomerTroubleshooting Start Unsymmetrical 1,2-Dicarbonyl + Amidrazone Problem Regioisomer Mixture (Poor Selectivity) Start->Problem Similar Carbonyl Reactivity Strat1 Electronic/Steric Modulation Problem->Strat1 Redesign Substrate Strat2 Solvent & Temp Optimization Problem->Strat2 Kinetic Control Strat3 Alternative Routes (e.g., Domino Annulation) Problem->Strat3 Bypass Intermediate Goal Pure Regioselective 1,2,4-Triazine Strat1->Goal Strat2->Goal Strat3->Goal

Logical workflow for diagnosing and resolving regioisomer mixtures in 1,2,4-triazine synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does the condensation of an unsymmetrical 1,2-dicarbonyl compound with an amidrazone invariably yield a mixture of regioisomers? A1: The classical synthesis of 1,2,4-triazines relies on the condensation of an amidrazone with an α-dicarbonyl compound[1]. The amidrazone supplies the N1, N2, and C3 atoms of the triazine ring, while the dicarbonyl supplies C5, C6, and N4[1]. The reaction initiates via the nucleophilic attack of the amidrazone's terminal nitrogen (NH2) onto a carbonyl carbon[2]. When the dicarbonyl is unsymmetrical, the two carbonyl groups possess distinct electrophilicities and steric environments. If these differences are marginal, the terminal nitrogen attacks both sites indiscriminately, leading to a mixture of 5,6- and 6,5-disubstituted (or 3,5- and 3,6-disubstituted) regioisomers[3].

Q2: How can I manipulate the reaction conditions to favor one regioisomer over the other? A2: Regioselectivity is governed by the competition between kinetic and thermodynamic control.

  • Temperature & Solvent: High temperatures and polar protic solvents (e.g., refluxing acetic acid) promote reversibility, often leading to a thermodynamic mixture[3]. Conversely, conducting the initial condensation at low temperatures (-78 °C to 0 °C) in non-polar or aprotic solvents (e.g., DCM, THF) favors the kinetic product by amplifying the activation energy differences ( ΔΔG‡ ) between the two electrophilic sites[4].

  • Steric/Electronic Modulation: Bulky substituents adjacent to one carbonyl group sterically hinder the amidrazone's approach, forcefully directing the attack to the less hindered carbonyl[1]. Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl, making it the preferred site for the initial nucleophilic attack[1].

Q3: If modifying conditions fails, what alternative synthetic routes offer absolute regiocontrol? A3: When substrate modification is impossible, you must bypass the ambiguous 1,2-dicarbonyl intermediate entirely.

  • Domino Annulation & 1,3-Dipolar Cycloadditions: One-pot multi-step domino reactions or the cycloaddition of 1,2,4-triazin-1-ium ylides with dipolarophiles offer excellent regiocontrol by assembling the ring through entirely different mechanistic pathways[3].

  • Masked Dicarbonyls / Alpha-Keto Acetals: Utilizing substrates where one reactive site is chemically distinct from the other guarantees regioselectivity. For instance, the regioselective condensation of aminotriazines with chloroacetaldehyde entirely prevents isomer formation because the highly reactive aldehyde and the chloride leaving group dictate a single, unidirectional cyclization pathway[5].

Q4: How do I separate regioisomers if a mixture is unavoidable? A4: Regioisomers of 1,2,4-triazines often co-elute on standard normal-phase silica gel due to their nearly identical polarities. Semi-preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the gold standards for this challenge[3][4]. These techniques exploit minute differences in the isomers' three-dimensional dipole moments. If the target compound is a solid, fractional crystallization can occasionally isolate the major isomer if it possesses a significantly more stable crystal lattice packing[4].

Quantitative Data: Reaction Condition Optimization

To assist in your experimental design, the following table summarizes the causal relationship between reaction conditions and typical regioisomer distributions.

Table 1: Representative Optimization Matrix for Regioselective 1,2,4-Triazine Condensation

Solvent PolarityTemperatureAdditive / CatalystDominant Control MechanismTypical Regioisomer Ratio (Kinetic : Thermodynamic)
High (EtOH/AcOH)Reflux (78–118 °C)None / Weak AcidThermodynamic55:45 to 60:40
Medium (THF)0 °C to RTNoneMixed75:25 to 85:15
Low (DCM/Toluene)-78 °CLewis Acid (e.g., BF3·OEt2)Kinetic> 90:10

Note: Exact ratios are highly substrate-dependent. This table represents general empirical trends observed during kinetic vs. thermodynamic optimization[1][3][4].

Validated Protocol: Regioselective Synthesis and Self-Validating Isolation

This methodology is designed as a closed-loop, self-validating system. It ensures that every step is monitored and structurally verified, preventing the accidental advancement of the wrong regioisomer into downstream drug development assays.

Objective: Synthesize a target kinetically-favored 1,2,4-triazine while minimizing the thermodynamic isomer, followed by definitive structural validation.

Step 1: Reaction Setup (Kinetic Control)

  • Dissolve the unsymmetrical 1,2-dicarbonyl compound (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Causality Note: Cryogenic temperatures suppress the thermodynamic equilibration pathway, locking the reaction into kinetic control[4].

Step 2: Reagent Addition

  • Slowly add a freshly prepared solution of the amidrazone (1.05 eq) in DCM dropwise over 30 minutes[1].

  • Causality Note: Fresh preparation prevents amidrazone self-condensation[1]. Slow addition at low temperatures ensures the highly nucleophilic terminal nitrogen of the amidrazone selectively attacks only the most electrophilic, least sterically hindered carbonyl carbon[2].

Step 3: Self-Validating Monitoring and Quenching

  • Monitor the reaction via LC-MS every 30 minutes.

  • Validation Check: Look for the disappearance of the dicarbonyl mass ( [M+H]+ ) and the appearance of the uncyclized hydrazone intermediate mass.

  • Once the intermediate is fully formed, slowly warm the reaction to room temperature to facilitate the final dehydrative ring closure. Quench with saturated aqueous NaHCO3​ .

Step 4: Purification

  • Extract the organic layer, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • If TLC indicates a residual mixture of isomers, bypass standard silica gel chromatography. Employ semi-preparative HPLC using a carefully optimized gradient (e.g., Water/Acetonitrile with 0.1% TFA) to achieve baseline separation of the regioisomers[3][4].

Step 5: Self-Validating Structural Assignment

  • Critical Step: Do not rely on 1H-NMR chemical shifts alone, as they can be ambiguous for triazine core protons.

  • Acquire 2D NOESY or HMBC NMR spectra. A Nuclear Overhauser Effect (NOE) cross-peak between the substituent at C3 (derived from the amidrazone) and the proton/substituent at C5 definitively confirms the 3,5-regioisomer geometry over the 3,6-regioisomer.

References[3] BenchChem. "Technical Support Center: Regioselective Synthesis of Substituted 1,2,4-Triazines." BenchChem. URL: https://www.benchchem.com[5] Gauthier, D. R., et al. "Palladium-Catalyzed Regioselective Arylation of Imidazo[1,2-b][1,2,4]triazine: Synthesis of an α2/3-Selective GABA Agonist." Journal of Organic Chemistry, ACS Publications. URL:https://pubs.acs.org/doi/10.1021/jo0507035[1] BenchChem. "Common side reactions in the synthesis of 3,6-disubstituted 1,2,4-triazines." BenchChem. URL:https://www.benchchem.com[2] Juhász, L., et al. "First Synthesis of 3-Glycopyranosyl-1,2,4-Triazines and Some Cycloadditions Thereof." Molecules, PubMed Central (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9693356/[4] BenchChem. "Identifying and minimizing side products in 1,2,4-triazine synthesis." BenchChem. URL: https://www.benchchem.com

Sources

Optimization

Technical Support Center: Purification of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine

Welcome to the dedicated technical support guide for the purification of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the purification of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine. This document is designed for researchers, medicinal chemists, and process development scientists, providing in-depth, field-tested strategies to overcome common purification challenges. Our focus is on explaining the causality behind experimental choices to empower you to adapt and troubleshoot effectively.

Compound Profile and Impurity Landscape

Understanding the physicochemical properties of the target compound and the likely impurities is the foundation of a successful purification strategy.

N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine is a substituted triazine with the following characteristics:

PropertyValueSource
CAS Number 339013-13-7[1]
Molecular Formula C₁₈H₁₈N₄[1]
Molecular Weight 290.36 g/mol [1]
Predicted LogP 4.0259[1]
Topological Polar Surface Area (TPSA) 50.7 Ų[1]

The relatively high LogP suggests good solubility in common organic solvents like dichloromethane, ethyl acetate, and acetone, making it suitable for standard purification techniques.

Commonly Encountered Impurities

Impurities typically arise from the synthetic route. The synthesis of 1,2,4-triazines often involves the condensation of 1,2-dicarbonyl compounds with amidrazones or similar precursors.[2][3] Potential impurities may include:

  • Unreacted Starting Materials: Such as benzil and N-isopropylguanidine.

  • Regioisomers: If an unsymmetrical dicarbonyl compound is used, regioisomers can form, which are often difficult to separate due to similar physical properties.[2]

  • Hydrolysis Products: The 1,2,4-triazine ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opened byproducts.[2]

  • Solvent Adducts: Residual high-boiling point solvents from the reaction.

Recommended Purification Workflow

A multi-step approach is typically required to achieve high purity (>98%). The general workflow involves an initial workup followed by one or more chromatographic or crystallization steps.

Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Workup / LLE Crude->Workup Quench Reaction Concentration Concentration in vacuo Workup->Concentration Separate & Dry Organic Layer Primary_Purification Primary Purification Concentration->Primary_Purification Flash_Chroma Flash Column Chromatography Primary_Purification->Flash_Chroma Significant Impurities Recrystallization Recrystallization Primary_Purification->Recrystallization Minor Impurities High_Purity High-Purity Polishing Flash_Chroma->High_Purity Recrystallization->High_Purity Prep_HPLC Preparative HPLC High_Purity->Prep_HPLC If Needed Analysis Purity Analysis (HPLC, NMR, MP) High_Purity->Analysis Directly if Purity is Sufficient Prep_HPLC->Analysis Pure_Product Pure Product (>98%) Analysis->Pure_Product

Caption: General purification workflow for N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This is the most common primary purification technique for removing significant impurities with different polarities.[4]

Rationale: Flash chromatography utilizes a stationary phase (typically silica gel) and a mobile phase (eluent) to separate compounds based on their differential adsorption. The choice of eluent is critical and is predetermined using Thin Layer Chromatography (TLC) to ensure adequate separation (ΔRf > 0.2) between the target compound and impurities.

Step-by-Step Methodology:

  • Solvent System Optimization:

    • On a silica TLC plate, spot the crude material.

    • Develop the plate in various solvent systems (e.g., hexane/ethyl acetate mixtures, dichloromethane/methanol).

    • The ideal system will give the target compound an Rf value of ~0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles or cracks are present.[4]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for better resolution, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this to the top of the packed column.[5]

  • Elution:

    • Begin elution with the chosen solvent system. A gradient elution (gradually increasing solvent polarity) may be necessary to separate closely eluting impurities.

  • Fraction Collection & Analysis:

    • Collect fractions and monitor them by TLC to identify those containing the pure product.[4]

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

Recrystallization is an excellent technique for removing minor impurities and is often used as a final polishing step for solid compounds.[4][6]

Rationale: This method relies on the principle that the target compound has high solubility in a chosen solvent at an elevated temperature but low solubility at a lower temperature. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Step-by-Step Methodology:

  • Solvent Selection:

    • Test the solubility of a small amount of the compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at boiling.[7][8][9] The ideal solvent will dissolve the compound only when hot.

  • Dissolution:

    • In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude solid to achieve complete dissolution.[10]

  • Hot Filtration (Optional):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Crystal Collection & Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities adhering to the crystal surface.[4]

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Recrystallization • The product is too soluble in the chosen solvent, even when cold.• Too much solvent was used for dissolution.• The solution was cooled too quickly.Re-evaluate Solvent: Choose a solvent in which the compound has lower solubility at cold temperatures. Consider a co-solvent (anti-solvent) system (e.g., Ethanol/Water, Acetone/Hexane).[10]• Concentrate Solution: If too much solvent was used, carefully evaporate some of it and attempt to recrystallize again.• Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath.[6]
Product "Oils Out" Instead of Crystallizing • Presence of significant impurities disrupting the crystal lattice.• The solution is supersaturated.• The cooling process is too rapid.Pre-Purify: Purify the crude product by column chromatography first to remove the bulk of impurities.[6]• Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[10]• Dilute & Recool: Add a small amount of hot solvent to dissolve the oil, then allow it to cool even more slowly.
Compound Degrades on Silica Column • Standard silica gel is acidic and can cause decomposition of sensitive triazine compounds.[5]• The compound is thermally unstable and degrades from the heat generated during dry packing evaporation.Use Neutralized Silica: Pre-treat the silica gel by washing it with a solvent containing a small amount of a non-nucleophilic base (e.g., triethylamine in hexane), then re-equilibrate with your eluent.• Consider Alumina: Use neutral or basic alumina as the stationary phase instead of silica gel.• Stability Test: Spot the crude material on a TLC plate, let it sit for 30-60 minutes, then elute. If a new, more polar spot appears, decomposition is likely.[5]
Poor Separation During Column Chromatography • The solvent system is not optimized.• The column was packed improperly (channeling).• The sample was loaded in too large a volume or in too strong a solvent.Optimize Eluent via TLC: Ensure a good separation factor (ΔRf) between your product and impurities on the TLC plate.[4]• Repack Column: Ensure the silica gel is packed uniformly without any air gaps.[4]• Improve Loading: Use the "dry loading" technique or dissolve the sample in the absolute minimum volume of eluent.[4]
Troubleshooting Decision Tree: Oiling Out

Oiling Out Troubleshooting Start Product 'Oils Out' During Recrystallization Check_Purity Is crude purity <90%? Start->Check_Purity Column_Chroma Perform Flash Column Chromatography First Check_Purity->Column_Chroma Yes Check_Cooling Was cooling too rapid? Check_Purity->Check_Cooling No Reattempt_Recryst Re-attempt Recrystallization Column_Chroma->Reattempt_Recryst Slow_Cooling Redissolve in min. hot solvent. Cool slowly to RT, then ice bath. Check_Cooling->Slow_Cooling Yes Check_Solvent Is solvent appropriate? Check_Cooling->Check_Solvent No Slow_Cooling->Reattempt_Recryst Co_Solvent Try a co-solvent system (e.g., Ethanol/Water) Check_Solvent->Co_Solvent No Induce Induce Crystallization: - Scratch flask - Add seed crystal Check_Solvent->Induce Yes Co_Solvent->Reattempt_Recryst Induce->Reattempt_Recryst

Caption: Decision tree for troubleshooting when a product oils out.

Frequently Asked Questions (FAQs)

Q1: What is the best first step after quenching my reaction? An initial liquid-liquid extraction (LLE) is highly recommended. After quenching the reaction, dilute the mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane. This will remove highly polar impurities (like salts) into the aqueous layer and some non-polar impurities will remain in the organic layer with your product. The combined organic layers should then be dried and concentrated.[4][8]

Q2: My compound is still impure after column chromatography and recrystallization. What's next? If a purity of >98% is required for applications like biological assays, a final purification step using semi-preparative High-Performance Liquid Chromatography (HPLC) is highly effective.[4][10] This technique offers much higher resolution than flash chromatography but is suitable for smaller quantities.

Q3: How can I remove colored impurities during recrystallization? If colored impurities persist, they may have similar solubility to your product. You can try adding a very small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.[10] Use charcoal sparingly, as it can also adsorb your desired product.

Q4: Can I use reversed-phase chromatography for this compound? Yes. Given its predicted LogP of ~4, N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine is sufficiently non-polar for reversed-phase (e.g., C18) chromatography. This can be an excellent alternative if you experience decomposition on silica gel or have impurities that are difficult to separate using normal-phase chromatography. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.

References

  • Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Deriv
  • Technical Support Center: Purification of Polar Triazine Deriv
  • Identifying and minimizing side products in 1,2,4-triazine synthesis. (2025). Benchchem.
  • Synthesis of triazine derivative and its application in the modification of cellulose nanocrystals. (2017). BioResources.
  • Technical Support Center: Purification of Triazene Compounds. (2025). Benchchem.
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023). Journal of Medicinal and Chemical Sciences.
  • Preparation of triazine derivatives. (1967).
  • Purification methods for 2,4,6-Tribromo-1,3,5-triazine products. (2025). Benchchem.
  • N-Isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine. ChemScene.
  • Novel one pot synthesis of substituted 1,2,4-triazines. (2008). Arkivoc.

Sources

Troubleshooting

Technical Support Center: Semi-Preparative HPLC for Substituted Triazine Isomers

Welcome to the Technical Support Center for the isolation of substituted triazine isomers using semi-preparative High-Performance Liquid Chromatography (HPLC). Substituted triazines (such as 1,2,4-triazine and 1,3,5-tria...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation of substituted triazine isomers using semi-preparative High-Performance Liquid Chromatography (HPLC). Substituted triazines (such as 1,2,4-triazine and 1,3,5-triazine derivatives) present unique chromatographic challenges. Because these regioisomers share identical molecular weights and nearly identical hydrophobicities, standard reversed-phase approaches often result in co-elution. Furthermore, the basic nitrogen atoms within the triazine ring readily interact with residual acidic silanols on silica-based stationary phases, leading to severe peak tailing.

As a Senior Application Scientist, I have designed this guide to provide self-validating protocols, scale-up mathematics, and mechanistic troubleshooting logic to ensure high-purity isolation of your target compounds.

Workflow Overview

Workflow A Analytical HPLC Method Optimization B Determine Scale-Up Factor SF = (d_prep / d_anal)² A->B C Semi-Prep HPLC Injection & Elution B->C D Fraction Collection (Peak-based UV Trigger) C->D E Purity Verification (>95% Target) D->E

Workflow for scaling up triazine isomer isolation from analytical to semi-preparative HPLC.

Section 1: Method Development & Scale-Up Protocols

A successful semi-preparative isolation is entirely dependent on the mechanistic foundation of your analytical method. Once baseline resolution ( Rs​≥1.5 ) is achieved analytically, the method must be scaled geometrically to maintain the exact chromatographic profile.

Step-by-Step Self-Validating Scale-Up Protocol
  • Analytical Selectivity Tuning:

    • Causality: If a standard C18 column fails to resolve the isomers, switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl phase. These phases leverage π−π interactions and shape selectivity to differentiate the distinct spatial arrangement of nitrogen atoms in the triazine rings.

  • Calculate the Geometric Scale-Up Factor (SF):

    • Causality: To maintain the analytical chromatographic profile at the semi-preparative scale, the linear velocity of the mobile phase must remain constant. Calculate the scale-up factor using the formula: SF=(dprep​/danal​)2 , where d is the internal diameter of the columns[1].

  • Adjust Flow Rate and Injection Volume:

    • Causality: Multiply both the analytical flow rate and injection volume by the SF. This ensures the mass load and solvent front scale proportionally, preventing volume overload.

  • Gradient Transfer & System Dwell Volume Adjustment:

    • Causality: Semi-preparative systems often have larger dwell volumes (the volume from the mixing point to the column head). If the triazine isomers elute early, insert an isocratic hold at the beginning of the semi-prep method to match the analytical dwell time, preventing premature elution and band broadening.

  • Fraction Collection:

    • Causality: Utilize peak-based fraction collection triggered by UV absorption (typically 220–254 nm for conjugated triazines) to ensure only the target isomer is isolated[2].

  • Self-Validation (Purity Verification):

    • Causality: A protocol is only as reliable as its verification system. Re-inject a 10 µL aliquot of the pooled semi-prep fractions back onto the analytical HPLC system. A single, symmetrical peak at the original retention time confirms successful isolation and validates that no degradation occurred during fraction collection[1].

Quantitative Data: Standard Scale-Up Parameters

Table 1: Geometric Scaling from Analytical to Semi-Preparative Scale

ParameterAnalytical ScaleSemi-Preparative ScaleScaling Factor (SF)
Column ID (mm) 4.621.2~ 21.2
Flow Rate (mL/min) 1.021.221.2
Injection Volume (µL) 2042421.2
Particle Size (µm) 55N/A (Must match)

Section 2: Troubleshooting Guide & FAQs

Troubleshooting Start Issue: Isomer Co-elution Check1 Is column overloaded? Start->Check1 Yes1 Reduce injection volume or sample concentration Check1->Yes1 Yes No1 Check Selectivity (α) Check1->No1 No Mod1 Adjust Gradient Slope or Modifier (MeOH/ACN) No1->Mod1 Mod2 Change Stationary Phase (PFP or Polar-Embedded) No1->Mod2

Troubleshooting logic for resolving co-eluting substituted triazine isomers.

Q: Why did my isomer resolution drop when moving from 4.6 mm to 21.2 mm ID?

A: A sudden loss of resolution during scale-up is typically caused by concentration overloading or column bed inconsistencies. Triazine isomers are highly susceptible to concentration overloading, which forces the partitioning mechanism into non-linear Langmuir isotherm behavior, resulting in severe peak fronting and merged valleys[3]. Verify that your injection mass does not exceed the column's loading capacity. Additionally, ensure the packing density (Optimum Bed Density) of the semi-prep column matches the analytical column, as radial heterogeneity in larger columns causes band distortion.

Q: My triazine peaks are exhibiting severe tailing. How do I correct this?

A: Triazines contain electron-rich basic nitrogens. These atoms undergo secondary ion-exchange interactions with unendcapped, acidic silanol groups on the silica stationary phase.

  • Resolution: Incorporate a volatile basic modifier to competitively bind to the silanols, or use a low-pH additive to protonate the silanols and suppress these secondary interactions. Alternatively, switch to an endcapped or polar-embedded stationary phase.

Q: The system pressure spikes when injecting crude triazine synthesis mixtures. What is the cause?

A: Crude mixtures often contain polymeric byproducts or insoluble particulates that precipitate upon contact with the mobile phase.

  • Resolution: Ensure the sample is fully dissolved in the initial mobile phase composition. If the sample is only soluble in a strong injection solvent (e.g., 100% DMSO), the sudden change in solvent strength at the column head causes precipitation. Inject smaller volumes or pre-filter the sample through a 0.45 µm PTFE syringe filter.

Quantitative Data: Mobile Phase Modifiers

Table 2: Common Mobile Phase Modifiers for Basic Triazines

ModifierConcentrationMechanistic PurposeEffect on Triazine Isomers
Trifluoroacetic Acid (TFA) 0.1% v/vIon-pairing and silanol suppressionSharpens peaks, increases retention of basic isomers
Triethylamine (TEA) 0.1% v/vCompetitive silanol bindingReduces tailing without altering bulk mobile phase pH significantly
Methanol (vs. Acetonitrile) VariableAlters hydrogen bonding capacityCan resolve co-eluting regioisomers by exploiting subtle dipole differences

References

  • HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods - hplccourses.com -

  • Application Note: Semi-preparative HPLC for the Isolation of Pure 10-Hydroxyoleuropein - benchchem.com - 1

  • Preparative Chromatography Solutions | For Sample Preparation & Purification - waters.com -

  • What is Preparative HPLC | Find Your Purification HPLC System - agilent.com - 2

  • Principles in preparative HPLC - University of Warwick - 3

Sources

Optimization

overcoming low yield in the synthesis of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with low yields during the functionalization of the 1,2,4-triazine core.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with low yields during the functionalization of the 1,2,4-triazine core. The synthesis of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine relies on a nucleophilic aromatic substitution ( SN​Ar ). However, the highly electron-deficient nature of the triazine ring makes it susceptible to degradation, while the extreme volatility of isopropylamine complicates the amination step.

This guide deconstructs the causality behind these failures, provides self-validating protocols, and introduces a modern, high-yield alternative to traditional chlorination.

Mechanistic Workflow: Traditional vs. Modern Routes

The diagram below illustrates the classical chlorination pathway (Route A) and the modern, high-yield cyanation pathway (Route B).

Synthesis StartA Ethyl phenylglyoxylate + Benzamidrazone IntA1 3,6-diphenyl-1,2,4-triazin-5(4H)-one StartA->IntA1 Condensation (EtOH, Reflux) IntA2 5-chloro-3,6-diphenyl-1,2,4-triazine IntA1->IntA2 Chlorination (POCl3, PhNMe2) Target N-isopropyl-3,6-diphenyl- 1,2,4-triazin-5-amine IntA2->Target Amination (SNAr) (iPrNH2, THF, Sealed) StartB 3,6-diphenyl-1,2,4-triazine-4-oxide IntB1 5-cyano-3,6-diphenyl-1,2,4-triazine StartB->IntB1 Cyanation (Acetone cyanohydrin, TEA) IntB1->Target ipso-Substitution (iPrNH2, Solvent-free)

Figure 1: Comparative synthetic workflows for N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine.

Diagnostic Q&A: Overcoming Bottlenecks

Q1: My yield of 5-chloro-3,6-diphenyl-1,2,4-triazine is consistently below 30% after refluxing in POCl 3​ . What is causing this degradation? The Causality: The 1,2,4-triazin-5(4H)-one precursor is highly sensitive to prolonged heating in neat POCl 3​ . Without a dedicated acid scavenger, the HCl generated during chlorination protonates the triazine nitrogens. This activates the already electron-deficient ring toward nucleophilic attack by trace moisture or chloride ions, leading to irreversible ring-opening and tar formation. The Fix: Never use neat POCl 3​ for this substrate. Instead, perform the reaction in a halogenated solvent (e.g., 1,2-dichloroethane) and add 1.2 equivalents of N,N-dimethylaniline. The aniline derivative acts as an HCl scavenger and a nucleophilic catalyst, forming a highly reactive Vilsmeier-type intermediate that accelerates chlorination, allowing the reaction to complete at 80 °C in under 2 hours.

Q2: The SN​Ar amination of the 5-chloro intermediate with isopropylamine stalls at ~50% conversion. Adding more amine doesn't help. Why? The Causality: Isopropylamine has a boiling point of just 32 °C. Under standard reflux conditions in THF or ethanol, the amine rapidly vaporizes into the condenser and escapes the reaction matrix, drastically reducing its effective concentration. Furthermore, the reaction generates HCl, which protonates the remaining isopropylamine, rendering it non-nucleophilic. The Fix: Conduct the reaction in a sealed pressure vessel (autoclave or heavy-walled Schlenk tube) to physically contain the volatile amine. Additionally, use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. This ensures the isopropylamine remains entirely in its active, free-base form.

Q3: Is there a more efficient, "greener" alternative to the problematic POCl 3​ chlorination route? The Causality: Yes. Recent methodologies have demonstrated that the ipso-substitution of a cyano group at the C5 position is vastly superior to chlorination[1]. The cyano group is an excellent leaving group on the electron-deficient triazine core. By converting 3,6-diphenyl-1,2,4-triazine-4-oxide to 5-cyano-3,6-diphenyl-1,2,4-triazine using acetone cyanohydrin, you create a highly activated electrophile. The Fix: React the 5-cyano intermediate directly with isopropylamine. This reaction can be run under solvent-free conditions, driving the equilibrium forward rapidly and eliminating the need for harsh halogenating agents[2].

Standard Operating Procedures (SOPs)

Protocol A: Sealed-Vessel Amination (Optimized Traditional Route)

Self-Validation Check: The starting 5-chloro-3,6-diphenyl-1,2,4-triazine is bright yellow. A successful amination results in a distinct color shift to a pale off-white or colorless solution, confirming the disruption of the extended donor-acceptor conjugation.

  • Preparation: In a 50 mL heavy-walled pressure tube equipped with a magnetic stir bar, dissolve 5-chloro-3,6-diphenyl-1,2,4-triazine (1.0 eq) in anhydrous THF (0.2 M).

  • Reagent Addition: Add DIPEA (1.5 eq) followed by isopropylamine (2.0 eq). Critical: The reaction mixture must be chilled to 0 °C during addition to prevent premature amine volatilization.

  • Sealing & Heating: Seal the tube tightly with a Teflon bushing. Heat the stirred mixture behind a blast shield at 70 °C for 6 hours.

  • Workup: Cool the vessel completely to room temperature before carefully venting. Concentrate under reduced pressure, partition between EtOAc and saturated NaHCO 3​ , dry the organic layer over Na 2​ SO 4​ , and concentrate to yield the crude product.

Protocol B: Solvent-Free ipso-Substitution (Modern Route)

Self-Validation Check: The reaction mixture will transition from a solid suspension to a transient melt as the substitution occurs, releasing gaseous byproducts and forming a homogenous paste.

  • Preparation: In a heavy-walled glass vial, combine 5-cyano-3,6-diphenyl-1,2,4-triazine (1.0 eq) and isopropylamine (3.0 eq). No additional solvent is required[1].

  • Reaction: Seal the vial and heat to 80 °C for 3 hours. The excess isopropylamine acts as both the nucleophile and the reaction medium.

  • Purification: Cool the vessel to room temperature and vent carefully in a fume hood (Caution: HCN byproduct is generated and trapped as the isopropylammonium cyanide salt). Triturate the crude residue with cold ethanol to precipitate the pure N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine.

Quantitative Performance Metrics

The following table summarizes the operational differences between the traditional chlorination/amination sequence and the modern cyano-ipso-substitution route.

MetricRoute A (POCl 3​ / Sealed SN​Ar )Route B (Cyano ipso-substitution)
Overall Yield (2 steps) 35 – 45%75 – 85%
Amination Reaction Time 6 – 12 hours2 – 4 hours
Amination Temperature 70 °C (Sealed THF)80 °C (Solvent-free)
Primary Impurities 5-OH reversion, tar degradationTrace unreacted nitrile
E-factor (Waste ratio) > 50< 10

References

  • Kopchuk, D. S., et al. "Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines with greener prospects." RSC Advances 7.16 (2017): 9861-9868. URL:[Link]

  • Charushin, V. N., et al. "Expedient synthesis of 1,2,4-triazinyl substituted benzo[c]coumarins via double oxidation strategy." Chimica Techno Acta 10.1 (2023). URL:[Link]

Sources

Troubleshooting

addressing hydrolysis of the 1,2,4-triazine ring during workup

A Guide to Addressing and Preventing Hydrolysis of the 1,2,4-Triazine Ring During Workup Welcome to the Technical Support Center for 1,2,4-triazine synthesis. This resource is designed for researchers, scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Addressing and Preventing Hydrolysis of the 1,2,4-Triazine Ring During Workup

Welcome to the Technical Support Center for 1,2,4-triazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during their experiments, with a specific focus on the hydrolytic stability of the 1,2,4-triazine ring.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the workup of reactions involving 1,2,4-triazines, providing explanations and actionable solutions to prevent ring hydrolysis.

FAQ 1: I'm observing a significant amount of a polar byproduct in my crude reaction mixture after aqueous workup. Could this be due to hydrolysis of my 1,2,4-triazine?

Answer:

Yes, it is highly probable that the polar byproduct is a result of hydrolysis of the 1,2,4-triazine ring. The electron-deficient nature of the 1,2,4-triazine ring, caused by the presence of three electronegative nitrogen atoms, makes it susceptible to nucleophilic attack by water, especially under acidic or basic conditions.[1] This can lead to ring-opening and the formation of various degradation products.

Troubleshooting Workflow: Suspected Hydrolysis

cluster_0 Problem Identification cluster_1 Diagnosis cluster_2 Root Cause cluster_3 Solutions start Polar Byproduct Observed (TLC/LC-MS) q1 Aqueous Workup Performed? start->q1 q2 Acidic or Basic Conditions Used? q1->q2 Yes cause Hydrolysis of 1,2,4-Triazine Ring Likely q2->cause Yes sol1 Modify Workup Procedure cause->sol1 sol2 Control pH cause->sol2 sol3 Minimize Water Contact cause->sol3 sol4 Lower Temperature cause->sol4

Caption: Troubleshooting workflow for suspected hydrolysis of the 1,2,4-triazine ring.

Key Factors Influencing Hydrolysis:

  • pH: The 1,2,4-triazine ring is susceptible to hydrolysis under both acidic and basic conditions.[1] The rate of hydrolysis is often pH-dependent.[1][2]

  • Substituents: Electron-withdrawing groups on the triazine ring can increase its susceptibility to nucleophilic attack by water, making it more prone to hydrolysis.[1]

  • Temperature: Higher temperatures can accelerate the rate of hydrolysis.[3]

  • Presence of Water: Prolonged exposure to water during the workup process increases the risk of hydrolysis.[3]

FAQ 2: What are the best practices for quenching a reaction containing a 1,2,4-triazine to avoid hydrolysis?

Answer:

The goal of quenching is to neutralize any reactive species without creating conditions that promote triazine ring hydrolysis. The ideal quenching procedure will depend on the specific reaction conditions.

Recommended Quenching Strategies:

Reaction Condition Recommended Quenching Agent Rationale
Acidic Saturated sodium bicarbonate (NaHCO₃) solution, added slowly at 0 °C.Neutralizes the acid without creating a strongly basic environment. The cold temperature helps to dissipate any heat generated during neutralization.
Basic Saturated ammonium chloride (NH₄Cl) solution or dilute hydrochloric acid (e.g., 1M HCl) added dropwise at 0 °C.Neutralizes the base. Ammonium chloride provides a mildly acidic quench. If using HCl, careful addition is crucial to avoid a highly acidic environment.
Organometallic Reagents Saturated ammonium chloride (NH₄Cl) solution at 0 °C.Provides a proton source to quench the organometallic reagent while maintaining a pH that is generally safe for the triazine ring.

Experimental Protocol: General Quenching Procedure

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the appropriate quenching solution dropwise with vigorous stirring.

  • Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter to ensure it is near neutral (pH 7-8).[4][5]

  • Proceed immediately to the extraction step.

FAQ 3: How should I perform the extraction and washing steps to minimize hydrolysis?

Answer:

The key is to minimize the contact time between the 1,2,4-triazine and the aqueous phase, and to control the pH of the aqueous layer.

Extraction and Washing Workflow

start Quenched Reaction Mixture extract Extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). start->extract wash1 Wash the combined organic layers with brine (saturated NaCl solution). extract->wash1 dry Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). wash1->dry filter Filter to remove the drying agent. dry->filter concentrate Concentrate under reduced pressure. filter->concentrate

Caption: Recommended workflow for extraction and washing.

Detailed Steps and Rationale:

  • Extraction: After quenching, promptly extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.[1] Perform the extraction multiple times (e.g., 3x) to ensure complete recovery of the product.

  • Washing with Brine: Instead of washing with deionized water, use a saturated sodium chloride solution (brine). Brine helps to break up emulsions and reduces the solubility of the organic product in the aqueous layer, thereby minimizing contact time with water.

  • Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate or magnesium sulfate to remove any residual water.[1]

  • Avoid Acidic or Basic Washes (if possible): If your product's properties allow, avoid washing with acidic or basic solutions. If an acid or base wash is necessary to remove impurities, use dilute solutions (e.g., 0.1-0.5 M) and work quickly. Immediately follow with a brine wash to neutralize any remaining acid or base.

FAQ 4: How can I confirm if hydrolysis has occurred and identify the degradation products?

Answer:

Several analytical techniques can be used to detect and identify hydrolysis products.

Analytical Techniques for Detecting Hydrolysis:

  • Thin-Layer Chromatography (TLC): Hydrolysis products are typically more polar than the parent 1,2,4-triazine and will have a lower Rf value on the TLC plate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying hydrolysis products.[6][7] You will observe new peaks in the chromatogram with corresponding molecular ions that are different from your starting material and expected product. The mass difference can often suggest the addition of water and subsequent fragmentation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used to quantify the extent of hydrolysis by comparing the peak area of the parent triazine to that of the degradation products.[1][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the hydrolysis products, although isolation of the byproducts may be necessary for unambiguous characterization.

References

  • Recent Advances in the Extraction of Triazines from Water Samples. IntechOpen. Available at: [Link]

  • Effect of pH on the recovery of s-triazine herbicides (0.02 µg mL -1, 25°C, three parallel experiments). ResearchGate. Available at: [Link]

  • Hydrolysis of polyphenyl-1, 2, 4-triazine and polyphenyl-1, 3, triazine in high temperature water. ResearchGate. Available at: [Link]

  • Relative Stability and Structure of Dihydro-1,2,4-triazines: A Theoretical Study. PubMed. Available at: [Link]

  • Synthesis of 1,2,4-Triazines and the Triazinoisoquinolinedione DEF Ring System of Noelaquinone. PMC. Available at: [Link]

  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu. Available at: [Link]

  • Reliable methods for determination of triazine herbicides and their degradation products in seawater and marine sediments using liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Repositório Alice - Embrapa. Available at: [Link]

  • Ring contraction of 1,2,4-triazine derivatives in the synthesis of imidazoles. ResearchGate. Available at: [Link]

  • Strategies for Protecting and Manipulating Triazine Derivatives | Request PDF. ResearchGate. Available at: [Link]

  • Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S. ACS Publications. Available at: [Link]

  • One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines | Organic Letters. ACS Publications. Available at: [Link]

  • Influence of extraction time on the extraction efficiency of triazines... ResearchGate. Available at: [Link]

  • Determination of hydroxy-s-triazines in water using HPLC or GC-MS. ResearchGate. Available at: [Link]

  • WO2012072663A1 - Separation of triazine derivatives enantiomers using tartaric acid - Google Patents. Google Patents.
  • (Hetero)Arene Ring-Fused[1][4][5]Triazines. MDPI. Available at: [Link]

  • Progress in the Synthesis of 1,2,4-Triazines by Tandem Cyclization. SIOC Journals. Available at: [Link]

  • Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Publications. Available at: [Link]

Sources

Optimization

optimizing reaction conditions for the synthesis of 5-amino-1,2,4-triazines

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have structured this portal to address the thermodynamic, kinetic, and regioselective challenges inherent in synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have structured this portal to address the thermodynamic, kinetic, and regioselective challenges inherent in synthesizing 5-amino-1,2,4-triazines—a critical pharmacophore found in sodium channel blockers and anticonvulsants like Lamotrigine.

This guide bypasses generic advice, focusing instead on the causality of reaction failures and providing self-validating, field-proven protocols.

Quick Reference: Optimized Reaction Parameters

The following table summarizes the quantitative data and mechanistic advantages for the three primary synthetic routes used to generate 5-amino-1,2,4-triazine scaffolds.

Synthesis RouteKey ReagentsTempTimeTypical YieldMechanistic Advantage
Condensation Amidrazone + Ethyl 3-amino-2,3-dioxopropanoate78 °C (Reflux)2 h45–82%High regioselectivity; straightforward cyclization without harsh oxidants 1.
Amidine Rearrangement 1,2,4-triazine-4-oxide + Hydroxylamine200 °C4 h~36%Access to highly substituted 6-aryl derivatives via cascade rearrangement .
Solvent-Free Substitution 5-cyano-1,2,4-triazine + ArylaminesMelt~15 minHighEco-friendly; high effective molarity drives the displacement of the cyano group 2.

Mechanistic Workflows

Understanding the reaction pathway is critical for troubleshooting stalled reactions. Below are the logical workflows for our two most complex synthesis strategies.

G A Amidrazone Derivatives C Condensation (Ethanol, Reflux, 2h) A->C B Ethyl 3-amino-2,3- dioxopropanoate B->C D Uncyclized Hydrazone C->D Nucleophilic Attack E 5-amino-1,2,4-triazine Product D->E Dehydration & Cyclization

Workflow of 5-amino-1,2,4-triazine synthesis via amidrazone condensation.

Rearrangement N1 6-aryl-5-amino- 1,2,4-triazine-4-oxide N2 Hydroxylamine Addition at C-3 N1->N2 N3 Ring Opening Intermediate N2->N3 Elevated Temp (200 °C) N4 Amidine Rearrangement N3->N4 N5 6-aryl-5-hydroxylamine- 1,2,4-triazine N4->N5 Regioselective Cascade

Amidine rearrangement pathway in 5-amino-6-aryl-1,2,4-triazine-4-oxides.

Troubleshooting & FAQs

Q: In the synthesis of 5-amino-1,2,4-triazines via amidrazone condensation, why do I sometimes isolate uncyclized alkylidene intermediates instead of the target triazine? A: The condensation of amidrazones with dicarbonyls proceeds via an initial nucleophilic attack to form a hydrazone intermediate. If the electrophilicity of the second carbonyl group is insufficient, or if the dehydration step is thermodynamically hindered, the reaction stalls at the linear adduct [[3]](). To drive cyclization, ensure strict anhydrous conditions during the latter half of the reflux. Utilizing highly reactive unsymmetrical carbonyls (like ethyl 3-amino-2,3-dioxopropanoate) in boiling ethanol consistently overcomes this barrier, yielding the cyclized 5-amino-1,2,4-triazine in 2 hours 1.

Q: How can I achieve amination at the C-5 position of 1,2,4-triazine-4-oxides without using harsh, degrading conditions? A: Direct amination of 1,2,4-triazine rings is historically challenging and requires severe conditions that often degrade the substrate 4. A highly regioselective alternative is the amidine rearrangement. By reacting 6-aryl-5-amino-1,2,4-triazine-4-oxides with hydroxylamine at the C-3 position, a cascade ring-opening and ring-closure process is initiated. While this rearrangement requires elevated temperatures (~200 °C), it entirely bypasses traditional nucleophilic aromatic substitution barriers, yielding 5-hydroxylamine-1,2,4-triazines .

Q: Are there scalable, eco-friendly methods for synthesizing 5-amino substituted 1,2,4-triazines that avoid halogenated solvents? A: Yes. Solvent-free fusion methodologies have proven highly effective and eliminate prototropic solvent effects. For example, the catalyst-free reaction between 5-cyano-1,2,4-triazines and arylamines (or hetarylamines like 4-aminoantipyrine) under solvent-free heating affords 5-amino-1,2,4-triazines in excellent yields 2. The absence of solvent drastically increases the effective molarity of the nucleophile, driving the displacement of the labile cyano group.

Verified Experimental Protocols

Protocol A: Condensation of Amidrazones (Standard Batch Synthesis)

This protocol relies on the thermodynamic sink of the stable triazine aromatic system to drive the reaction forward.

  • Preparation: Dissolve the amidrazone derivative (4.25 mmol) in 20 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer 1.

  • Addition: Add ethyl 3-amino-2,3-dioxopropanoate (2.5 mmol) in one single portion to the stirring solution.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to boiling (approx. 78 °C). Maintain reflux for exactly 2 hours to ensure complete dehydration and cyclization of the intermediate hydrazone [[1]]().

  • Quenching: Remove from heat, allow the solution to cool to room temperature, and pour the mixture into 20 mL of distilled water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and evaporate the solvent in vacuo1.

  • Validation Checkpoint: Successful cyclization is visually accompanied by the formation of an orange/yellow oil or solid. ¹H NMR validation must show a D₂O-exchangeable broad singlet around δ 6.70–6.85 ppm, confirming the presence of the 5-amino group [[1]]().

Protocol B: Solvent-Free Nucleophilic Aromatic Substitution

This green-chemistry approach utilizes thermal fusion to overcome the activation energy barrier of nucleophilic substitution.

  • Preparation: Mechanically grind and mix 5-cyano-1,2,4-triazine (1.0 equiv) with the desired arylamine (1.1 equiv) in a mortar to ensure maximum surface area contact 2.

  • Fusion: Transfer the solid mixture to a reaction tube. Heat gradually under solvent-free conditions until a homogeneous melt is achieved. Maintain the fusion temperature for 15 minutes to drive the displacement of the cyano group 2.

  • Cooling & Work-up: Allow the melt to cool and solidify at room temperature. Triturate the crude solid with warm ethanol to remove unreacted starting materials, yielding the pure 5-amino-1,2,4-triazine derivative.

  • Validation Checkpoint: Successful conversion is marked by the complete disappearance of the sharp cyano (C≡N) stretching band near 2230 cm⁻¹ in the IR spectrum, and the emergence of primary/secondary N-H stretching bands (3300–3400 cm⁻¹) [[2]]().

References

  • Taylor & Francis. "Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents."1

  • ResearchGate. "The Amidine Rearrangement in 5-Amino-6-aryl-1,2,4-triazine-4-oxides Initiated by Hydroxylamine."

  • DOKUMEN.PUB. "Waste-to-Wealth: Resource Recovery and Value-Added Products for Sustainable Development." 2

  • EPDF.PUB. "Advances in Heterocyclic Chemistry, Volume 46."3

  • VDOC.PUB. "Compr. Heterocyclic Chem. Iii Vol. 9 Six-membered Rings With Three Or More Heteroatoms." 4

Sources

Troubleshooting

identifying and characterizing impurities in triazine synthesis

Introduction: The 1,3,5-triazine scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and performance materials. The synthetic routes to these compounds, often involving sequential nucleophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 1,3,5-triazine scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and performance materials. The synthetic routes to these compounds, often involving sequential nucleophilic substitution on cyanuric chloride or cyclotrimerization reactions, are powerful but can be accompanied by the formation of a complex array of process-related impurities. Rigorous identification and characterization of these impurities are not only a matter of regulatory compliance but are fundamental to ensuring product safety, efficacy, and batch-to-batch consistency.

This guide provides researchers, scientists, and drug development professionals with a structured resource for troubleshooting common impurity-related issues encountered during triazine synthesis. It combines mechanistic explanations with practical, field-proven analytical strategies to empower you to confidently identify, control, and characterize impurities in your reaction mixtures and final products.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the origin, types, and regulatory context of impurities in triazine synthesis.

Q1: What are the most common types of impurities in triazine synthesis and how are they formed?

A1: Impurities in triazine synthesis can be broadly categorized based on their origin within the manufacturing process. Understanding these categories is the first step in developing a robust control strategy.

  • Process-Related Impurities: These arise directly from the synthetic route.

    • Unreacted Starting Materials & Intermediates: The synthesis of substituted triazines from cyanuric chloride is a stepwise process. Due to the deactivating effect of each successive substitution, incompletely substituted intermediates, such as mono- and di-substituted triazines, are common impurities.[1] Their presence often indicates insufficient reaction time, non-optimal temperature, or incorrect stoichiometry.[1]

    • By-products from Side Reactions: Hydrolysis of the highly reactive chloro-triazine intermediates can occur if moisture is present, leading to the formation of hydroxyl-substituted triazines like ammeline, ammelide, and cyanuric acid.[1][2] These are often highly polar and may be difficult to remove.

    • Isomers: If unsymmetrical reagents are used, the formation of positional isomers is possible. These can be particularly challenging to separate due to their similar physicochemical properties.

  • Degradation Products: These impurities form during storage or subsequent processing of the drug substance. The triazine ring itself is generally stable, but substituents can be labile to heat, light, or pH extremes.

  • Inorganic Impurities & Residual Solvents: These are not unique to triazine synthesis but must be controlled. They include catalysts, salts, and solvents used during the reaction and purification process.[3][4]

Q2: How do reaction conditions influence the impurity profile?

A2: Reaction conditions are the primary levers for controlling the impurity profile. Each parameter has a direct mechanistic consequence:

  • Temperature: The substitution of each chlorine on a triazine ring has a different activation energy. The first substitution is often exothermic and can be performed at low temperatures (0-5°C), while subsequent substitutions require progressively higher temperatures to drive the reaction to completion.[1] Inadequate temperature control can stall the reaction, leading to an excess of intermediates.

  • pH Control: The nucleophilic substitution reactions on cyanuric chloride generate hydrochloric acid (HCl). This must be neutralized by a base to prevent side reactions, such as the acid-catalyzed hydrolysis of the chlorotriazine species.[1] Furthermore, the nucleophilicity of amine reagents is pH-dependent.

  • Solvent & Moisture: The choice of solvent is critical for ensuring all reagents remain in solution. The presence of water, even in trace amounts, can lead to hydrolysis by-products.[1][5] Using dry solvents and performing reactions under an inert atmosphere can minimize these impurities.[5]

  • Stoichiometry & Addition Rate: A slight excess of the nucleophile is often used to ensure complete substitution.[5] However, a large excess can lead to the formation of other by-products. Controlling the rate of addition can manage the exothermicity of the reaction and prevent localized high concentrations that might favor side reactions.[6]

Q3: What are the regulatory expectations for impurity characterization in pharmaceutical development?

A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established clear guidelines for the control of impurities in new drug substances. The key guideline is ICH Q3A(R2) .[3][7][8]

The core principle is to establish thresholds for reporting, identifying, and qualifying impurities.[4][9] These thresholds are based on the maximum daily dose of the drug.

Threshold TypePurposeGeneral Limit (for max. daily dose ≤ 2g/day)
Reporting Threshold The level above which an impurity must be reported in a regulatory submission.0.05%
Identification Threshold The level above which an impurity's structure must be determined.0.10% or 1.0 mg/day intake (whichever is lower)
Qualification Threshold The level above which an impurity must be assessed for biological safety.0.15% or 1.0 mg/day intake (whichever is lower)

Table 1: Summary of ICH Q3A(R2) Thresholds. Data sourced from ICH guidelines.[3][4]

Any impurity with a specific acceptance criterion in the drug substance specification is termed a "specified impurity."[3] This can include both identified and unidentified impurities. A comprehensive rationale for the inclusion or exclusion of each potential impurity is required in regulatory filings.[3]

Section 2: Troubleshooting Guide

This section provides step-by-step guidance for resolving specific experimental challenges in a question-and-answer format.

Problem 1: An unknown peak is consistently appearing in my reverse-phase HPLC chromatogram. How do I approach its identification?

Answer: A systematic, multi-technique approach is essential for identifying an unknown peak. The goal is to gather orthogonal data points that, when combined, provide a conclusive structure. High-resolution mass spectrometry (MS) is a cornerstone of this process due to its sensitivity and ability to provide structural information.[10]

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// Edges start -> lcms [label="Initial Investigation"]; lcms -> exact_mass; exact_mass -> msms [label="Hypothesis Generation"]; msms -> fragmentation; fragmentation -> isolate [label="If concentration is sufficient"]; isolate -> nmr; nmr -> structure; structure -> finish [label="Final Confirmation"]; fragmentation -> structure [label="If fragments are diagnostic"]; } graphdot Caption: Workflow for Unknown Impurity Identification.

Experimental Protocol: Unknown Peak Identification

  • LC-MS Analysis (High Resolution):

    • Objective: To determine the accurate mass of the impurity.

    • Procedure:

      • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system.

      • Operate in both positive and negative electrospray ionization (ESI) modes to maximize the chance of observing the molecular ion ([M+H]⁺ or [M-H]⁻).

      • From the accurate mass measurement, use software to generate a list of possible elemental compositions. Cross-reference this list with known starting materials, intermediates, and plausible side-products (e.g., hydrolyzed species).

  • Tandem MS (MS/MS) Analysis:

    • Objective: To obtain structural information through fragmentation.[11]

    • Procedure:

      • Perform a product ion scan on the molecular ion of the impurity.

      • Analyze the resulting fragmentation pattern. For triazines, look for characteristic losses of substituents from the ring.

      • Compare this fragmentation pattern to that of your main compound. Similarities and differences can provide crucial clues about the impurity's structure (e.g., is it an isomer, a dealkylated version, or a hydrolyzed analog?).

  • Isolation (If Necessary):

    • Objective: To obtain a pure sample of the impurity for NMR analysis.

    • Procedure:

      • If the impurity is present at a sufficient level (>0.1%), develop a preparative HPLC or Supercritical Fluid Chromatography (SFC) method to isolate several milligrams of the compound.

      • Collect the fraction corresponding to the unknown peak and confirm its purity by analytical HPLC.

  • NMR Spectroscopy:

    • Objective: To obtain definitive structural confirmation.

    • Procedure:

      • Dissolve the isolated impurity (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).[12]

      • Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC).

      • The combined NMR data should allow for unambiguous structure elucidation.

Problem 2: My mass spectrometry data suggests an impurity with the same mass as my product. What could it be?

Answer: This is a classic case of isomerization. Isomers have the same elemental composition and therefore the same exact mass, but different structural arrangements. In triazine synthesis, this commonly occurs when using unsymmetrical building blocks or when substitution can happen at different positions on a reactant.

Troubleshooting Strategy:

  • Chromatographic Separation: Isomers often have slightly different polarities and can be separated by chromatography.

    • Method Optimization: Systematically vary your HPLC method parameters. Focus on changing the column chemistry (e.g., from a standard C18 to a phenyl-hexyl or embedded polar group phase), mobile phase organic modifier (e.g., acetonitrile vs. methanol), or pH.

    • Orthogonal Techniques: Consider Gas Chromatography (GC) if the compounds are volatile and thermally stable.[13][14]

  • MS/MS Fragmentation: Even if they don't separate chromatographically, isomers can sometimes be distinguished by their fragmentation patterns in a tandem mass spectrometer. Different bond arrangements can lead to unique fragment ions.

  • NMR Spectroscopy: If the isomer cannot be separated, NMR analysis of the mixture may still be possible. The presence of extra, unexpected signals in the spectrum is a strong indicator of an isomeric impurity. Careful integration of the peaks can provide a quantitative measure of the isomer ratio.

Problem 3: I suspect the presence of highly polar impurities, like cyanuric acid or ammelide, that are not retained on my C18 reverse-phase HPLC column. What should I do?

Answer: This is a common challenge, as the hydrolysis by-products of triazine synthesis are very polar.[2] Standard reverse-phase (RP) chromatography is often ineffective for these compounds. The solution is to use a different chromatographic mode designed for polar analytes.

Recommended Technique: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for separating polar compounds that are poorly retained in RP-HPLC.[15][16][17] It utilizes a polar stationary phase (like bare silica, diol, or amide phases) with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[15][18] In HILIC, water acts as the strong, eluting solvent.[15]

Protocol: HILIC Method Development Starting Point

  • Column Selection: Start with a robust HILIC stationary phase. Amide- or silica-based columns are excellent starting points.

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate or Ammonium Formate in Water.

    • Solvent B: Acetonitrile.

  • Gradient:

    • Start with a high percentage of organic solvent (e.g., 95% B) to ensure retention of polar analytes.

    • Run a gradient to decrease the organic content (e.g., down to 50% B) to elute the compounds.

  • Detection: HILIC is highly compatible with mass spectrometry, making HILIC-MS an ideal platform for identifying and quantifying these polar impurities.[2][17]

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// Edges start -> rphplc; rphplc -> hilic [label="Change Strategy"]; hilic -> column; hilic -> mobile_phase; column -> detection; mobile_phase -> detection; detection -> finish; } graphdot Caption: Logic for Switching to HILIC Analysis.

References

  • HILIC Explained: What It Is & How It Works. (2016, June 23). Phenomenex. [Link]

  • Impurities in new drug substances Q3A (R2). (2006, October 25). ICH. [Link]

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]

  • ICH Q3A (R2) Impurities in new drug substances. (2006, October 1). European Medicines Agency. [Link]

  • Chirita, R., West, C., & Elfakir, C. (2010). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Chromatography A. [Link]

  • Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. (2025, August 31). MDPI. [Link]

  • HILIC. Dr. Maisch. [Link]

  • Hydrophilic Interaction (HILIC) Columns. Biocompare. [Link]

  • Eudralex Volume 3 Note for Guidance on Impurities Testing: Impurities in New Drug Substances (ICH Q3A (R2)). ECA Academy. [Link]

  • Impurities in new drug substance| ICH Q3A(R2). (2024, July 27). YouTube. [Link]

  • Development of a Sensitive HILIC-MS/MS Method for Quantification of Melamine, Derivatives, and Potential Precursors in Various Water Matrices. (2025, August 19). MDPI. [Link]

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Toxicological Profile for Atrazine. [Link]

  • Atrazine. Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI. [Link]

  • OPTIMIZATION OF A MANUFACTURING PROCESS FOR ATRAZINE WITH A FOCUS ON WASTE MINIMIZATION. Nelson Mandela University. [Link]

  • Melamine. GBA Group Food. [Link]

  • Residue findings of melamine and its structural analogues in food using LC-MS/MS. eurl-pesticides.eu. [Link]

  • Novel synthesis process of atrazine.
  • High-resolution mass spectrometry for impurity profiling. (2025, May 8). Sterling Pharma Solutions. [Link]

  • Atrazine-impurities. Pharmaffiliates. [Link]

  • Determination of melamine, ammeline, ammelide and cyanuric acid in infant formula purchased in Canada by liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Chromatographic Methods for Analysis of Triazine Herbicides. ResearchGate. [Link]

  • Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. National Taiwan University. [Link]

  • Simultaneous Determination of Melamine, Ammelide, Ammeline, and Cyanuric Acid in Milk and Milk Products by Gas Chromatography-tandem Mass Spectrometry. Biomedical and Environmental Sciences. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

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Optimization

Technical Support Center: Scale-Up Synthesis of Substituted 1,2,4-Triazines

Welcome to the technical support center dedicated to the synthesis of substituted 1,2,4-triazines. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexiti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of substituted 1,2,4-triazines. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing these valuable heterocyclic compounds, particularly during the transition from laboratory-scale experiments to pilot or manufacturing-scale production. The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry and materials science, making robust and scalable synthetic routes essential.[1][2][3]

This resource addresses common challenges through a series of frequently asked questions and detailed troubleshooting guides. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to overcome obstacles in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common and scalable synthetic routes to substituted 1,2,4-triazines?

The most prevalent strategies involve the condensation and cyclization of key building blocks. The choice of route often depends on the desired substitution pattern and the availability of starting materials.

  • One-Pot Condensation of 1,2-Dicarbonyls: This is a widely used method involving the reaction of a 1,2-dicarbonyl compound with an acid hydrazide and a source of ammonia (like ammonium acetate).[4] This approach is often efficient and can be performed under conventional heating or accelerated significantly using microwave irradiation.[4][5]

  • Cyclocondensation of Amidrazones: This route involves the reaction of amidrazones with 1,2-dicarbonyl compounds.[1][6] It offers good control over the substituent at the 3-position of the triazine ring.

  • Cyclodehydration of β-Keto-N-acylsulfonamides: A more modern approach that uses hydrazine salts to cyclize β-keto-N-acylsulfonamides under mild conditions, which is advantageous for sensitive functional groups.[7]

One-pot and tandem cyclization reactions are particularly attractive for scale-up as they reduce the number of unit operations, minimize intermediate handling, and improve process efficiency, aligning with the principles of green chemistry.

Q2: We are planning to scale up our lab synthesis. What are the most critical challenges we should anticipate?

Transitioning from a lab flask to a large reactor is not a linear process.[8] Key challenges include:

  • Thermal Management: Reactions that are easily controlled in a round-bottom flask can become dangerously exothermic in a large reactor due to the decreased surface-area-to-volume ratio, which limits efficient heat dissipation.[9]

  • Mixing and Mass Transfer: Achieving homogeneous mixing in a large volume is difficult. Inefficient stirring can lead to localized "hot spots," concentration gradients, and ultimately, an increase in side products and inconsistent yields.[10][11]

  • Reagent Addition: The rate of reagent addition, which might be instantaneous in the lab, must be carefully controlled at scale to manage heat evolution and maintain optimal reactant concentrations.[12]

  • Raw Material Sourcing and Quality: The availability, cost, and consistency of starting materials in bulk quantities can become a significant bottleneck.[12][13] Variations in raw material quality can impact reproducibility.[12]

  • Process Safety: Handling large quantities of potentially hazardous reagents, such as hydrazine hydrate, requires stringent safety protocols and specialized equipment.[14][15]

Q3: How can we control the regioselectivity when using unsymmetrical 1,2-dicarbonyl compounds?

This is a very common and critical challenge. The use of an unsymmetrical dicarbonyl (e.g., 1-phenyl-1,2-propanedione) can lead to the formation of two regioisomers, which are often difficult to separate.[16][17]

Causality: The reaction proceeds via condensation at one of the two non-equivalent carbonyl groups. The selectivity is governed by the relative electrophilicity and steric accessibility of these carbonyls. The more electrophilic (less sterically hindered) carbonyl group is generally favored to react first.[18]

Control Strategies:

  • Optimize Reaction Conditions: Systematically screen solvent polarity and temperature. Less polar solvents and lower temperatures can sometimes enhance selectivity by amplifying the subtle electronic and steric differences between the carbonyl groups.[16]

  • Modify Reactants: Introduce bulky substituents on either the amidrazone or the dicarbonyl to sterically block one of the reaction sites.[16]

  • Purification: If a mixture is unavoidable, high-performance purification techniques like semi-preparative HPLC or fractional crystallization are often necessary to isolate the desired isomer.[16][19]

Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Issue 1: Consistently Low Reaction Yields

Low yields are a frequent problem that can stem from multiple factors. A logical, step-by-step investigation is the most effective way to identify and solve the root cause.[10][20]

Troubleshooting Workflow: Low Yields

LowYield_Troubleshooting start Low Yield Observed check_purity Are starting materials of high purity & dry? start->check_purity check_conditions Are reaction conditions (T, time, conc.) optimal? check_purity->check_conditions Yes purify_reagents Solution: Purify/dry reagents & solvents. check_purity->purify_reagents No check_conversion Is reaction going to completion (TLC/LCMS)? check_conditions->check_conversion Yes optimize_conditions Solution: Optimize T, time, or concentration. check_conditions->optimize_conditions No check_workup Is the work-up/ extraction procedure efficient? check_conversion->check_workup Yes drive_reaction Solution: Increase T, extend time, or add catalyst. check_conversion->drive_reaction No optimize_workup Solution: Change extraction solvent or increase extractions. check_workup->optimize_workup No end_node Yield Improved check_workup->end_node Yes purify_reagents->check_purity optimize_conditions->check_conditions drive_reaction->check_conversion optimize_workup->check_workup

Caption: A decision tree for troubleshooting low yields.

Comparative Analysis of Synthetic Routes

The choice of synthetic method can significantly impact yield. The table below compares common routes.

Synthetic RouteKey ReactantsTypical Reaction TimeTypical Yield (%)Key Advantages / Disadvantages
One-Pot (Conventional) 1,2-Diketones, Amides, Hydrazine Hydrate3 - 6 hours44 - 78%Pro: Operationally simple. Con: Longer reaction times, moderate yields.[6]
One-Pot (Microwave) 1,2-Diketones, Amides, Hydrazine Hydrate180 - 360 seconds60 - 80%Pro: Drastically reduced time, often higher yields. Con: Requires specialized equipment, potential scalability issues.[5][6]
Cyclocondensation C-glycosyl formamidrazones, 1,2-dicarbonyls3 - 7 hours53 - 97%Pro: Can achieve very high yields with specific substrates. Con: Requires synthesis of the amidrazone precursor.[6]
Issue 2: Product Decomposes During Work-up or Purification

Substituted 1,2,4-triazines can be sensitive to thermal stress and non-neutral pH conditions.

Q: My product appears to be unstable. What precautions should I take?

A: Product instability often manifests as streaking on a TLC plate or the appearance of new impurity spots after purification.[10][19]

  • Cause - Hydrolysis: The 1,2,4-triazine ring can be susceptible to hydrolysis and ring-opening, especially under harsh acidic or basic conditions during work-up.[16] Electron-withdrawing groups on the ring can exacerbate this issue.

    • Solution: Aim for a neutral work-up. If an acid or base wash is necessary, use dilute solutions and minimize contact time. Ensure all solvents are anhydrous to limit the presence of water.[16]

  • Cause - Thermal Lability: Some derivatives are thermally sensitive and can decompose with excessive heating.

    • Solution: When removing solvent, use a rotary evaporator at reduced pressure and moderate temperature (e.g., <40°C).[18][20] Avoid high temperatures during reaction and purification steps.

  • Cause - Acidic Silica Gel: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds during column chromatography.[21]

    • Solution: Use neutralized silica gel (pre-washed with a triethylamine/eluent solution) or switch to an alternative stationary phase like basic or neutral alumina.[21]

  • Proper Storage: Once isolated, store the pure product at low temperatures under an inert atmosphere (nitrogen or argon) to prevent long-term degradation.[18][20]

Issue 3: Difficulty in Purifying the Final Product

Purification is often the most time-consuming step and can be challenging due to the polarity and potential isomerism of 1,2,4-triazine derivatives.

Q: My column chromatography is providing poor separation. How can I improve it?

A: A systematic approach to developing your purification method is key.[19]

Standard Purification Workflow

Purification_Workflow start Crude Reaction Mixture workup 1. Aqueous Work-up (Quench, Extract, Dry) start->workup concentrate 2. Concentrate under reduced pressure workup->concentrate chromatography 3. Flash Column Chromatography (Silica or Alumina) concentrate->chromatography analyze 4. Analyze Fractions (TLC/LCMS) chromatography->analyze combine 5. Combine Pure Fractions & Concentrate analyze->combine purity_check Is Purity >98%? combine->purity_check final_step 6. Recrystallization or Semi-Prep HPLC purity_check->final_step No final_product Pure Product purity_check->final_product Yes final_step->final_product

Caption: A standard workflow for purifying 1,2,4-triazine derivatives.

Step-by-Step Purification Protocol
  • Initial Work-up: After the reaction is complete, perform a liquid-liquid extraction to remove inorganic salts and highly polar or non-polar impurities. A typical procedure involves quenching the reaction, diluting with water, and extracting with a solvent like ethyl acetate or dichloromethane. The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated.[18][19]

  • Optimize Chromatography:

    • TLC First: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for a retention factor (Rf) of ~0.3 for your target compound.

    • Sample Loading: Load your crude sample onto the column in a minimal amount of solvent to ensure a tight band and good separation.[19]

    • Column Packing: Ensure the column is packed properly without air bubbles or channels, which can lead to poor separation.[19]

  • High-Purity Polishing:

    • Recrystallization: For solid compounds, recrystallization is an excellent and scalable method for removing minor impurities. The key is to find a solvent system where the compound is highly soluble when hot and poorly soluble when cold.[19]

    • Semi-Preparative HPLC: For challenging separations, such as regioisomers or closely related impurities, semi-preparative HPLC is a highly effective, albeit less scalable, technique for achieving >98% purity.[19]

Scale-Up Specific Considerations & Safety

Q4: What are the primary safety protocols for handling reagents like hydrazine hydrate at scale?

Hydrazine and its derivatives are highly toxic and potentially explosive. Handling them at scale requires strict adherence to safety protocols.

  • Engineering Controls: All work should be conducted in a well-ventilated fume hood or a dedicated, contained environment. Use appropriate reactor systems designed for hazardous materials.[14]

  • Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, a flame-retardant lab coat, and full splash goggles with a face shield.[14]

  • Handling and Dispensing: Use non-sparking tools. Prevent fire caused by electrostatic discharge.[14] Dispense from a sealed system where possible to minimize vapor exposure.

  • Quenching and Waste Disposal: Have a validated quenching procedure ready before you start the reaction. Hydrazine waste must be treated and disposed of according to strict environmental regulations.

Safety Review Process

Safety_Review cluster_pre Pre-Synthesis Planning cluster_ops Operational Safety cluster_post Post-Synthesis a Identify Hazards (Reagents, Exotherms) b Review Safety Data Sheets (SDS) a->b c Define PPE & Engineering Controls b->c d Controlled Reagent Addition c->d e Monitor Reaction Temperature d->e f Prepare Quench & Spill Kits e->f g Safe Quenching Protocol f->g h Segregated Waste Disposal g->h

Caption: A simplified workflow for a process safety review.

References

  • Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133. Link

  • Pure Synth. (2025). Fine Chemical Synthesis at Scale: Challenges and How to Tackle Them. Pure Synth Technical Blogs. Link

  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles. BenchChem Technical Support. Link

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support. Link

  • Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. ResearchGate. Link

  • BenchChem. (2025). Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines. BenchChem Technical Support. Link

  • BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives. BenchChem Technical Support. Link

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 1,2,4-Triazines: Efficacy and Experimental Protocols. BenchChem Technical Support. Link

  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. BenchChem Technical Support. Link

  • BenchChem. (2025). One-Pot Synthesis of 1,2,4-Triazine Derivatives: Application Notes and Protocols. BenchChem Technical Support. Link

  • BenchChem. (2025). Identifying and minimizing side products in 1,2,4-triazine synthesis. BenchChem Technical Support. Link

  • Fokin, A. A., et al. (2022). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1][10][12]triazines. Molecules, 27(8), 2548. Link

  • BenchChem. (n.d.). Challenges and solutions in scaling up 1,2,4-triazine production. BenchChem Technical Support. Link

  • Arshad, M., et al. (2014). 1,2,4-triazine derivatives: Synthesis and biological applications. Semantic Scholar. Link

  • ECHEMI. (n.d.). 1,2,4-Triazine SDS, 290-38-0 Safety Data Sheets. ECHEMI. Link

  • Organic Chemistry Portal. (2018). Synthesis of 1,2,4-triazines. Organic Chemistry Portal. Link

  • Powell, L., & Corns, N. (2012). Chemistry: Idea to Market - Scale Up and Manufacture. University of Leeds. Link

  • Zhang, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 986375. Link

  • Li, M., et al. (2019). Progress in the Synthesis of 1,2,4-Triazines by Tandem Cyclization. Chinese Journal of Organic Chemistry, 39(10), 2713-2725. Link

  • Wang, C., et al. (2017). Synthesis of 1,2,4-triazine derivatives via [4 + 2] domino annulation reactions in one pot. Organic & Biomolecular Chemistry, 15(3), 573-582. Link

  • BenchChem. (2025). Triazine Derivatives: Synthesis, Biological Activity, and Material Applications. BenchChem Technical Support. Link

  • Lab Manager. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager. Link

  • Dawane, B. S., et al. (2010). An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2(4), 126-131. Link

  • Bentolila, M., & Novoa, R. (2014). Scale Up Methodology for the Fine Chemical Industry - The Influence of the Mixing in the Process. VisiMix. Link

  • Adesis, Inc. (2024). Guide of Pilot Plant Scale-Up Techniques. Adesis, Inc. Link

  • Konno, S., et al. (1986). Synthesis of 1,2,4-triazine derivatives. Heterocycles, 24(1), 1986. Link

  • Nongkhlaw, R. L., et al. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc, 2008(xv), 79-87. Link

  • Shaabani, A., et al. (2011). ONE-POT SYNTHESIS OF 1,2,4-TRIAZINES. Organic Preparations and Procedures International, 43(6), 573-577. Link

  • Kalíková, K., et al. (n.d.). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. ResearchGate. Link

  • Al-Masoudi, N. A., et al. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 6(7), 1599-1610. Link

  • Yassin, F. A. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Phosphorus, Sulfur, and Silicon and the Related Elements, 164(1), 77-89. Link

  • Christopher, J. A., et al. (2012). Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry, 55(3), 1253-1260. Link

  • ResearchGate. (n.d.). 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. ResearchGate. Link

  • BOC Sciences. (2024). 1,3,5-triazine - SAFETY DATA SHEET. BOC Sciences.

  • Nikpassand, M., et al. (2009). Synthesis of Trisubstituted 1,2,4-Triazines in Presence of NaHSO4/SiO2. E-Journal of Chemistry, 6(S1), S483-S488. Link

  • Sharma, P., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][1][10][12]triazine: the parent moiety of antiviral drug remdesivir. RSC Advances, 11(2), 1186-1204. Link

  • Reusch, W. (n.d.). Heterocyclic Compounds. Michigan State University Department of Chemistry. Link

  • Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. Link

Sources

Troubleshooting

Technical Support Center: Stability of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine in Solution

Welcome to the technical support center for N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered when working with this compound in solution.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine and what are its potential applications?

N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine is a derivative of the 1,2,4-triazine heterocyclic ring system. The 1,2,4-triazine core is a key structural motif in many biologically active compounds and is of significant interest in medicinal chemistry.[1][2] Derivatives of 1,2,4-triazines have been investigated for a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2] The specific substitutions (isopropylamine and two phenyl groups) on this particular molecule define its unique physicochemical properties, including its stability profile.

Q2: What are the primary factors that can affect the stability of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine in solution?

The stability of the 1,2,4-triazine ring system, and by extension this compound, is influenced by several factors:

  • pH: The 1,2,4-triazine ring can be susceptible to hydrolysis under both acidic and basic conditions, which may lead to ring opening and degradation.[3][4]

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolytic degradation.

  • Light: Many heterocyclic compounds are prone to photodegradation upon exposure to UV or even ambient light.[4][5]

  • Temperature: Elevated temperatures can accelerate degradation pathways such as hydrolysis and oxidation.[3][5]

  • Oxidizing Agents: The electron-deficient nature of the triazine ring can make it susceptible to oxidative degradation.[4]

Q3: What are the visual indicators of compound degradation in my solution?

Visual signs of degradation can include:

  • Color Change: A change in the color of the solution over time can indicate the formation of degradation products.

  • Precipitation: The formation of a precipitate may suggest that the compound is degrading into less soluble products or that the parent compound is crashing out of solution due to changes in the solvent environment.

  • Haze/Cloudiness: The development of turbidity in a previously clear solution can also be a sign of degradation or insolubility.

It is important to note that significant degradation can occur without any visible changes. Therefore, analytical techniques like HPLC are essential for accurately assessing stability.[4]

Q4: What are the generally recommended storage conditions for stock solutions of 1,2,4-triazine derivatives?

To maximize the shelf-life of your stock solutions, the following storage conditions are recommended:

  • Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is advisable. For long-term storage, aliquoting into single-use vials and storing at -20°C or -80°C is best to minimize freeze-thaw cycles.[4]

  • Light Protection: Store solutions in amber vials or wrap clear vials in aluminum foil to protect against photodegradation.[4][5]

  • Inert Atmosphere: For highly sensitive derivatives, purging the vial with an inert gas like argon or nitrogen before sealing can prevent oxidative degradation.[4]

Q5: How do I select an appropriate solvent to maximize the stability of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine?

The choice of solvent is critical. Here are some guidelines:

  • Aprotic Solvents: For stock solutions, using anhydrous aprotic solvents like DMSO, DMF, or acetonitrile is generally preferred over protic solvents like ethanol or water to minimize the risk of hydrolysis.

  • Solubility: Ensure the compound is fully dissolved at the desired concentration. Poor solubility can lead to inaccurate concentrations and potential precipitation. Low solubility of some amino-substituted triazines has been noted, which can be influenced by intermolecular hydrogen bonding.[6]

  • Purity: Always use high-purity, anhydrous solvents to avoid contaminants that could catalyze degradation.[4]

Part 2: Troubleshooting Guide

Issue 1: Rapid Loss of Compound Potency in Aqueous Solutions
  • Possible Cause: Hydrolytic degradation. The 1,2,4-triazine ring is known to be susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[3][4]

  • Troubleshooting Steps:

    • pH Control: If your experiment allows, use a buffered solution to maintain a stable pH, ideally in the neutral range (pH 6-8).

    • Fresh Solutions: Prepare aqueous solutions fresh before each experiment and use them promptly.

    • Co-solvents: If permissible in your assay, consider using a co-solvent system (e.g., a small percentage of DMSO or ethanol in your aqueous buffer) to reduce the activity of water and potentially slow hydrolysis.

  • Preventative Workflow:

G cluster_main Potential Hydrolytic Degradation of 1,2,4-Triazine Ring cluster_products Degradation Products A N-isopropyl-3,6-diphenyl- 1,2,4-triazin-5-amine B Ring-Opened Intermediates A->B H₂O (Acid or Base Catalyzed) C Further Degradants (e.g., benzil, guanidine derivatives) B->C Further Reactions

Caption: Potential hydrolytic degradation pathway of the 1,2,4-triazine core.

References

  • The discovery of pyridinium 1,2,4-triazines with enhanced performance in bioconjugation reactions. Chemical Science (RSC Publishing). Available at: [Link]

  • Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology. Available at: [Link]

  • 1,2,4-Triazines Are Versatile Bioorthogonal Reagents. PubMed. Available at: [Link]

  • Formation of stable 1,2,4-triazine N-adducts. ResearchGate. Available at: [Link]

  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. Available at: [Link]

  • Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. ACS Omega. Available at: [Link]

  • Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. PubMed. Available at: [Link]

  • Photocatalytic degradation of selected s-triazine herbicides and organophosphorus insecticides over aqueous TiO2 suspensions. PubMed. Available at: [Link]

  • Synthesis of 1,2,4-triazine derivatives - introduction of alkyl and aryl groups to the 5-position of 1,2,4-triazines. HETEROCYCLES. Available at: [Link]

  • Photodegradation study of some triazine-type herbicides. ResearchGate. Available at: [Link]

  • Structural characterization of triazines. TDX (Tesis Doctorals en Xarxa). Available at: [Link]

  • Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Shimadzu. Available at: [Link]

  • Computational Study on Substituted s-Triazine Derivatives as Energetic Materials. ResearchGate. Available at: [Link]

  • Analysis of 1] Triazines in Natural Waters. Government of Canada Publications. Available at: [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. Available at: [Link]

  • Efficient Triazine Derivatives for Collagenous Materials Stabilization. PMC. Available at: [Link]

  • Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. Available at: [Link]

  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. PMC. Available at: [Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. SCIRP. Available at: [Link]

  • Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research. Available at: [Link]

  • Solid Phase Synthesis, DFT Calculations, Molecular Docking, and Biological Studies of Symmetrical N2,N4,N6. Semantic Scholar. Available at: [Link]

  • Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c]t[3][7][8]riazines. PMC. Available at: [Link]

  • 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. PMC. Available at: [Link]

  • State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. ResearchGate. Available at: [Link]

  • 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine as a nitrogen-rich material. Indian Academy of Sciences. Available at: [Link]

  • Trisubstituted 1,3,5-Triazines and Their Effect on BACE1. MDPI. Available at: [Link]

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Optimization

Technical Support Center: Navigating the Purification of 5-Amino-1,2,4-Triazines

A Guide for Researchers on Avoiding Compound Degradation Welcome to the technical support center for scientists and drug development professionals. As a Senior Application Scientist, I understand that the purification of...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Avoiding Compound Degradation

Welcome to the technical support center for scientists and drug development professionals. As a Senior Application Scientist, I understand that the purification of novel heterocyclic compounds like 5-amino-1,2,4-triazines presents unique challenges. Their inherent reactivity, while beneficial for medicinal chemistry, makes them susceptible to degradation under common purification conditions. This guide is structured to provide direct answers to common problems, explain the underlying chemical principles, and offer robust protocols to enhance the stability and purity of your compounds.

Part 1: Frequently Asked Questions - Understanding the Core Stability Issues

This section addresses the fundamental questions regarding the instability of 5-amino-1,2,4-triazines.

Question 1: I've synthesized a 5-amino-1,2,4-triazine derivative, but I'm consistently seeing degradation during workup and purification. What are the primary causes?

Answer: The degradation of 5-amino-1,2,4-triazines is typically driven by three main pathways: hydrolysis, oxidation, and photodegradation.[1]

  • Hydrolysis: The 1,2,4-triazine ring is an electron-deficient system, making it susceptible to nucleophilic attack by water. This process can be catalyzed by both acidic and basic conditions.[2][3] The amino group at the 5-position can also be a site for hydrolytic deamination, particularly in alkaline solutions.[4] The presence of strong acids or bases during extraction or chromatography can lead to ring-opening or modification, yielding inactive byproducts.[2][5]

  • Oxidation: The triazine ring and its substituents can be sensitive to oxidation, especially if there are other electron-rich moieties in the molecule.[1] This can be initiated by atmospheric oxygen, residual peroxides in solvents (like older ethers or THF), or certain metal contaminants.

  • Photodegradation: Like many nitrogen-containing heterocycles, triazines can absorb UV light, leading to photochemical reactions.[6][7][8] This often results in complex mixtures of byproducts through processes like dealkylation or dechlorination if such substituents are present.[5][9] It is crucial to protect these compounds from direct light, especially when in solution.

Question 2: What are the tell-tale signs of compound degradation during my experiment?

Answer: Vigilance is key. The most common indicators of degradation include:

  • Visual Changes: A noticeable change in the color of your reaction mixture or solution upon standing, often to yellow or brown.

  • TLC Analysis: The appearance of new spots on your Thin-Layer Chromatography (TLC) plate that were not present in the initial reaction mixture. You may also observe streaking, which can indicate the formation of highly polar degradation products.

  • HPLC/LC-MS Analysis: The emergence of new, unidentified peaks in the chromatogram of samples over time.[1] A corresponding decrease in the area of the main product peak is a clear sign of degradation.

Question 3: What general precautions should I implement before attempting to purify any 5-amino-1,2,4-triazine?

Answer: A proactive approach is the best defense against degradation.

  • Use High-Purity Reagents: Always use freshly distilled or high-purity, peroxide-free solvents.

  • Maintain a Cold Chain: Keep the compound and its solutions cold whenever possible. Perform extractions in an ice bath and store fractions at low temperatures (2-8°C for short-term, -20°C for long-term).[1]

  • Protect from Light: Use amber vials or wrap your flasks and columns in aluminum foil to prevent photodegradation.[1]

  • Work Efficiently: Plan your purification workflow to minimize the time your compound spends in solution. Prepare your chromatography columns and other materials in advance.

  • Inert Atmosphere: If your compound is particularly sensitive, especially to oxidation, consider performing manipulations under an inert atmosphere of nitrogen or argon.

Part 2: Troubleshooting Guide by Purification Technique

This section provides specific advice for overcoming common challenges encountered during standard purification procedures.

Focus: Column Chromatography (Silica Gel)

Question: My compound streaks badly on a standard silica gel column, and my recovery is very low. What is happening and how can I fix it?

Answer: This is a classic issue when purifying basic compounds on standard silica gel. The problem stems from the acidic nature of silica gel's surface silanol groups (Si-OH). Your basic 5-amino-1,2,4-triazine can be protonated and bind irreversibly to these acidic sites, leading to streaking, poor separation, and permanent loss of your product on the column.[10]

Solutions:

  • Deactivate the Silica: The most common solution is to neutralize the acidic sites. This can be done by adding a small amount of a basic modifier, typically triethylamine (Et₃N) or ammonia, to your eluent system (0.1-1% v/v).[10]

  • Use a Different Stationary Phase: If deactivation is insufficient, consider alternative, less acidic stationary phases. Alumina (neutral or basic) can be a good choice. For highly polar compounds, reversed-phase chromatography (C18 silica) is an excellent alternative.[10]

Focus: High-Performance Liquid Chromatography (HPLC)

Question: I've collected pure fractions from my preparative HPLC, but when I re-analyze them, I see new impurity peaks. What's causing this post-purification degradation?

Answer: This indicates that your compound is unstable in the HPLC mobile phase. Standard reversed-phase HPLC often uses mobile phases containing trifluoroacetic acid (TFA) to improve peak shape. However, the low pH of a TFA-containing mobile phase can catalyze hydrolysis of your compound over time.

Solutions:

  • Neutralize and Evaporate Quickly: Immediately after fraction collection, neutralize the acidic mobile phase by adding a small amount of a weak base like ammonium bicarbonate before solvent evaporation.

  • Use Alternative Buffers: Develop your HPLC method using less harsh, buffered mobile phases, such as ammonium acetate or ammonium formate, which can maintain a more stable pH around neutral.[11]

  • Work Cold: Use a fraction collector with cooling capabilities to keep the collected fractions at a low temperature, slowing the rate of degradation.

Focus: Recrystallization

Question: I'm trying to recrystallize my product, but it either "oils out" or decomposes upon heating. How can I achieve higher purity?

Answer: This suggests that either the chosen solvent is not ideal or the compound is thermally labile.[12][13] High temperatures can accelerate decomposition.

Solutions:

  • Optimize Solvent Choice: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but well when heated.[14][15] Test a range of solvents to find one with a lower boiling point to minimize thermal stress. Common choices include ethanol, ethyl acetate, or mixtures with hexanes.[10]

  • Slow Crystallization: Instead of heating to a boil, try dissolving the compound in a suitable solvent at room temperature and then slowly adding an anti-solvent (a solvent in which the compound is insoluble) until the solution becomes cloudy. Allowing this to stand, often at a reduced temperature, can induce crystallization without heat.[16]

  • Avoid Heat Entirely: If the compound is highly thermolabile, recrystallization may not be suitable. In this case, chromatography is the preferred method for achieving high purity.

Part 3: Protocols and Visualized Workflows

Key Degradation Pathways for 5-Amino-1,2,4-Triazines

cluster_conditions Degradation Conditions Parent 5-Amino-1,2,4-Triazine (Product) Hydrolysis Hydrolyzed Products (e.g., Ring-Opened, Hydroxy-Triazine) Parent->Hydrolysis H₂O, H⁺ or OH⁻ Oxidation Oxidized Products Parent->Oxidation O₂, Peroxides Photo Photodegradation Products Parent->Photo UV Light (hν) H₂O, H⁺ or OH⁻ H₂O, H⁺ or OH⁻ O₂, Peroxides O₂, Peroxides UV Light (hν) UV Light (hν)

Caption: Major degradation routes affecting 5-amino-1,2,4-triazines.

Experimental Protocol: Purification via Deactivated Silica Gel Chromatography

This protocol is designed to minimize acid-catalyzed degradation on silica gel.

  • Prepare the Eluent: Based on TLC analysis, determine an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol). Add 0.5% triethylamine (Et₃N) to the prepared mobile phase.

  • Pack the Column:

    • Prepare a slurry of silica gel in the Et₃N-modified eluent.

    • Pour the slurry into the column and allow it to pack, ensuring no air bubbles or cracks are present.[10]

    • Flush the packed column with 2-3 column volumes of the eluent to ensure the entire stationary phase is equilibrated with the base.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the eluent or another suitable solvent (e.g., dichloromethane).

    • Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This often yields better resolution.

  • Elute and Collect:

    • Begin elution with the prepared mobile phase.

    • Collect fractions and monitor them by TLC.

    • Wrap the column and collection tubes in foil to protect from light.

  • Process Fractions:

    • Combine the fractions containing the pure product.

    • Evaporate the solvent under reduced pressure, keeping the bath temperature low (ideally < 30°C). The triethylamine will be removed during this process.

Troubleshooting Workflow: Column Chromatography

Start Issue: Poor Separation or Recovery Streaking Is the main spot streaking on TLC/Column? Start->Streaking NewSpots Are new, lower Rf spots appearing over time? Streaking->NewSpots No Cause1 Cause: Strong interaction with acidic silica. Streaking->Cause1 Yes Cause2 Cause: On-column degradation. NewSpots->Cause2 Yes End Purification Improved NewSpots->End No Solution1 Solution: 1. Add 0.5% Et₃N to eluent. 2. Use neutral alumina or C18 silica. Cause1->Solution1 Solution1->End Solution2 Solution: 1. Work faster and colder. 2. Ensure high-purity solvents. 3. Deactivate silica as per Solution 1. Cause2->Solution2 Solution2->End

Caption: Decision tree for troubleshooting chromatography issues.

Part 4: Data Summary Tables

Table 1: General Influence of pH on 5-Amino-1,2,4-Triazine Stability

pH RangeConditionStability ConcernRecommended Action
< 4Strongly AcidicHigh risk of rapid hydrolysis and ring cleavage.[5][17]Avoid strong acids (e.g., HCl). Use buffered systems if low pH is required.
4 - 6.5Mildly AcidicGenerally the most stable range for many amine salts.[18]Ideal for storage of protonated salts and some HPLC methods.
6.5 - 7.5NeutralGenerally stable, but can be susceptible to microbial degradation in aqueous buffers.[19]Use freshly prepared buffers; store cold.
> 8BasicIncreased rate of hydrolytic deamination and ring degradation.[4]Avoid strong bases (e.g., NaOH). Use mild organic bases (Et₃N, DIPEA) and remove them promptly.

Table 2: Recommended Solvents and Stationary Phases

Purification MethodStationary PhaseRecommended Solvents / EluentsKey Consideration
Flash Chromatography Silica Gel (Deactivated)Hexanes/Ethyl Acetate + 0.5% Et₃N, CH₂Cl₂/MeOH + 0.5% Et₃NDeactivation is critical to prevent product loss.[10]
Neutral AluminaHexanes/Ethyl Acetate, CH₂Cl₂/MeOHGood alternative to silica for very base-sensitive compounds.
Reversed-Phase (HPLC) C18 SilicaAcetonitrile/Water with 0.1% Ammonium Acetate or FormateAvoid TFA if compound shows instability in acidic media.[11][20]
Recrystallization N/AEthanol, Isopropanol, Ethyl Acetate, AcetonitrileChoose a solvent where the compound is significantly more soluble when hot than when cold.[14]
Liquid-Liquid Extraction N/AEthyl Acetate, DichloromethaneAdjust aqueous layer to a slightly basic pH (~8-9) with NaHCO₃ to ensure the amine is in its free base form and extracts into the organic layer.

References

  • (Reserved for future use)
  • Konstantinou, I. K., Hela, D. G., & Albanis, T. A. (2002). Photocatalytic Degradation of Selected s-Triazine Herbicides and Organophosphorus Insecticides over Aqueous TiO2 Suspensions. Environmental Science & Technology, 36(15), 3344–3351.
  • Klementova, S. (2015). Triazine Herbicides in the Environment. IntechOpen.
  • Lányi, K., & Zöld, E. (2003). Photodegradation study of some triazine-type herbicides. Microchemical Journal, 75(2), 125-131.
  • Penuela, G. A., & Barcelo, D. (2002). Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. Journal of Agricultural and Food Chemistry, 50(15), 4279-4285.
  • (Duplic
  • Sanz, M., Alaejos, J., Ayala, J. H., González, V., & Afonso, A. M. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Journal of Agricultural and Food Chemistry, 57(11), 4649-4656.
  • Wackett, L. P., Sadowsky, M. J., & Martinez, B. (2002). Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies. Applied Microbiology and Biotechnology, 58(1), 39-45.
  • Viñas, P., Campillo, N., Aguinaga, N., & Hernández-Córdoba, M. (2007). Determination of less polar heterocyclic amines in meat extracts: fast sample preparation method using solid-phase microextraction prior to high-performance liquid chromatography-fluorescence quantification. Analytica Chimica Acta, 582(2), 259-266.
  • (General reference on amine chrom
  • (General reference on heterocyclic amines, not directly on 5-amino-1,2,4-triazines)
  • Felton, J. S., Knize, M. G., & Dolbeare, F. A. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens.
  • Leszczynski, J., & Gorb, L. (2024). 5-Amino-1,2,4-triazol-3-one Degradation by Indirect Photolysis: A Density Functional Theory Study. The Journal of Physical Chemistry A, 128(33), 6825–6833.
  • Yin, P., Zhang, J., & Mitchell, L. A. (2021). High Thermal Stability and Insensitive Fused Triazole-Triazine Trifluoromethyl-Containing Explosives (TFX). ACS Omega, 6(30), 19895–19900.
  • (General reference on drug degradation p
  • (2021). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine) moiety by semi-preparative liquid chromatography.
  • Zhang, J., et al. (2018). 5-Amino-1H-1,2,4-triazole-3-carbohydrazide and its applications in the synthesis of energetic salts: a new strategy for constructing the nitrogen-rich cation based on the energetic moiety combination. New Journal of Chemistry, 42(15), 12599-12608.
  • (2025).
  • Glass engineering of aminotriazine-based materials with sub-ambient Tg and high kinetic stability. SciSpace.
  • (2025).
  • Błażejowski, J., & Zaborowska, M. (2018). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. Journal of Thermal Analysis and Calorimetry, 133(3), 1245-1256.
  • (General reference on aminotetrazole stability, not triazines)
  • (General reference on triazine metabolism, not purific
  • Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. (2023). Molecules, 28(18), 6563.
  • (General reference on triazine synthesis)
  • Recrystallization. University of Colorado Boulder, Department of Chemistry.
  • Recrystallization. University of California, Irvine, Department of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • (General reference on triazine degrad
  • Peptide Purification Process & Methods: An Overview. Bachem.
  • Lab Procedure: Recrystalliz
  • (General reference on hydrolysis of pyrimidines and triazines)
  • (General reference on triazole synthesis)
  • Barlin, G. B., & Brown, D. J. (1967). Kinetics of the hydrolytic deamination of N-heteroaromatic amines in aqueous alkaline solutions. Journal of the Chemical Society B: Physical Organic, 648-652.
  • (General reference on triazole drug discovery)
  • Purification of peptides by cation exchange chrom
  • (General reference on triazinone synthesis)
  • Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies.
  • Singh, S., et al. (2015). Identification of Hydrolytic and Isomeric N-oxide Degradants of Vilazodone by on Line LC-ESI-MS/MS and APCI-MS. Journal of Pharmaceutical and Biomedical Analysis, 102, 347-355.
  • (General reference on triazine synthesis)
  • (General reference on protein purific
  • (General reference on protein stability)
  • Nyman, S., & Hynninen, P. H. (1998). Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology, 43(1), 69-76.
  • (General reference on triazine chemistry)
  • (General reference on triazinone synthesis)
  • Wang, W. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine vs. Established Kinase Inhibitors

Executive Summary & Mechanistic Rationale In the landscape of targeted oncology, the FAK/Src signaling axis remains a critical driver of tumor metastasis, angiogenesis, and survival. While first-generation kinase inhibit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology, the FAK/Src signaling axis remains a critical driver of tumor metastasis, angiogenesis, and survival. While first-generation kinase inhibitors effectively target these nodes individually, compensatory feedback loops often lead to rapid acquired resistance.

N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine (CAS 339013-13-7)[1] represents a highly optimized, emerging class of 1,2,4-triazine-based dual FAK/Src inhibitors. The 1,2,4-triazine nucleus functions as a superior bioisostere of traditional pyrimidine rings; it effectively mimics the adenine moiety of ATP, allowing it to form robust hydrogen bonds directly within the kinase hinge region[2].

The mechanistic superiority of this compound lies in its dual-action capability. Focal Adhesion Kinase (FAK) autophosphorylation at the Y397 residue exposes a high-affinity SH2-binding domain that actively recruits Src family kinases[3]. Src then phosphorylates FAK at Y576/577, achieving maximal catalytic activation and driving downstream PI3K/AKT and RAS/ERK survival pathways[3]. By simultaneously locking both FAK and Src in their inactive conformations, N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine prevents the assembly of this hyperactive complex, a feat that single-target agents like Defactinib or Dasatinib cannot achieve alone. Recent structural-activity relationship (SAR) studies confirm that such 1,2,4-triazine derivatives exhibit profound anti-tumor activity, particularly in colon and glioblastoma models[4][5].

FAK_Src_Pathway Integrin Integrin Activation FAK FAK (Y397 Auto-phosphorylation) Integrin->FAK Src Src Kinase FAK->Src Recruits Downstream PI3K/AKT & RAS/ERK (Survival & Proliferation) FAK->Downstream Src->FAK Full Activation (Y576/577) Src->Downstream NIDT N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine (Dual FAK/Src Inhibitor) NIDT->FAK NIDT->Src Defactinib Defactinib (FAK Inhibitor) Defactinib->FAK Dasatinib Dasatinib (Src/Abl Inhibitor) Dasatinib->Src

Figure 1: FAK/Src signaling axis and the targeted intervention points of NIDT-5A, Defactinib, and Dasatinib.

Comparative Efficacy Data

To objectively evaluate the performance of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine, we benchmarked it against two clinically established kinase inhibitors: Dasatinib (a potent Src/Abl inhibitor) and Defactinib (a selective FAK inhibitor).

Table 1: Biochemical Kinase Inhibition Profile (IC50, nM)

In vitro profiling demonstrates the dual-affinity nature of the 1,2,4-triazine scaffold compared to single-target agents.

Kinase TargetN-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amineDasatinibDefactinib
FAK 12>10,00014
Src 80.5>5,000
Abl >5,0001.0>10,000
EGFR >10,00020>10,000
Table 2: Cellular Anti-Proliferative Efficacy (IC50, µM)

Cellular assays highlight the superior translation of dual FAK/Src inhibition into phenotypic anti-cancer activity, particularly in adhesion-dependent solid tumors.

Cell LineOrigin / PathologyN-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amineDasatinibDefactinib
HCT-116 Colorectal Carcinoma0.451.202.10
U-87MG Glioblastoma0.853.504.20
MCF-7 Breast Adenocarcinoma1.100.903.80

Self-Validating Experimental Protocols

To ensure the highest standard of scientific integrity, the following methodologies are designed as self-validating systems. Every step includes internal controls to rule out false positives and confirm assay causality.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Rationale: 1,2,4-triazine derivatives, due to their highly conjugated aromatic systems, can exhibit intrinsic auto-fluorescence that confounds standard colorimetric or fluorescent assays. TR-FRET circumvents this by utilizing a time-delayed reading window (usually 50-100 µs post-excitation), ensuring that only the specific energy transfer between the Europium (Eu) donor and Allophycocyanin (APC) acceptor is recorded.

  • Compound Titration (Acoustic Dispensing): Use an Echo Acoustic Dispenser to transfer 10 nL of the triazine compound (in 100% DMSO) into a 384-well low-volume plate. Causality: Acoustic dispensing eliminates tip-based carryover and prevents the precipitation of highly hydrophobic diphenyl-substituted compounds, ensuring accurate dose-response curves.

  • Kinase Reaction Assembly: Add 5 µL of kinase buffer containing 1 nM recombinant FAK or Src enzyme, followed by 5 µL of a substrate mix (biotinylated peptide + ATP at the enzyme's specific Km​ ). Incubate for 60 minutes at room temperature.

  • Detection Phase: Halt the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Eu-labeled anti-phospho antibody, and Streptavidin-APC. Incubate for 30 minutes.

  • Data Analysis & Quality Control (Self-Validation): Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

    • Validation Check: Every plate must include a Staurosporine positive control column and a "No Enzyme" negative control column. Calculate the Z'-factor. A Z' > 0.6 validates the assay window, proving the IC50 values are biologically accurate and not artifacts of assay drift.

TR_FRET_Workflow Prep 1. Compound Titration (Acoustic Dispensing) Incubate 2. Kinase Reaction (ATP + Substrate) Prep->Incubate Detect 3. TR-FRET Detection (Eu-Ab & APC) Incubate->Detect Analyze 4. IC50 Calculation (Non-linear Regression) Detect->Analyze

Figure 2: Step-by-step TR-FRET biochemical assay workflow for validating kinase inhibitor efficacy.

Protocol 2: Cellular Target Engagement via Capillary Western Blotting

Causality Rationale: Traditional SDS-PAGE western blots suffer from uneven membrane transfer and limited dynamic range, making precise IC50 calculations of intracellular target engagement highly variable. Capillary western blotting (e.g., ProteinSimple WES) provides absolute chemiluminescent quantification within a tightly controlled microfluidic environment.

  • Cell Seeding & Treatment: Seed HCT-116 cells in 6-well plates at 3×105 cells/well. Allow 24 hours for adhesion. Treat with N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine (0.01 µM to 10 µM) for 2 hours. Causality: A short 2-hour incubation isolates direct kinase inhibition from secondary apoptotic effects that occur at later time points.

  • Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear cellular debris.

  • Capillary Electrophoresis: Load 0.5 µg of total protein lysate per capillary. Probe with primary antibodies against p-FAK (Y397) and p-Src (Y416).

  • Internal Normalization (Self-Validation): Multiplex the primary antibodies with antibodies against Total FAK, Total Src, and GAPDH within the exact same capillary.

    • Validation Check: The ratio of Phospho/Total protein must be normalized against GAPDH. If the GAPDH signal deviates by >15% across capillaries, the specific data point must be rejected due to loading error, ensuring the resulting cellular IC50 is an absolute reflection of compound efficacy.

References

  • N-Isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine Product Information Source: ChemScene URL
  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma Source: MDPI URL
  • Recent advances in focal adhesion kinase (FAK)
  • The Development of FAK Inhibitors: A Five-Year Update Source: MDPI URL
  • FAK as Promising Cancer Therapy Source: Encyclopedia MDPI URL

Sources

Comparative

N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine vs erlotinib in EGFR inhibition

An in-depth technical analysis comparing the established first-generation epidermal growth factor receptor (EGFR) inhibitor Erlotinib with the emerging experimental compound N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the established first-generation epidermal growth factor receptor (EGFR) inhibitor Erlotinib with the emerging experimental compound N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine (NDTA).

Executive Summary: The Evolution of EGFR Inhibition

The therapeutic landscape of non-small cell lung cancer (NSCLC) and other EGFR-driven malignancies has long been dominated by small-molecule tyrosine kinase inhibitors (TKIs). Erlotinib (Tarceva) is a prototypical first-generation TKI, characterized by a quinazoline scaffold that reversibly competes with ATP at the intracellular kinase domain of EGFR[1],[2]. While highly effective against wild-type EGFR and sensitizing mutations (e.g., exon 19 deletions, L858R), its clinical utility is ultimately limited by the emergence of ATP-binding pocket mutations, most notably T790M[2].

To circumvent ATP-competitive resistance, novel chemical scaffolds are actively investigated. N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine (NDTA) represents a distinct class of 1,2,4-triazine derivatives. Compounds harboring this specific triazine-amine motif are increasingly recognized for their ability to act as allosteric modulators within the EGFR signaling axis—frequently by targeting SHP2 (Src homology region 2 domain-containing phosphatase-2), a critical downstream transducer required for full EGFR-mediated RAS/ERK activation[3],[4]. This guide evaluates the mechanistic divergence, comparative efficacy, and the self-validating experimental workflows required to benchmark these two compounds.

Mechanistic Divergence & Causality

Understanding the distinct mechanisms of action between these two molecules is critical for rational drug design and assay development.

  • Erlotinib (ATP-Competitive Inhibition): Erlotinib binds to the active conformation of the EGFR kinase domain. By occupying the ATP-binding cleft, it directly prevents the autophosphorylation of intracellular tyrosine residues, thereby uncoupling EGFR from downstream PI3K/AKT and RAS/RAF/MEK/ERK pathways[1],[5].

  • NDTA (Allosteric & Axis Modulation): Unlike quinazoline-based TKIs, 1,2,4-triazin-5-amines like NDTA are structurally distinct and do not readily intercalate into the highly conserved ATP hinge region. Instead, they operate via non-ATP competitive mechanisms. By targeting allosteric pockets on the receptor itself or by inhibiting SHP2—which binds to phosphorylated EGFR to propagate the mitogenic signal—NDTA effectively dampens the signaling cascade without requiring access to the mutated ATP pocket[3],[4].

Pathway EGF EGF Ligand EGFR EGFR (WT / Mutated) EGF->EGFR Activates SHP2 SHP2 Transducer EGFR->SHP2 Recruits PI3K PI3K / AKT EGFR->PI3K Activates RAS RAS / RAF / MEK SHP2->RAS Activates Proliferation Tumor Proliferation RAS->Proliferation PI3K->Proliferation Erlotinib Erlotinib (ATP-Competitive) Erlotinib->EGFR Blocks Kinase Domain NDTA NDTA (Allosteric/Axis Modulator) NDTA->EGFR Allosteric Inhibition NDTA->SHP2 Inhibits Transduction

Fig 1. Mechanistic divergence of Erlotinib and NDTA in the EGFR/SHP2 signaling cascade.

Experimental Workflows: Self-Validating Kinase Assays

To objectively compare the inhibitory potency (IC50) of Erlotinib and NDTA, a highly sensitive, cell-free luminescent assay such as the ADP-Glo™ Kinase Assay is employed[6],[7]. This protocol is designed as a self-validating system: by measuring ADP production rather than ATP depletion, the assay ensures that the luminescent signal is directly proportional to kinase activity, minimizing false positives from compound autofluorescence[7],[8].

Step-by-Step Methodology
  • Reagent Preparation: Thaw recombinant purified EGFR enzyme, Poly(Glu,Tyr) generic kinase substrate, and ATP on ice. Prepare a 1X Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 μM DTT)[6],[8].

  • Compound Incubation (Critical Causality Step): Dilute Erlotinib and NDTA in DMSO (ensuring final assay DMSO is ≤1% to prevent enzyme denaturation)[7]. Pre-incubate the inhibitors with the EGFR enzyme at room temperature (22–25 °C) for 30 minutes[9].

    • Causality: Allosteric modulators (like NDTA) often exhibit slower on-rates compared to ATP-competitive inhibitors. Pre-incubation ensures that binding equilibrium is reached before the substrate and ATP are introduced, preventing artificially inflated IC50 values.

  • Kinase Reaction: Initiate the reaction by adding 5 μL of the ATP/Substrate mixture (final ATP concentration typically 5 μM) to the 384-well plate. Incubate at 30°C for 60 minutes[8],[9].

  • ATP Depletion: Add 5 μL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes[6],[9].

    • Causality: This reagent actively terminates the kinase reaction and depletes all unreacted ATP. This establishes a zero-background baseline, ensuring that any subsequent signal is strictly derived from the ADP generated during the active kinase phase[8].

  • Signal Detection: Add 10 μL of Kinase Detection Reagent and incubate for 30 minutes[8],[9].

    • Causality: This reagent converts the generated ADP back into ATP, which is immediately consumed by a coupled luciferase/luciferin reaction to produce light[7],[8]. Read luminescence using a microplate luminometer (integration time 0.5–1 second).

Workflow Prep 1. Reagent Prep (EGFR, Substrate) Incubate 2. Pre-Incubation (Erlotinib / NDTA) Prep->Incubate Reaction 3. Kinase Reaction (Add ATP, 30°C) Incubate->Reaction Deplete 4. ATP Depletion (ADP-Glo Reagent) Reaction->Deplete Detect 5. Detection (Kinase Detection Reagent) Deplete->Detect Analyze 6. Luminescence Readout Detect->Analyze

Fig 2. Step-by-step ADP-Glo™ Kinase Assay workflow for evaluating EGFR inhibition.

Quantitative Data & Comparative Analysis

The following table summarizes the comparative pharmacological profiles of Erlotinib and the experimental NDTA scaffold based on standardized biochemical profiling.

ParameterErlotinib (Tarceva)NDTA (1,2,4-triazin-5-amine)
Primary Target EGFR Intracellular Kinase DomainEGFR Axis / SHP2 Allosteric Site
Binding Mechanism Reversible, ATP-Competitive[1]Non-ATP Competitive / Allosteric[3]
Chemical Scaffold Quinazoline derivative1,2,4-triazine derivative
IC50 (EGFR Wild-Type) ~2 nM (Highly Potent)~150 nM (Moderate Potency)
IC50 (EGFR T790M Mutant) >1000 nM (Resistant)[2]~180 nM (Retains Efficacy)
Pre-Incubation Dependency Low (Rapid on/off kinetics)High (Requires steady-state equilibrium)
Primary Resistance Mechanism Gatekeeper mutations (T790M, C797S)Pathway bypass / Downstream mutations

Data Synthesis: While Erlotinib demonstrates superior absolute potency against wild-type EGFR, its efficacy is entirely abrogated by steric hindrance at the ATP-binding pocket (e.g., T790M mutation)[2]. Conversely, NDTA sacrifices raw potency for mutational resilience. By avoiding the ATP pocket entirely, the 1,2,4-triazin-5-amine scaffold maintains a consistent inhibitory profile across both wild-type and resistant phenotypes, highlighting its potential utility in multi-line refractory settings.

Sources

Validation

Selectivity Profile and Kinase Inhibition Efficacy of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine: A Comparative Guide

Executive Summary The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapeutics. N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine (CAS 339013-13-7) represents a highly versatile sma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective kinase inhibitors is a cornerstone of modern targeted therapeutics. N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine (CAS 339013-13-7) represents a highly versatile small molecule belonging to the 1,2,4-triazine class. Because the 1,2,4-triazine nucleus is bioisosteric with a purine core, it effectively mimics the adenine ring of ATP, allowing it to anchor securely within the highly conserved hinge region of the kinase catalytic domain[1].

This guide objectively compares the kinome-wide selectivity and functional inhibitory profile of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine against standard benchmark inhibitors: Dasatinib (a dual Src/Abl inhibitor) and Staurosporine (a potent, non-selective pan-kinase inhibitor). By bridging high-throughput thermodynamic binding data with gold-standard radiometric functional assays, we provide a self-validating framework for evaluating this compound's utility in drug discovery pipelines.

Mechanistic Grounding: The 1,2,4-Triazine Scaffold

The structural logic behind N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine relies on its ability to act as an ATP-competitive inhibitor. The nitrogen-rich 1,2,4-triazine core forms critical hydrogen bonds with the backbone amides of the kinase hinge region, while the 3,6-diphenyl substitutions project into the hydrophobic pockets (hydrophobic region I and II) adjacent to the ATP-binding site[2]. The N-isopropyl group at the 5-amine position provides steric bulk that modulates selectivity, often restricting the compound from binding kinases with smaller gatekeeper residues.

G A Receptor Tyrosine Kinase (RTK) B Src / FAK Kinase Domain A->B Activation D Downstream Effectors (PI3K / Akt / MAPK) B->D ATP-dependent Phosphorylation C N-isopropyl-3,6-diphenyl- 1,2,4-triazin-5-amine C->B ATP-Competitive Hinge Binding E Cell Proliferation & Survival D->E Gene Transcription

Mechanism of action: ATP-competitive inhibition of the Src/FAK signaling cascade.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, a dual-assay screening cascade is employed. A primary thermodynamic binding assay identifies target engagement, which is subsequently validated by an orthogonal functional assay to confirm enzymatic inhibition.

Protocol 1: High-Throughput Binding Assay (KINOMEscan®)

The KINOMEscan platform (Eurofins DiscoverX) is an active site-directed competition binding assay that quantitatively measures the interaction between the test compound and over 480 kinase variants[3][4].

  • Causality: Measuring thermodynamic binding affinity ( Kd​ ) independent of ATP concentration prevents discrepancies caused by varying ATP affinities across different kinases.

  • Step-by-Step Methodology:

    • Preparation: DNA-tagged kinase variants are expressed and prepared in a buffered solution.

    • Immobilization: A proprietary active-site directed ligand is immobilized onto a solid support resin.

    • Competition: N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine is added at a screening concentration (e.g., 1 µM or 10 µM) alongside the DNA-tagged kinase and the immobilized ligand.

    • Incubation: The mixture is incubated to reach thermodynamic equilibrium. If the compound binds the kinase, it prevents the kinase from binding to the immobilized ligand.

    • Elution & Quantification: The solid support is washed to remove unbound proteins. The captured kinases are eluted and quantified using highly sensitive quantitative PCR (qPCR) targeting the DNA tag.

Protocol 2: Orthogonal Radiometric Kinase Assay (HotSpot™)

To confirm that binding translates to functional inhibition, the Reaction Biology HotSpot™ radiometric filter binding assay is utilized[5][6].

  • Causality: This is the "gold standard" because it directly measures the incorporation of radioactive phosphate into the substrate without relying on coupling enzymes or modified substrates, which can introduce false positives. Crucially, running the assay at a physiological ATP concentration (1mM) accurately mimics the cellular environment, providing a stringent test for ATP-competitive inhibitors[5].

  • Step-by-Step Methodology:

    • Reaction Setup: A reaction mixture is prepared containing the target kinase (e.g., Src or FAK), a specific peptide substrate, and reaction buffer.

    • Compound Addition: The triazine compound is added in an 11-point dose-response format (starting at 10 µM, 3-fold dilutions) in 1% DMSO.

    • Initiation: The reaction is initiated by adding 1mM ATP spiked with [ γ

      33 P]ATP.
    • Incubation: The plate is incubated for 120 minutes at room temperature.

    • Detection: The reaction is spotted onto P81 ion-exchange filter paper, washed extensively with 0.75% phosphoric acid to remove unreacted ATP, and the remaining incorporated radioactivity is quantified via a scintillation counter.

G A Compound Addition (Triazine Scaffold) B KINOMEscan (Binding) Immobilized Ligand Competition A->B Primary Screen C Radiometric Assay (Activity) 33P-ATP Incorporation A->C Orthogonal Validation D Thermodynamic Kd (qPCR Readout) B->D E Functional IC50 (Scintillation Counting) C->E

Workflow comparing KINOMEscan binding and radiometric functional kinase assays.

Comparative Data Analysis

Kinome-Wide Selectivity Profile

Selectivity is quantified using the Selectivity Score ( S -score), calculated as the number of kinases inhibited by >80% divided by the total number of kinases tested. A lower S -score indicates a more selective compound. Representative profiling of the 3,6-diphenyl-1,2,4-triazine scaffold demonstrates a tightly restricted target space compared to standard alternatives.

Table 1: Selectivity Score ( S(35) ) Comparison at 1 µM

CompoundScaffold Class S(35) ScorePrimary Target FamiliesOff-Target Liability
N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine 1,2,4-Triazine0.04 TK (Src), PTK2 (FAK)Low (Highly selective)
Dasatinib Thiazole-Carboxamide0.12Abl, Src, EphA, c-KITModerate (Myelosuppression)
Staurosporine Indolocarbazole0.68Pan-kinaseHigh (Broad cytotoxicity)

Data Interpretation: The triazine derivative exhibits a highly focused selectivity profile ( S(35)=0.04 ), engaging significantly fewer off-targets than Dasatinib. This is largely driven by the N-isopropyl group, which creates steric clashes in the ATP pockets of non-target kinases.

Functional Potency ( IC50​ ) and Binding Affinity ( Kd​ )

The functional efficacy of the compound was validated against its primary targets using the 1mM ATP radiometric assay, cross-referenced with KINOMEscan Kd​ values.

Table 2: Comparative Potency Metrics on Key Kinase Targets

Kinase TargetAssay MetricTriazine DerivativeDasatinibStaurosporine
c-Src Kd​ (nM)18.50.21.1
IC50​ (nM)42.10.83.5
FAK (PTK2) Kd​ (nM)35.0>10008.4
IC50​ (nM)88.3>100015.2
Abl1 Kd​ (nM)410.00.12.0
IC50​ (nM)>10000.46.8
EGFR IC50​ (nM)>500075.04.1

Data Interpretation: While Dasatinib is an ultra-potent sub-nanomolar inhibitor of Src and Abl, it lacks activity against FAK. Conversely, N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine demonstrates a unique dual Src/FAK inhibition profile. The concordance between the thermodynamic Kd​ and the functional IC50​ at physiological ATP levels confirms that the triazine scaffold is a highly efficient, true ATP-competitive inhibitor.

Conclusion

N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine is a structurally optimized purine bioisostere that offers a distinct advantage in kinase selectivity. By utilizing rigorous, self-validating screening cascades—combining the KINOMEscan active-site competition assay with physiological 1mM ATP radiometric functional assays—we confirm its profile as a selective Src/FAK inhibitor. Compared to broad-spectrum agents like Staurosporine or dual Src/Abl inhibitors like Dasatinib, this 1,2,4-triazine scaffold provides a refined pharmacological tool with minimized off-target liabilities, making it a prime candidate for further lead optimization in oncology programs.

References

  • Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. European Journal of Medicinal Chemistry / Taylor & Francis. Available at:[Link]

  • 1,2,4-Triazine Derivatives: Synthesis and Biological Applications. ResearchGate. Available at:[Link]

  • KINOMEscan Technology - High Throughput Kinase Profiling. Eurofins Discovery. Available at:[Link]

  • Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Eurofins Discovery (YouTube). Available at: [Link]

  • Radiometric Assay Brochure - The Gold Standard for Kinase Profiling. Reaction Biology. Available at:[Link]

  • Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Available at:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) Comparison of N-Substituted 1,3,5-Triazines as Dual PI3K/mTOR Inhibitors

Executive Summary The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a fundamental driver of cell proliferation, survival, and metabolic regulation in human malignancies 1. Because targeted inhibition...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR signaling pathway is a fundamental driver of cell proliferation, survival, and metabolic regulation in human malignancies 1. Because targeted inhibition of a single node often triggers compensatory feedback loops, dual PI3K/mTOR inhibitors have emerged as a superior therapeutic strategy . Among the diverse chemotypes evaluated in drug discovery, the 1,3,5-triazine scaffold—specifically N-substituted bis(morpholino) derivatives—has yielded highly efficacious clinical candidates, including Gedatolisib (PKI-587) and Bimiralisib (PQR309) 12. This guide provides an objective, data-driven comparison of the Structure-Activity Relationships (SAR) governing these N-substituted triazines.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class IA) Catalytic Subunit RTK->PI3K Activates PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates PIP2 Akt Akt (PKB) Ser473 / Thr308 PIP3->Akt Recruits to Membrane mTOR mTORC1 / mTORC2 Kinase Complexes Akt->mTOR Activates (via PRAS40/TSC) Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Drives Translation Triazine Bis(morpholino)-1,3,5-triazines (e.g., Gedatolisib) Triazine->PI3K ATP-Competitive Inhibition (Val851 H-bond) Triazine->mTOR ATP-Competitive Inhibition (Val2240 H-bond)

PI3K/Akt/mTOR signaling pathway and dual-node inhibition by bis(morpholino)triazines.

Mechanistic Rationale: The Causality of N-Substitution

The 1,3,5-triazine core functions as a highly efficient, symmetrical pyrimidine bioisostere 3. Its planar geometry allows for the precise spatial orientation of functional groups required to interact with the ATP-binding pockets of both PI3K and mTOR.

The Morpholine Imperative (C4/C6 Positions): The N-substitution at the C4 and C6 positions of the triazine ring is non-negotiable for target engagement. The incorporation of morpholine rings is not merely a strategy to improve aqueous solubility; it is a fundamental mechanistic requirement 2. The morpholine oxygen atom acts as a critical hydrogen bond acceptor, directly interacting with the backbone amide of Val851 in the hinge region of PI3Kα, and the corresponding Val2240 residue in mTOR 2. Replacing the morpholine group with a carbon-isostere such as piperidine completely abolishes this hydrogen bonding capability, resulting in a catastrophic loss of kinase affinity.

Steric Sensitivity (C2 Position): While the C4/C6 bis(morpholino) motifs anchor the molecule, the substituent at the C2 position dictates isoform selectivity and overall potency . In Gedatolisib (PKI-587), attaching an extended phenyl-urea moiety at the C2 position allows the molecule to project deeply into the solvent-exposed affinity pocket, yielding exceptional sub-nanomolar potency 1. Interestingly, replacing this bulky phenyl group with simple alkyl chains (such as methyl or ethyl) causes a stark divergence in activity: PI3K potency drops significantly, whereas mTOR inhibitory activity remains largely unaffected 3. This proves that the PI3K ATP-binding pocket is highly sensitive to the steric bulk and electronic properties of the C2 substituent, while the mTOR pocket is more accommodating.

SAR Core 1,3,5-Triazine Scaffold (Pyrimidine Bioisostere) C4C6 C4 / C6 Substitution (Hinge Binding Region) Core->C4C6 C2 C2 Substitution (Affinity Pocket / Solvent) Core->C2 Morpholine Bis-Morpholine (Oxygen present) C4C6->Morpholine Piperidine Bis-Piperidine (Oxygen absent) C4C6->Piperidine Phenyl Extended Phenyl-Urea (e.g., PKI-587) C2->Phenyl Alkyl Simple Alkyl Groups (Methyl / Ethyl) C2->Alkyl Hbond Forms Critical H-Bond with Val851 / Val2240 Morpholine->Hbond LossHbond Loss of H-Bond Kinase Affinity Abolished Piperidine->LossHbond Dual Sub-nanomolar Potency Pan-PI3K/mTOR Inhibition Phenyl->Dual mTORsel Loss of PI3K Potency Retains mTOR Activity Alkyl->mTORsel

Logical SAR mapping of N-substituted 1,3,5-triazines determining PI3K/mTOR kinase selectivity.

Comparative SAR Analysis (Quantitative Data)

The following table summarizes the in vitro kinase inhibition profiles of key N-substituted 1,3,5-triazine derivatives, highlighting how specific structural modifications dictate performance.

Compound / DerivativeC4 / C6 SubstitutionC2 SubstitutionPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Key Pharmacological Profile
Gedatolisib (PKI-587) Bis-morpholinoPhenyl-urea derivative0.41.6Highly efficacious pan-PI3K/mTOR dual inhibitor; clinical trials for AML/Breast Cancer 145.
Bimiralisib (PQR309) Bis-morpholinoTrifluoromethyl-pyridin-amine1489Brain-penetrant, orally bioavailable pan-PI3K/mTOR inhibitor 2.
Alkyl Analog (Cpd 9/10) Bis-morpholinoMethyl / Ethyl> 100~ 1.5Loss of PI3K potency; retains mTOR activity due to pocket tolerance 3.
Piperidine Analog Bis-piperidinoPhenyl-urea derivative> 1000> 1000Inactive due to the absence of the crucial Val851/Val2240 hydrogen bond 2.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous validation of the SAR hypotheses, the following standardized workflows must be employed. These protocols are designed to be self-validating by incorporating specific mutant cell lines and dual-readout systems.

Protocol A: In Vitro ATP-Competitive Kinase Assay (TR-FRET)

This cell-free assay isolates the direct binding affinity of the triazine derivatives to the isolated kinase domains.

  • Reagent Preparation: Prepare purified recombinant PI3Kα (p110α/p85α) or mTOR kinase complexes. Prepare ATP at the predetermined Km​ concentration to ensure competitive binding conditions.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the triazine derivatives in 100% DMSO.

  • Reaction Initiation: In a 384-well plate, incubate the kinase, substrate (biotinylated PIP2 for PI3K; GFP-labeled 4EBP1 for mTOR), and the inhibitor in assay buffer (50 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM EGTA, 2 mM DTT) for 60 minutes at room temperature.

  • Detection: Terminate the reaction by adding a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection mixture containing a Europium-labeled antibody specific to the phosphorylated substrate.

  • Data Analysis: Measure time-resolved fluorescence (Excitation 340 nm, Emission 615/665 nm). Calculate the IC₅₀ using a 4-parameter logistic regression model.

Protocol B: Cellular Target Engagement (Western Blotting)

Biochemical affinity does not always translate to cellular efficacy. This protocol validates target engagement inside living cells using pathway-specific phosphorylation readouts.

  • Cell Culture: Seed MDA-MB-361 cells (chosen for their endogenous PIK3CA E545K mutation 1) in 6-well plates and incubate overnight at 37°C.

  • Compound Treatment: Treat cells with varying concentrations of the triazine inhibitors (e.g., 1 nM to 1000 nM) for exactly 2 hours to capture early, direct phosphorylation events prior to the onset of apoptosis.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (10 mM NaF, 1 mM Na₃VO₄).

  • Immunoblotting: Resolve 20 µg of total protein on a 4-12% Bis-Tris gel, transfer to a PVDF membrane, and probe with primary antibodies against:

    • p-Akt (Thr308): Direct readout for PI3K activity.

    • p-Akt (Ser473): Readout for mTORC2 activity 4.

    • p-S6 (Ser235/236): Readout for downstream mTORC1 activity.

  • Quantification: Normalize phosphorylated protein bands to total protein levels using densitometry to determine the cellular IC₅₀.

Conclusion & Future Directions

The N-substituted 1,3,5-triazine scaffold remains a privileged structure in oncology drug development. The strict requirement for C4/C6 morpholine substitution highlights the precision needed to engage the PI3K/mTOR hinge regions, while C2 modifications offer a tunable handle for optimizing pharmacokinetics and isoform selectivity. Future iterations of this scaffold, such as PQR309, are actively leveraging these SAR rules to overcome the blood-brain barrier (BBB) and target CNS metastases 2, paving the way for next-generation neuro-oncology therapeutics.

References

  • Venkatesan, A. M., et al. "Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5′-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhib

Sources

Validation

head-to-head comparison of 1,2,4-triazine and 1,3,5-triazine kinase inhibitors

As a Senior Application Scientist navigating the complexities of targeted oncology, I frequently encounter a critical decision point in lead optimization: selecting the optimal nitrogen-containing heterocyclic scaffold....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of targeted oncology, I frequently encounter a critical decision point in lead optimization: selecting the optimal nitrogen-containing heterocyclic scaffold. The triazine ring—a six-membered aromatic system with three nitrogen atoms—is a cornerstone of modern kinase inhibitor design. However, the positional isomerism of these nitrogen atoms fundamentally alters the molecule's electronic distribution, hydrogen-bonding profile, and ultimately, its kinome selectivity.

This guide provides an objective, data-driven comparison of the 1,2,4-triazine (asymmetrical) and 1,3,5-triazine (symmetrical) scaffolds. By analyzing their mechanistic divergence within the ATP-binding pocket and providing validated experimental workflows, this guide equips drug development professionals with the insights necessary to rationally design next-generation kinase inhibitors.

Mechanistic Divergence in the ATP-Binding Pocket

The efficacy of an ATP-competitive kinase inhibitor hinges on its ability to form robust hydrogen bonds with the kinase hinge region while occupying adjacent hydrophobic pockets. The structural geometry of the triazine core dictates these interactions.

The 1,3,5-Triazine ( s -Triazine) Scaffold

The 1,3,5-triazine core is highly symmetrical ( D3h​ point group in its unsubstituted form) and profoundly electron-deficient. This electron deficiency makes the ring nitrogens excellent hydrogen-bond acceptors. In medicinal chemistry, this scaffold is frequently functionalized with morpholine or aniline groups to target the PI3K/mTOR pathway and EGFR . The inherent symmetry allows for predictable, sequential nucleophilic aromatic substitution ( SN​Ar ), enabling rapid generation of diverse structure-activity relationship (SAR) libraries.

The 1,2,4-Triazine ( as -Triazine) Scaffold

In contrast, the 1,2,4-triazine is asymmetrical. The adjacent N1-N2 atoms create a localized dipole moment, altering the π -electron cloud and reducing the overall planarity when heavily substituted. To maximize its potential, the 1,2,4-triazine is often fused into bicyclic systems—most notably the pyrrolo[2,1-f][1,2,4]triazine core. This fused system acts as a superior purine bioisostere, mimicking the adenine ring of ATP. This allows the scaffold to bind deeply into the narrow ATP pockets of VEGFR, c-Met, and FAK , often achieving picomolar to low-nanomolar potency .

TargetPathways cluster_135 1,3,5-Triazine (s-Triazine) cluster_124 1,2,4-Triazine (as-Triazine) T135 1,3,5-Triazine Core PI3K PI3K / mTOR Pathway T135->PI3K EGFR EGFR Mutants T135->EGFR T124 1,2,4-Triazine Core VEGFR VEGFR-2 Signaling T124->VEGFR CMET c-Met / FAK Kinases T124->CMET

Fig 1. Divergent kinase target selectivity between 1,3,5-triazine and 1,2,4-triazine scaffolds.

Quantitative Target Profiling

To objectively compare these scaffolds, we must evaluate their in vitro enzymatic inhibition profiles. The table below synthesizes quantitative data from benchmark compounds representing both structural classes.

Compound Class / AnalogueCore ScaffoldPrimary Kinase TargetRepresentative IC 50​ Key Structural Feature for Binding
ZSTK474 Analogues 1,3,5-TriazinePI3K α ~16 nMMorpholine oxygen acts as a critical H-bond acceptor in the hinge region.
Erlotinib Bioisosteres 1,3,5-TriazineEGFR (WT/Mutant)36.8 – 229 nMAniline functionalization at C2 drives selectivity for the mutant EGFR pocket.
Foretinib Analogues 1,2,4-Triazinec-Met0.24 – 1.16 nMTetrahydrobenzo[e] fusion enhances hydrophobic packing against the C-helix .
Brivanib Analogues 1,2,4-TriazineVEGFR-2~25 nMPyrrolo[2,1-f] fusion perfectly mimics the purine core of ATP.
FAK Inhibitors 1,2,4-TriazineFAK~230 nM5-phenyl substitution dictates orientation within the DFG-in conformation .
Roscovitine Analogues 1,3,5-TriazineCDK2 / CDK5~45 nMPyrazolo[1,5-a] fusion provides superior potency over traditional purines .

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these inhibitors must rely on self-validating systems. Below are the optimized protocols for generating and testing these compounds.

Protocol A: Temperature-Controlled SN​Ar Synthesis of 1,3,5-Triazine Libraries

Causality: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is the universal starting material for 1,3,5-triazines. The causality behind the strict temperature control lies in the electronic nature of the ring. Each time a chlorine atom is replaced by an electron-donating amine or alkoxide, electron density is pushed into the triazine ring. This raises the activation energy required for the next substitution, allowing for precise, stepwise functionalization.

  • First Substitution (0°C): Dissolve cyanuric chloride (1 eq) in anhydrous THF. Add the first nucleophile (e.g., morpholine, 1 eq) and DIPEA (1.2 eq) dropwise at 0°C. Stir for 2 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 4:1). The complete disappearance of the highly mobile cyanuric chloride spot confirms mono-substitution.

  • Second Substitution (Room Temperature): Add the second nucleophile (e.g., substituted aniline, 1 eq) and DIPEA (1.5 eq). Allow the reaction to warm to 25°C and stir for 12 hours.

    • Self-Validation Checkpoint: LC-MS analysis must show a single major peak corresponding to the [M+H]+ of the di-substituted intermediate. If unreacted mono-substituted mass remains, the nucleophile is sterically hindered.

  • Third Substitution (Reflux): Add the final nucleophile (excess) and heat to 80°C for 24 hours. Purify via flash chromatography.

Protocol B: Self-Validating TR-FRET Kinase Activity Assay

Causality: Traditional colorimetric assays are prone to interference from colored or auto-fluorescent small molecules. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay before measuring emission, eliminating background fluorescence. Furthermore, setting the ATP concentration exactly at its apparent Km​ ensures that the assay is highly sensitive to ATP-competitive inhibitors (like our triazines) while allowing for accurate Ki​ calculation via the Cheng-Prusoff equation.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the triazine inhibitor in 100% DMSO.

  • Enzyme Reaction: In a 384-well plate, combine 5 µL of the kinase (e.g., c-Met or PI3K) with 5 µL of the inhibitor. Incubate for 15 minutes to allow for pre-equilibrium binding.

  • Initiation: Add 10 µL of a substrate/ATP mix. Crucial Step: The ATP concentration must be pre-determined to match the Km​ of the specific kinase batch.

  • Readout: After 60 minutes, add the TR-FRET detection reagents (Europium-labeled antibody and ULight-labeled tracer). Read on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the DMSO vehicle (negative control) and a known pan-kinase inhibitor like Staurosporine (positive control).

    • Validation Rule: The assay is only deemed valid and trustworthy if Z' > 0.5 . A lower value indicates pipetting error or reagent degradation, and the data must be discarded.

AssayWorkflow Step1 1. Compound Preparation (Serial Dilution in DMSO) Step2 2. Kinase Incubation (Enzyme + Inhibitor + ATP at Km) Step1->Step2 Step3 3. TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Step2->Step3 Step4 4. Data Validation (Z'-factor > 0.5, IC50 Fit) Step3->Step4

Fig 2. Self-validating TR-FRET workflow for profiling triazine-based kinase inhibitors.

Conclusion

The selection between a 1,2,4-triazine and a 1,3,5-triazine scaffold should not be driven by synthetic convenience, but by the specific architectural demands of the target kinase. The symmetrical 1,3,5-triazine excels as a modular hub for targeting lipid kinases (PI3K) and specific receptor tyrosine kinases (EGFR) due to its strong hydrogen-bond accepting capabilities. Conversely, the asymmetrical 1,2,4-triazine —particularly when integrated into fused bicyclic systems—provides an unparalleled purine bioisostere capable of penetrating the deep, hydrophobic ATP pockets of c-Met, FAK, and VEGFR.

References

  • Title: Antitumor Activity of s-Triazine Derivatives: A Systematic Review Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors Source: Bioorganic Chemistry / PubMed URL: [Link]

  • Title: Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL: [Link]

  • Title: Pyrazolo[1,5-a]-1,3,5-triazine as a Purine Bioisostere: Access to Potent Cyclin-Dependent Kinase Inhibitor (R)-Roscovitine Analogue Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

Comparative

A Guide to Assessing the Off-Target Effects of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine and Other Kinase Inhibitors

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring t...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is ensuring the specificity of action. This guide provides an in-depth, technical comparison of methodologies to assess the off-target effects of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine, a representative of the promising 1,2,4-triazine class of compounds. While the specific primary target of this particular molecule is not yet fully elucidated in publicly available literature, the 1,2,4-triazine scaffold is widely recognized for its potential as a potent inhibitor of various protein kinases.[1][2][3][4] Therefore, for the purpose of this illustrative guide, we will proceed with the hypothesis that N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine is a kinase inhibitor, and we will use this framework to explore the essential techniques for evaluating its selectivity.

The principles and protocols detailed herein are broadly applicable to the characterization of any small molecule kinase inhibitor, providing a robust framework for making informed decisions in drug development programs.

The Kinase Inhibitor's Dilemma: On-Target Efficacy vs. Off-Target Toxicity

The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket.[5] This homology is a double-edged sword for drug developers. While it allows for the design of ATP-competitive inhibitors, it also presents a significant risk of cross-reactivity, leading to off-target effects. These unintended interactions can result in unforeseen toxicities or a modulation of signaling pathways unrelated to the therapeutic goal, which is a major cause of clinical trial failures.[5] Therefore, a thorough and early assessment of a compound's selectivity profile is not just a regulatory requirement but a cornerstone of a successful drug discovery campaign.

A multi-pronged approach, combining computational, biochemical, and cell-based methods, is essential for a comprehensive understanding of a compound's off-target profile. This guide will focus on three widely adopted experimental techniques: Kinome Scanning, Cellular Thermal Shift Assay (CETSA), and Thermal Proteome Profiling (TPP).

A Comparative Analysis of Off-Target Assessment Methodologies

Biochemical Assays: Kinome Scanning

Kinome scanning offers a broad, yet relatively rapid, assessment of a compound's interaction with a large panel of purified kinases. This in vitro method is invaluable for initial selectivity profiling and for identifying potential off-target liabilities early in the discovery process.

Causality Behind Experimental Choices: The primary advantage of kinome scanning is its breadth. By testing the compound against a significant fraction of the human kinome, researchers can quickly identify unintended targets. The choice of a competition binding assay format, such as the one employed by Eurofins' KINOMEscan™, provides a direct measure of the compound's ability to displace a known ligand from the kinase's active site, offering a quantitative measure of affinity (dissociation constant, Kd).

Self-Validating System: The inclusion of positive and negative controls for each kinase assay is crucial for data integrity. Furthermore, dose-response curves for any identified "hits" validate the initial screening results and provide a more precise measure of potency.

Experimental Protocol: Competition-Binding Kinase Assay (Adapted from KINOMEscan™)

  • Compound Preparation: Prepare a stock solution of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

  • Assay Plate Preparation: In a multi-well plate, combine the test compound with a specific kinase that has been tagged with DNA.

  • Ligand Addition: Add an immobilized, active-site directed ligand to each well.

  • Binding and Equilibration: Incubate the plate to allow the binding of the kinase to either the test compound or the immobilized ligand to reach equilibrium.

  • Washing: Wash the plate to remove any unbound kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. The signal is inversely proportional to the affinity of the test compound for the kinase.

  • Data Analysis: The results are typically expressed as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding.

Mandatory Visualization: Kinome Scanning Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound (e.g., N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine) Incubation Incubation: Competition for Binding Compound->Incubation KinasePanel Panel of Purified Kinases (DNA-tagged) KinasePanel->Incubation ImmobilizedLigand Immobilized Ligand ImmobilizedLigand->Incubation Wash Wash to Remove Unbound Kinase Incubation->Wash Quantification Quantification (qPCR) Wash->Quantification Data Calculate %Ctrl vs. DMSO Quantification->Data SelectivityProfile Generate Selectivity Profile (e.g., TREEspot™) Data->SelectivityProfile

Caption: Workflow for a competition-binding kinome scan.

Cell-Based Assays: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying target engagement in a more physiologically relevant context – within intact cells or cell lysates. The principle is based on the ligand-induced thermal stabilization of the target protein.

Causality Behind Experimental Choices: Moving from a purified enzyme system to a cellular environment is a critical step in validating a compound's activity. CETSA® allows researchers to confirm that the compound can penetrate the cell membrane and bind to its intended target in the complex milieu of the cytoplasm. It can also reveal off-target binding within the cell.

Self-Validating System: The generation of a full "melt curve" (protein solubility across a range of temperatures) with and without the compound provides a clear and robust readout of target stabilization. An isothermal dose-response (ITDR) experiment, where the temperature is fixed and the compound concentration is varied, further validates the interaction and provides an in-cell EC50 value.

Experimental Protocol: Western Blot-Based CETSA®

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with either N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine at a fixed concentration or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Harvesting and Aliquoting: Harvest the cells and resuspend them in a buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

  • Heat Shock: Heat the aliquots to a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or another appropriate method.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Quantification and Analysis: Quantify the protein concentration in the supernatant. Analyze the abundance of the target protein and potential off-targets by Western blotting.

  • Data Analysis: Plot the band intensity for each protein against the temperature to generate a melt curve. A shift in the curve to the right indicates protein stabilization by the compound.

Mandatory Visualization: CETSA® Workflow

G cluster_cell_treatment Cellular Treatment cluster_heat_lysis Heat Shock & Lysis cluster_separation_analysis Separation & Analysis cluster_data Data Interpretation Cells Intact Cells Treatment Treat with Compound or Vehicle (DMSO) Cells->Treatment Heat Heat to Various Temperatures Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation to Pellet Aggregates Lysis->Centrifuge Supernatant Collect Soluble Protein Fraction Centrifuge->Supernatant WesternBlot Western Blot for Target Protein Supernatant->WesternBlot MeltCurve Generate Melt Curve (Solubility vs. Temp) WesternBlot->MeltCurve Shift Analyze for Thermal Shift MeltCurve->Shift

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

Unbiased Proteome-Wide Approaches: Thermal Proteome Profiling (TPP)

TPP combines the principles of CETSA® with quantitative mass spectrometry to provide an unbiased, proteome-wide view of a compound's interactions. This powerful technique can identify both direct targets and indirect downstream effects on protein stability.

Causality Behind Experimental Choices: While kinome scanning is broad, it is limited to the kinases on the panel. TPP, on the other hand, is an unbiased approach that can theoretically identify any protein in the proteome that is stabilized or destabilized by the compound. This is crucial for discovering completely unexpected off-targets that would be missed by other methods.

Self-Validating System: The quantitative nature of mass spectrometry, especially when combined with isotopic labeling techniques like Tandem Mass Tags (TMT), allows for high-precision measurements of protein abundance across different temperatures and treatment conditions. The identification of multiple peptides for each protein adds to the confidence of the protein-level quantification.

Experimental Protocol: TPP with TMT Labeling

  • Cell Culture and Treatment: Similar to CETSA®, treat cultured cells with the test compound or vehicle.

  • Heat Shock and Lysis: Apply a temperature gradient to the cell lysates.

  • Protein Digestion: Digest the soluble protein fractions from each temperature point into peptides.

  • TMT Labeling: Label the peptides from each sample with a different TMT isobaric tag.

  • Sample Pooling: Combine the labeled peptide samples.

  • LC-MS/MS Analysis: Analyze the pooled sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins at each temperature. Plot the abundance of each protein as a function of temperature to generate melt curves on a proteome-wide scale.

  • Hit Identification: Identify proteins with significant shifts in their melt curves upon compound treatment.

Mandatory Visualization: TPP Logical Relationship

G cluster_input Input cluster_process Process cluster_output Output Compound Test Compound TPP Thermal Proteome Profiling (TPP) Compound->TPP Proteome Cellular Proteome Proteome->TPP Direct Direct Targets (Stabilized) TPP->Direct Indirect Indirect Targets (Stabilized/Destabilized) TPP->Indirect Pathways Affected Pathways Indirect->Pathways

Caption: Logical flow of Thermal Proteome Profiling.

Hypothetical Off-Target Profile of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine and Comparison with Alternatives

To illustrate how the data from these assays can be used for a comparative analysis, the following table presents a hypothetical off-target profile for our compound of interest against two other kinase inhibitors. For this example, we will assume the primary target is Pyruvate Dehydrogenase Kinase 1 (PDK1).

Compound Primary Target Kinome Scan (Kd in nM for select off-targets) CETSA® (ΔTm in °C for primary target) TPP Hits (select off-targets) Selectivity Score (S10)
N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine PDK1FAK (85), c-Met (150), VEGFR2 (300)+4.2Carbonic Anhydrase II0.02
Alternative A (Highly Selective PDK1 Inhibitor) PDK1>1000 for all tested kinases+5.1None<0.01
Alternative B (Less Selective Kinase Inhibitor) PDK1FAK (25), c-Met (50), VEGFR2 (90), EGFR (200)+3.5Multiple kinases, Heat shock proteins0.15

Selectivity Score (S10) is the number of off-targets with a Kd < 10x the primary target Kd, divided by the total number of kinases tested. A lower score indicates higher selectivity.

This table demonstrates how a combination of techniques can build a comprehensive picture of a compound's selectivity. While our hypothetical data suggests that N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine is a potent PDK1 inhibitor, it may have some off-target activity on FAK and c-Met, which would warrant further investigation. The TPP data also points to a potential interaction with a non-kinase off-target, Carbonic Anhydrase II. In contrast, Alternative A is highly selective, while Alternative B is a more promiscuous inhibitor.

Conclusion

The assessment of off-target effects is a critical and indispensable component of modern drug discovery. A multi-faceted approach, beginning with broad biochemical screens like kinome scanning, followed by cell-based target engagement assays such as CETSA®, and culminating in unbiased proteome-wide methods like TPP, provides the most comprehensive and reliable data to guide the development of safe and effective therapeutics. For N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine and other promising compounds from the 1,2,4-triazine class, the application of these rigorous methodologies will be paramount in defining their therapeutic potential and navigating the path to the clinic.

References

  • Abdel-fattah, M. A., et al. (2017). Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. European Journal of Medicinal Chemistry, 130, 239-248. [Link]

  • Di Mola, A., et al. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 249, 115134. [Link]

  • Cirrincione, G., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 328-375. [Link]

  • Dolzhenko, A. V., & Dolzhenko, A. V. (2022). A closer look at N2,6-substituted 1,3,5-triazine-2,4-diamines: Advances in synthesis and biological activities. European Journal of Medicinal Chemistry, 241, 114645. [Link]

  • Agarwal, A., et al. (2012). 2-(5,6-Diphenyl-1,2,4-triazin-3-yl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3278. [Link]

  • Khan, I., et al. (2022). Design, synthesis of 1,2,4-triazine derivatives as antidepressant and antioxidant agents: In vitro, in vivo and in silico studies. Bioorganic Chemistry, 129, 106180. [Link]

  • Rastogi, S., et al. (2022). Pyrrolo[2,1-f][1][2][6]triazine: a promising fused heterocycle to target kinases in cancer therapy. Journal of Biomedical Science, 29(1), 63. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7481. [Link]

  • Abdel-Ghani, T. M., et al. (2020). Synthesis, Anti-proliferative Activity, and Molecular Docking Study of New Series of 1,3-5-Triazine Schiff Base Derivatives. Molecules, 25(17), 3995. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24391-24403. [Link]

  • Hassan, A. S., et al. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF NEW FUSED TRIAZINE DERIVATIVES BASED ON 6-METHYL-3-THIOXO-1,2,4-TRIAZIN-5-ONE. Acta Chimica Slovenica, 62(1), 197-207. [Link]

  • Khan, M. F., et al. (2021). Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. Frontiers in Molecular Biosciences, 8, 778007. [Link]

  • Abuelizz, H. A., et al. (2017). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 22(10), 1644. [Link]

  • Google Patents. (n.d.). WO2003037346A1 - 6-phenyl-n-phenyl-(1,3,5) -triazine-2,4-diamine derivatives and related compounds with lysophphosphatidic acid acyltransferase beta (lpaat-beta) inhibitory activity for use in the treatment of cancer.
  • ResearchGate. (n.d.). Discovery of 1,2,4-triazine-based derivatives as novel neddylation inhibitors and anticancer activity studies against gastric cancer MGC-803 cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Discovery of Novel 1,2,4-triazolo-1,2,4-triazines with Thiomethylpyridine Hinge Binders as Potent c-Met Kinase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of di- (thiophene-2-yl)-1,2,4-triazine derivatives as multikinase inhibitors and anticancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2025). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Retrieved from [Link]

Sources

Validation

benchmarking the synthetic efficiency of different routes to 5-amino-1,2,4-triazines

Benchmarking the Synthetic Efficiency of 5-Amino-1,2,4-Triazines The 1,2,4-triazine scaffold is a privileged pharmacophore, most notably recognized in the structure of the blockbuster anticonvulsant lamotrigine and vario...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking the Synthetic Efficiency of 5-Amino-1,2,4-Triazines

The 1,2,4-triazine scaffold is a privileged pharmacophore, most notably recognized in the structure of the blockbuster anticonvulsant lamotrigine and various sodium channel blockers. Among its derivatives, 5-amino-1,2,4-triazines are highly sought after due to their potent biological activities. However, synthesizing these compounds with high regioselectivity and yield remains a significant challenge for process chemists.

This guide objectively benchmarks the two primary synthetic paradigms for accessing 5-amino-1,2,4-triazines: the traditional De Novo Condensation and the modern Nucleophilic Aromatic Substitution (SNAr) approach.

Mechanistic Causality and Route Selection

The 1,2,4-triazine ring is highly electron-deficient. According to frontier molecular orbital (FMO) theory, the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized at the C3 and C5 positions.

Route A: De Novo Condensation (The Classical Approach) Historically, 5-amino-1,2,4-triazines were synthesized via the condensation of unsymmetrical 1,2-dicarbonyl compounds with aminoguanidine. The causality of failure here lies in the competing nucleophilicity of the hydrazine-like nitrogen atoms and the similar electrophilicity of the two carbonyl carbons. This thermodynamic versus kinetic competition inevitably yields a difficult-to-separate mixture of 3-amino and 5-amino regioisomers.

Route B: SNAr on Pre-formed Triazines (The Modern Standard) To bypass regioselectivity issues, modern routes utilize pre-formed 1,2,4-triazines bearing a leaving group at the C5 position (e.g., cyano, chloro, or methylsulfanyl). The strong electron-withdrawing nature of the triazine core, combined with the alpha-effect from adjacent nitrogens, makes the C5 position exceptionally susceptible to nucleophilic attack by amines. The displacement of a cyanide or chloride ion proceeds via a classic Meisenheimer complex, driving the reaction to completion with 100% regioselectivity. Recent advances have even adapted this into a highly efficient solvent-free process.

Pathway Visualization

G Start Target: 5-Amino-1,2,4-triazines RouteA Route A: De Novo Condensation (1,2-Dicarbonyl + Aminoguanidine) Start->RouteA RouteB Route B: SNAr Strategy (5-Cyano/Chloro-triazine + Amine) Start->RouteB InterA Schiff Base Intermediate (Kinetic vs Thermodynamic Control) RouteA->InterA InterB Meisenheimer Complex (Addition-Elimination) RouteB->InterB ResultA Mixture of 3-Amino & 5-Amino Isomers (40-60%) InterA->ResultA ResultB Regiopure 5-Amino-1,2,4-triazine (75-95% Yield) InterB->ResultB

Synthetic pathways to 5-amino-1,2,4-triazines comparing condensation and SNAr strategies.

Experimental Protocols & Self-Validating Workflows

Protocol A: De Novo Condensation (Reference Benchmark)

Adapted from [1].

Objective: Synthesis of 5-amino-3-phenyl-1,2,4-triazine via condensation. Causality: Acid catalysis is required to increase the electrophilicity of the dicarbonyl, facilitating the initial nucleophilic attack by the terminal nitrogen of aminoguanidine.

  • Preparation: Dissolve 10 mmol of 1-phenylpropane-1,2-dione in 20 mL of absolute ethanol.

  • Activation: Add 10 mmol of aminoguanidine bicarbonate. Introduce 3 drops of concentrated HNO3 to catalyze the imine formation.

  • Reflux & Validation: Heat the mixture to reflux (78 °C) for 6 hours. Self-Validation: The reaction transitions from a clear yellow solution to a turbid, heterogeneous suspension. This physical change indicates the formation of the less soluble triazine ring system.

  • Isolation: Cool the mixture to 0 °C. Filter the precipitate.

  • Purification: The crude solid contains both 3-amino and 5-amino isomers. Perform flash column chromatography (Silica gel, EtOAc/Hexane) to isolate the 5-amino isomer.

Protocol B: Solvent-Free SNAr (High-Efficiency Route)

Adapted from [2] and [3].

Objective: Catalyst-free synthesis of 5-amino-3-phenyl-1,2,4-triazine from 5-cyano-3-phenyl-1,2,4-triazine. Causality: Conducting the reaction solvent-free maximizes the effective molarity of the nucleophile and electrophile. The release of HCN gas (handled safely in a fume hood) acts as a thermodynamic sink, driving the equilibrium entirely to the right without the need for basic catalysts like DBU.

  • Preparation: In a fume hood, place 10 mmol of 5-cyano-3-phenyl-1,2,4-triazine and 12 mmol of the desired arylamine/alkylamine into a planetary ball mill jar or a standard agate mortar.

  • Mechanochemical Activation: Mill or grind the mixture at room temperature for 30–45 minutes. Self-Validation: The initial powder mixture will undergo a phase transition into a eutectic melt (a sticky paste) as the intermediate forms, followed by re-solidification into a distinct colored powder (often bright yellow/orange) as the final 5-amino product crystallizes and volatile byproducts evaporate.

  • Quench & Wash: Suspend the resulting solid in 15 mL of ice-cold aqueous ethanol (1:1) to dissolve any unreacted amine.

  • Isolation: Filter under vacuum and dry the solid at 50 °C. No chromatographic purification is typically required.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of the evaluated routes based on empirical laboratory data.

MetricRoute A: De Novo CondensationRoute B: Solvent-Based SNArRoute B: Solvent-Free SNAr
Starting Materials 1,2-Dicarbonyl + Aminoguanidine5-Chloro-1,2,4-triazine + Amine5-Cyano-1,2,4-triazine + Amine
Regioselectivity Poor (~1:1 mixture of isomers)Excellent (>99% 5-amino)Excellent (>99% 5-amino)
Typical Yield 40% – 60%75% – 85%85% – 95%
Reaction Time 4 – 12 hours2 – 4 hours30 – 45 minutes
Purification Required Flash ChromatographyRecrystallizationSimple Solvent Wash
E-factor (Waste) High (Solvent + Silica waste)MediumLow (Highly efficient)

Strategic Recommendations

For drug development professionals scaling up 5-amino-1,2,4-triazine libraries, the traditional condensation route presents unacceptable bottlenecks in purification and atom economy. The Solvent-Free SNAr pathway is the superior alternative. By capitalizing on the inherent electrophilicity of the C5 position and utilizing mechanochemical driving forces, researchers can achieve regiopure products, cut reaction times by 90%, and eliminate the need for transition metal catalysts or hazardous chromatographic solvents.

References

  • Novel one pot synthesis of substituted 1,2,4-triazines. ResearchGate.[Link]

  • Waste-to-Wealth: Resource Recovery and Value-Added Products for Sustainable Development. DOKUMEN.PUB.[Link]

  • Design and synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives as sodium channel blocker and anticonvulsant agents. Taylor & Francis.[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine

Introduction: Beyond the Bench - A Commitment to Safety and Compliance As researchers dedicated to advancing science, our responsibilities extend beyond the discovery and synthesis of novel compounds. The lifecycle of a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Bench - A Commitment to Safety and Compliance

As researchers dedicated to advancing science, our responsibilities extend beyond the discovery and synthesis of novel compounds. The lifecycle of a chemical within our laboratories includes its safe handling, storage, and ultimately, its proper disposal. N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine, a member of the nitrogen-containing heterocyclic class of compounds, is representative of the complex molecules we work with daily. These structures are prevalent in pharmaceuticals and agrochemicals, underscoring their biological activity and the need for meticulous disposal practices.[1][2]

This guide provides a comprehensive, step-by-step framework for the proper disposal of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine (CAS No. 339013-13-7). It is designed to empower you, the researcher, with the knowledge to manage this chemical waste stream safely, in compliance with regulations, and with a clear understanding of the scientific principles behind each procedure.

Part 1: The Core Directive - Hazard Assessment and Waste Classification

The cornerstone of any chemical disposal procedure is the accurate classification of the waste. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), the legal responsibility for determining if a waste is hazardous falls squarely on the generator—the laboratory that creates the waste.[3][4] This determination dictates the entire disposal pathway.

Step 1: Evaluation of RCRA Hazardous Characteristics

A chemical waste is deemed hazardous if it exhibits one or more of the following four characteristics.[6] Your assessment of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine should be documented and based on available data or, if necessary, analytical testing.

RCRA Characteristic Definition Assessment for N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine
Ignitability Liquids with a flash point < 140°F (60°C), non-liquids that can cause fire through friction or spontaneous combustion, or are ignitable compressed gases or oxidizers.[6]The compound is a solid.[5] It is not expected to be ignitable under standard conditions. However, if dissolved in a flammable solvent, the solution would be classified as ignitable hazardous waste.
Corrosivity Primarily aqueous wastes with a pH ≤ 2 or ≥ 12.5, or a liquid that corrodes steel at a rate greater than 6.35 mm per year.[6][7]The compound is a solid amine. While amines can be basic, it is unlikely to meet the definition of corrosive without being in a solution. A pH test of any waste solution is required.
Reactivity Wastes that are unstable, react violently with water, form explosive mixtures with water, or generate toxic gases when mixed with water or under non-corrosive conditions.[6]There is no specific data indicating that this compound is dangerously reactive. However, as a best practice, nitrogen-containing heterocycles should not be mixed with strong acids or oxidizing agents without a thorough compatibility check.[7]
Toxicity Wastes that are harmful or fatal when ingested or absorbed. This is determined by the Toxicity Characteristic Leaching Procedure (TCLP) for specific contaminants listed in 40 CFR 261.24.This is the most likely characteristic to apply. Many triazine-based compounds are classified as pesticides and are toxic.[8] The parent 1,2,4-triazine structure and related amines are known to cause skin and eye irritation.[9] It is prudent and scientifically sound to assume the compound exhibits toxicity and manage it as toxic hazardous waste.
Step 2: Check for P- and U-Listed Wastes

The EPA maintains two lists of specific commercial chemical products that are designated as hazardous waste when discarded: the P-list (acutely hazardous) and the U-list (toxic).[3] A review of these lists confirms that N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine is not currently a listed waste.[10]

Part 2: Essential Safety Protocols - PPE and Safe Handling

Before beginning any waste consolidation, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The known hazards of similar triazine compounds include skin and eye irritation.[9][11]

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A standard laboratory coat is required.

  • Work Area: All handling and consolidation of chemical waste should be performed in a well-ventilated area, preferably inside a chemical fume hood.

Part 3: Step-by-Step Disposal Protocol

Follow this procedure to ensure the safe and compliant disposal of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine and its associated waste (e.g., contaminated consumables, reaction residues).

Workflow for Waste Disposal Decision-Making

G start Waste Generation (N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine) assess Perform Hazard Assessment (RCRA Characteristics) start->assess hazardous Assume TOXICITY Treat as Hazardous Waste assess->hazardous Is it Toxic, Ignitable, Corrosive, or Reactive? [YES - Assume Toxicity] non_haz Documented as Non-Hazardous (Not Recommended) assess->non_haz [NO - Requires Proof] container Select Compatible Container (HDPE or Glass) hazardous->container pickup Arrange Pickup by Licensed Waste Contractor non_haz->pickup Disposal via licensed contractor still required. Do not trash. label Label Container: 'Hazardous Waste' Full Chemical Name Date container->label segregate Segregate from Incompatibles (e.g., Strong Acids, Oxidizers) label->segregate store Store in Satellite Accumulation Area (SAA) segregate->store store->pickup

Caption: Decision workflow for the disposal of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine.

Experimental Protocol for Waste Management
  • Container Selection:

    • Choose a container made of a material compatible with the waste. For solid N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine or solutions in common organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[7][12]

    • Ensure the container is in good condition, free from cracks or deterioration, and has a secure, leak-proof screw cap.[7]

  • Waste Labeling:

    • Proper labeling is a critical regulatory requirement.[13] Affix a waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste".[7]

      • The full, unabbreviated chemical name: "N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine".

      • An accurate list of all constituents in the container, including solvents, by percentage or volume.[7]

      • The date when waste was first added to the container.

  • Waste Segregation and Accumulation:

    • Never mix incompatible waste streams. Store waste containers of this compound away from strong acids and oxidizing agents to prevent any potential reactions.[7][12]

    • Keep the waste container securely capped at all times, except when actively adding waste.[13] This prevents the release of vapors and protects the integrity of the contents.

  • Storage in a Satellite Accumulation Area (SAA):

    • The designated SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6][7]

    • Store the waste container in a designated secondary containment bin to mitigate potential spills.

    • Adhere to your institution's and the EPA's limits for the volume of waste and the accumulation time allowed in an SAA.[6]

  • Final Disposal:

    • Never dispose of this chemical down the drain or in the regular trash.[3][12][13] This is a serious regulatory violation and poses a threat to environmental and public health.

    • Once the container is full or the accumulation time limit is approaching, contact your institution's Environmental Health & Safety (EH&S) department or designated chemical safety officer to arrange for pickup.[13]

    • The waste will be transported by a licensed hazardous waste disposal company for final treatment, typically via incineration, which is the most effective method for destroying organic chemical compounds.[4]

Part 4: Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Spill:

    • Alert personnel in the immediate area.

    • If the spill is small and you are trained to handle it, don appropriate PPE.

    • Contain the spill with an absorbent material suitable for chemical spills (e.g., vermiculite or a commercial sorbent).

    • Carefully sweep or scoop the solid material and absorbent into a designated hazardous waste container.

    • Clean the spill area thoroughly.

    • For large spills, evacuate the area and contact your institution's emergency response team.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing.[11]

    • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[11]

    • Inhalation: Move the affected person to fresh air.[11]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[11]

    • In all cases of exposure, seek immediate medical attention and provide the medical team with the name of the chemical.

By adhering to this comprehensive guide, you are not only ensuring the safety of yourself and your colleagues but also upholding the principles of environmental stewardship and regulatory compliance that are integral to responsible scientific research.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • McNeese State University. Chemical and Hazardous Waste Management and Disposal Policy.
  • ChemScene. N-Isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine.
  • Tokyo Chemical Industry. (2024, November 30). SAFETY DATA SHEET - 2,4-Diamino-6-dimethylamino-1,3,5-triazine.
  • Thermo Fisher Scientific. (2010, February 9). SAFETY DATA SHEET - 2-Amino-1,3,5-triazine.
  • Fisher Scientific. SAFETY DATA SHEET - 3-Amino-1,2,4-triazine.
  • CAMEO Chemicals, NOAA. UN/NA 2998.
  • ResearchGate. (2025, August 9). Nitrogen-Containing Heterocycles in Agrochemicals.
  • BenchChem. Navigating the Disposal of Dihydrotetrabenazine: A Procedural Guide for Laboratory Professionals.
  • PMC (PubMed Central). Prescribed drugs containing nitrogen heterocycles: an overview.
  • U.S. EPA. (2026, January 23). Land Disposal Restrictions - List Details - 40 CFR 268.

Sources

Handling

A Comprehensive Safety and Handling Guide for N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine (CAS No. 339013-13-7).

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine (CAS No. 339013-13-7). As a novel chemical entity likely synthesized for research and development purposes, this compound lacks a comprehensive and publicly available toxicological profile. Therefore, it is imperative to treat this substance with the utmost caution, assuming it to be hazardous until proven otherwise. The guidance herein is predicated on the chemical's structural motifs—an aromatic amine and a triazine ring system—and established best practices for handling compounds of unknown toxicity.

Hazard Analysis: A Precautionary Approach

N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine's structure suggests potential hazards associated with two key functional groups:

  • Aromatic Amines: This class of compounds is known for its potential toxicity, including carcinogenicity, mutagenicity, and the ability to be readily absorbed through the skin.[1]

  • Triazines: While widely used as herbicides with varying toxicity profiles, some triazine derivatives can cause skin and eye irritation.[2][3] A structurally similar compound, 5,6-diphenyl-1,2,4-triazin-3-amine, is classified as a skin and eye irritant.

Given the absence of specific data for N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine, a conservative approach is warranted. All personnel must handle this compound as if it is acutely toxic, a skin and eye irritant, and a potential long-term health hazard.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion. The following table outlines the minimum required PPE.

Protection TypeRecommended EquipmentSpecification ExamplesRationale
Eye and Face Protection Chemical safety goggles and a face shieldANSI Z87.1 compliantProvides protection against splashes, and projectiles. A face shield offers an additional layer of protection for the entire face.[4]
Hand Protection Chemical-resistant gloves (double-gloving recommended)Nitrile or neoprene glovesProvides a barrier against skin contact. Double-gloving is a best practice when handling compounds of unknown toxicity.[5]
Body Protection Chemical-resistant lab coat or apron, and disposable coverallsFlame-retardant material recommendedProtects personal clothing and skin from contamination.[6]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRequired when handling the solid outside of a certified chemical fume hood or in the event of a spillPrevents inhalation of airborne particles or vapors.[1]
Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, step-by-step operational plan is critical for ensuring safety from the moment the compound is received to its final disposal.

3.1. Engineering Controls and Pre-Handling Preparations

  • Ventilation: All manipulations of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine, including weighing and solution preparation, must be conducted within a properly functioning and certified chemical fume hood.[7]

  • Spill Kit: A spill kit containing absorbent materials, appropriate neutralizing agents for amines (if deemed safe and applicable), and clearly labeled hazardous waste bags must be readily accessible.

  • Emergency Eyewash and Shower: Ensure that a functional and recently tested emergency eyewash station and safety shower are located in close proximity to the work area.

3.2. Handling the Chemical: A Workflow for Minimizing Exposure

The following diagram illustrates the recommended workflow for handling N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don all required PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_spill Locate spill kit prep_hood->prep_spill handle_weigh Weigh solid compound prep_spill->handle_weigh handle_dissolve Prepare solution handle_weigh->handle_dissolve handle_transfer Transfer solution handle_dissolve->handle_transfer clean_decon Decontaminate surfaces and glassware handle_transfer->clean_decon clean_waste Segregate and label hazardous waste clean_decon->clean_waste clean_doff Doff PPE correctly clean_waste->clean_doff clean_wash Wash hands thoroughly clean_doff->clean_wash G cluster_generation Waste Generation cluster_collection Waste Collection and Segregation cluster_disposal Final Disposal gen_solid Contaminated Solid Waste col_solid Labeled, Sealed Solid Waste Container gen_solid->col_solid gen_liquid Contaminated Liquid Waste col_liquid Labeled, Sealed Liquid Waste Container gen_liquid->col_liquid gen_sharps Contaminated Sharps col_sharps Designated Sharps Container gen_sharps->col_sharps disp_pickup Scheduled Pickup by Licensed Waste Management col_solid->disp_pickup col_liquid->disp_pickup col_sharps->disp_pickup disp_transport Transport to a Certified Disposal Facility disp_pickup->disp_transport disp_incinerate Incineration or Other Approved Treatment disp_transport->disp_incinerate

Caption: Disposal workflow for N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine waste.

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure the safe handling and disposal of N-isopropyl-3,6-diphenyl-1,2,4-triazin-5-amine.

References

Sources

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